Product packaging for 2,3-Difluoro-6-methoxyphenylboronic acid(Cat. No.:CAS No. 957061-21-1)

2,3-Difluoro-6-methoxyphenylboronic acid

Cat. No.: B1308618
CAS No.: 957061-21-1
M. Wt: 187.94 g/mol
InChI Key: IWTBPDRQHIEPBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,3-Difluoro-6-methoxyphenylboronic acid is a useful research compound. Its molecular formula is C7H7BF2O3 and its molecular weight is 187.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BF2O3 B1308618 2,3-Difluoro-6-methoxyphenylboronic acid CAS No. 957061-21-1

Properties

IUPAC Name

(2,3-difluoro-6-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTBPDRQHIEPBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)F)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402540
Record name 2,3-DIFLUORO-6-METHOXYPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957061-21-1
Record name B-(2,3-Difluoro-6-methoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957061-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-DIFLUORO-6-METHOXYPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Difluoro-4-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-4-methoxyphenylboronic acid, with the Chemical Abstracts Service (CAS) number 170981-41-6 , is a synthetically versatile organoboron compound.[1] It serves as a crucial building block in modern organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique electronic properties, imparted by the two electron-withdrawing fluorine atoms and the electron-donating methoxy group on the phenyl ring, make it a valuable reagent for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its utility in drug discovery and materials science. This compound is instrumental in the development of targeted therapies, including for cancer treatment, by enhancing the efficacy and specificity of pharmaceutical agents.[1][2] Beyond pharmaceuticals, it is also a key component in the creation of advanced agrochemicals and materials.[1][2]

Physicochemical and Spectral Data

The structural features of 2,3-Difluoro-4-methoxyphenylboronic acid give rise to a distinct set of physical and spectral properties. These are summarized in the tables below.

Property Value
CAS Number 170981-41-6
Molecular Formula C₇H₇BF₂O₃
Molecular Weight 187.94 g/mol [2]
Appearance White to light orange to green powder[2]
Storage Conditions Store at 2 - 8 °C in a dry, dark place under an inert atmosphere.
Spectral Data Predicted Values and Characteristics
¹H NMR Expected signals for the methoxy group (singlet, ~3.9 ppm), aromatic protons (multiplets, ~6.8-7.5 ppm), and the boronic acid hydroxyls (broad singlet, variable).
¹³C NMR Signals anticipated for the methoxy carbon, aromatic carbons (showing C-F couplings), and a broad signal for the carbon attached to the boron atom.
IR (Infrared) Characteristic peaks for O-H stretching (boronic acid), C-O stretching (methoxy and boronic acid), C=C stretching (aromatic ring), and C-F stretching.
Mass Spectrometry The molecular ion peak (M+) would be expected at m/z 188, with characteristic fragmentation patterns.

Experimental Protocols

Synthesis of 2,3-Difluoro-4-methoxyphenylboronic Acid

The synthesis of fluorinated phenylboronic acids is often achieved through a lithiation-borylation sequence. The following is a generalized protocol adapted from procedures for similar compounds.[3][4]

Materials:

  • 1-Bromo-2,3-difluoro-4-methoxybenzene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl borate

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-2,3-difluoro-4-methoxybenzene in anhydrous THF in a flame-dried flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • Add trimethyl borate (1.2 equivalents) dropwise, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1N HCl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 2,3-Difluoro-4-methoxyphenylboronic acid.

Suzuki-Miyaura Cross-Coupling Reaction

2,3-Difluoro-4-methoxyphenylboronic acid is a key reagent in Suzuki-Miyaura coupling reactions for the formation of biaryl compounds.

Materials:

  • 2,3-Difluoro-4-methoxyphenylboronic acid (1.2 equivalents)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., dioxane, toluene, or DMF, often with a small amount of water)

Procedure:

  • In a Schlenk flask, combine the aryl halide, 2,3-Difluoro-4-methoxyphenylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) multiple times.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain the desired biaryl compound.

Visualizations

Synthesis Workflow

G start Start: 1-Bromo-2,3-difluoro-4-methoxybenzene lithiation Lithiation with n-BuLi in THF at -78°C start->lithiation borylation Borylation with Trimethyl Borate lithiation->borylation workup Aqueous Workup (HCl) and Extraction borylation->workup purification Purification workup->purification product Product: 2,3-Difluoro-4-methoxyphenylboronic Acid purification->product

Caption: General workflow for the synthesis of 2,3-Difluoro-4-methoxyphenylboronic acid.

Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_complex Ar-Pd(II)-X L₂ oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation diaryl_pd_complex Ar-Pd(II)-Ar' L₂ transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

2,3-Difluoro-4-methoxyphenylboronic acid is a highly valuable and versatile reagent in organic synthesis. Its utility in constructing carbon-carbon bonds through the Suzuki-Miyaura reaction makes it an indispensable tool for medicinal chemists and materials scientists. The detailed protocols and data presented in this guide are intended to facilitate its effective use in research and development, ultimately contributing to the advancement of new pharmaceuticals and materials.

References

In-Depth Technical Guide on the Physical Properties of 2-Fluoro-6-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Fluoro-6-methoxyphenylboronic acid is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its unique electronic and steric properties, conferred by the fluorine and methoxy substituents on the phenyl ring, make it a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. A thorough understanding of its physical properties is crucial for its effective handling, storage, and application in synthetic protocols.

Core Physical Properties

The fundamental physical characteristics of 2-Fluoro-6-methoxyphenylboronic acid are summarized in the table below. These properties are essential for designing reaction conditions, purification procedures, and for ensuring the long-term stability of the compound.

PropertyValue
CAS Number 78495-63-3
Molecular Formula C₇H₈BFO₃
Molecular Weight 169.95 g/mol
Appearance White to off-white solid/powder
Melting Point 120-125 °C
Boiling Point (Predicted) 303.1 ± 52.0 °C
Density (Predicted) 1.26 ± 0.1 g/cm³
Solubility Slightly soluble in Chloroform, DMSO, and Methanol
Stability Contains varying amounts of anhydride; should be stored in a dry, dark place.

Spectroscopic Data

While specific spectral data from experimental sources is not broadly published, the following represents the expected spectroscopic characteristics for 2-Fluoro-6-methoxyphenylboronic acid. Researchers should obtain a certificate of analysis from their supplier for precise data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the acidic protons of the boronic acid group. The aromatic region will exhibit complex splitting patterns due to coupling between the protons and the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum will display resonances for each unique carbon atom in the molecule. The carbon atoms bonded to fluorine and boron will show characteristic splitting patterns and chemical shifts.

  • ¹¹B NMR: The boron-11 NMR spectrum is a key tool for characterizing boronic acids. A single resonance is expected, with a chemical shift that is indicative of a trigonal planar boronic acid.

  • ¹⁹F NMR: The fluorine-19 NMR spectrum will show a single resonance, and its coupling with neighboring protons can provide valuable structural information.

Mass Spectrometry

Mass spectrometry data would confirm the molecular weight of the compound. The fragmentation pattern can also provide insights into the structure of the molecule.

Experimental Protocols

The following are generalized experimental protocols for the determination of key physical properties of arylboronic acids.

Melting Point Determination

The melting point of 2-Fluoro-6-methoxyphenylboronic acid can be determined using a standard melting point apparatus.

Methodology:

  • A small, dry sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a slow, controlled rate.

  • The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting point range.

Solubility Determination

A qualitative assessment of solubility can be performed by adding a small amount of the solid to a test tube containing the solvent of interest and observing its dissolution at room temperature. For quantitative determination, the following protocol can be used.

Methodology:

  • A saturated solution of 2-Fluoro-6-methoxyphenylboronic acid is prepared in the desired solvent at a specific temperature.

  • The solution is allowed to equilibrate.

  • A known volume of the supernatant is carefully removed and the solvent is evaporated.

  • The mass of the remaining solid is measured to determine the concentration of the saturated solution.

Visualizations

Chemical Structure

The following diagram illustrates the chemical structure of 2-Fluoro-6-methoxyphenylboronic acid.

chemical_structure Chemical Structure of 2-Fluoro-6-methoxyphenylboronic Acid cluster_phenyl C1 C C2 C C1->C2 B B C1->B C3 C C2->C3 F F C2->F C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 O3 O C6->O3 O1 O B->O1 O2 O B->O2 H1 H O1->H1 H2 H O2->H2 CH3 CH3 O3->CH3 suzuki_coupling General Workflow for Suzuki-Miyaura Coupling reagents Combine Aryl Halide, 2-Fluoro-6-methoxyphenylboronic acid, Palladium Catalyst, Ligand, and Base solvent Add Solvent reagents->solvent reaction Heat Reaction Mixture under Inert Atmosphere solvent->reaction workup Aqueous Workup reaction->workup extraction Extract with Organic Solvent workup->extraction purification Purify by Column Chromatography extraction->purification product Characterize Final Product purification->product

Technical Guide: Physicochemical Properties and Applications of 2,3-Difluoro-6-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Difluoro-6-methoxyphenylboronic acid, with a focus on its solubility, key applications in organic synthesis, and its relevance in biological pathways. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents qualitative solubility information for a closely related analog, 2-Fluoro-6-methoxyphenylboronic acid, as a proxy. Furthermore, detailed experimental protocols for solubility determination and a primary synthetic application, the Suzuki-Miyaura cross-coupling reaction, are provided to enable researchers to generate their own data and effectively utilize this versatile reagent.

Quantitative Solubility Data

Table 1: Qualitative Solubility of 2-Fluoro-6-methoxyphenylboronic acid [1]

SolventSolubility
ChloroformSlightly Soluble
Dimethyl Sulfoxide (DMSO)Slightly Soluble
MethanolSlightly Soluble

It is important to note that the additional fluorine atom in this compound may influence its polarity and, consequently, its solubility profile compared to the monofluorinated analog. Therefore, experimental determination of solubility for the specific compound of interest is highly recommended.

Experimental Protocols

Protocol for Determining Aqueous Solubility by Turbidimetry

This protocol describes a common method for determining the kinetic aqueous solubility of a compound, which is a critical parameter in drug discovery and development.[2]

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well microplate

  • Microplate reader with absorbance measurement capabilities (e.g., at 620 nm)

  • Multichannel pipette

  • Thermostatic incubator (37°C)

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Serial Dilutions: In the 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 1 µM to 100 µM).

  • Addition of Aqueous Buffer: To each well containing the DMSO solution, add PBS (pH 7.4) to achieve a final DMSO concentration of 1%.

  • Incubation: Incubate the microplate at 37°C for 2 hours to allow for equilibration.

  • Turbidity Measurement: Measure the absorbance of each well at 620 nm using a microplate reader. An increase in absorbance indicates the formation of a precipitate and that the compound has exceeded its solubility at that concentration.

  • Data Analysis: The solubility is estimated as the highest concentration at which no significant increase in absorbance is observed compared to the blank (PBS with 1% DMSO).

Protocol for Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, where boronic acids play a crucial role.[3][4][5][6]

Objective: To perform a Suzuki-Miyaura cross-coupling reaction using this compound and an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, THF)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Standard work-up and purification reagents (e.g., ethyl acetate, brine, silica gel)

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (e.g., 2 mol%), ligand (if necessary), and base (2.0-3.0 equiv).

  • Solvent Addition: Add the degassed solvent system to the reaction vessel.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the aqueous solubility of a compound using the turbidimetric method.

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start stock Prepare 10 mM Stock in DMSO start->stock dilute Serial Dilution in DMSO stock->dilute add_buffer Add Aqueous Buffer (e.g., PBS) dilute->add_buffer incubate Incubate at 37°C add_buffer->incubate measure Measure Absorbance (e.g., at 620 nm) incubate->measure analyze Determine Highest Soluble Concentration measure->analyze end End analyze->end

Caption: Workflow for Turbidimetric Solubility Assay.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

This diagram outlines the fundamental steps of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n (Active Catalyst) PdII_complex Ar-Pd(II)L_n-X Pd0->PdII_complex ArylHalide Ar-X (Aryl Halide) OxAdd Oxidative Addition PdII_biaryl Ar-Pd(II)L_n-Ar' PdII_complex->PdII_biaryl BoronicAcid Ar'-B(OH)₂ (Boronic Acid) Transmetalation Transmetalation Base Base PdII_biaryl->Pd0 Product Ar-Ar' (Biaryl Product) PdII_biaryl->Product RedElim Reductive Elimination

Caption: Suzuki-Miyaura Cross-Coupling Catalytic Cycle.

Implication in GABAA Receptor Signaling Pathway Modulation

2-Fluoro-6-methoxyphenylboronic acid has been utilized as a reactant in the synthesis of functionally selective allosteric modulators of GABA-A receptors.[1] The following diagram illustrates the general mechanism of positive allosteric modulation of the GABA-A receptor.

GABA_Modulation GABA GABA GABA_A_Receptor GABA-A Receptor (Ion Channel) GABA->GABA_A_Receptor Binds to Orthosteric Site Modulator Positive Allosteric Modulator Modulator->GABA_A_Receptor Binds to Allosteric Site Channel_Opening Increased Cl⁻ Influx GABA_A_Receptor->Channel_Opening Enhances Channel Opening Hyperpolarization Neuronal Hyperpolarization Channel_Opening->Hyperpolarization Inhibition Inhibitory Neurotransmission Hyperpolarization->Inhibition

Caption: Positive Allosteric Modulation of GABA-A Receptor.

References

An In-depth Technical Guide to the Stability and Storage of 2,3-Difluoro-6-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,3-Difluoro-6-methoxyphenylboronic acid. Understanding the stability profile of this critical building block is essential for ensuring its integrity and performance in sensitive applications such as organic synthesis and drug development. This document outlines the key factors influencing its stability, potential degradation pathways, and detailed protocols for its assessment.

Executive Summary

This compound is a versatile reagent used in a variety of chemical transformations. Like many arylboronic acids, its stability is influenced by environmental factors such as temperature, moisture, light, and pH. The primary degradation pathway of concern is protodeboronation. Proper storage and handling are crucial to maintain the purity and reactivity of this compound. This guide provides best-practice recommendations for storage and a framework for conducting stability studies.

Recommended Storage Conditions

To ensure the long-term stability and quality of this compound, the following storage conditions are recommended based on information for structurally similar arylboronic acids:

ParameterRecommendationRationale
Temperature Refrigerate (2-8 °C) or store at room temperature in a dry environment.[1][2]Lower temperatures slow down potential degradation reactions.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to moisture and oxygen, which can contribute to degradation.
Light Protect from light by storing in an opaque or amber container.[2]Light can provide the energy to initiate or accelerate degradation reactions.
Moisture Store in a dry, desiccated environment.[1][3]Moisture can facilitate hydrolytic degradation pathways, most notably protodeboronation.
Purity Use high-purity material and avoid contamination.Impurities can potentially catalyze degradation reactions.

Key Stability-Influencing Factors and Degradation Pathways

The stability of this compound is primarily affected by hydrolysis, oxidation, and photodegradation. The principal degradation mechanism for arylboronic acids is protodeboronation , the cleavage of the carbon-boron bond, which replaces the boronic acid group with a hydrogen atom.

cluster_conditions Environmental Factors cluster_compound This compound cluster_degradation Degradation Pathways cluster_products Degradation Products Moisture (H2O) Moisture (H2O) Protodeboronation Protodeboronation Moisture (H2O)->Protodeboronation initiates Oxygen (O2) Oxygen (O2) Oxidation Oxidation Oxygen (O2)->Oxidation initiates Light (hν) Light (hν) Light (hν)->Protodeboronation accelerates Heat (Δ) Heat (Δ) Heat (Δ)->Protodeboronation accelerates ArylboronicAcid This compound ArylboronicAcid->Protodeboronation undergoes ArylboronicAcid->Oxidation undergoes Arene 1,2-Difluoro-3-methoxybenzene Protodeboronation->Arene Phenol Phenolic Byproducts Oxidation->Phenol

Factors influencing the degradation of this compound.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound can be achieved through forced degradation studies. These studies expose the compound to a range of stress conditions to identify potential degradation products and pathways.

Forced Degradation Study Protocol

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound (high purity)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Methanol, Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4][5][6][7] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots of the stressed samples. Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method.

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 220 nm).

    • Injection Volume: 10 µL

  • Data Analysis: Quantify the amount of this compound remaining and any degradation products formed. Calculate the percentage of degradation.

cluster_workflow Stability Testing Workflow Start Start Prepare_Sample Prepare Sample Solution Start->Prepare_Sample Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prepare_Sample->Stress_Conditions Take_Aliquots Take Aliquots at Time Intervals Stress_Conditions->Take_Aliquots Neutralize Neutralize Acid/Base Samples Take_Aliquots->Neutralize HPLC_Analysis Analyze by HPLC Neutralize->HPLC_Analysis Data_Analysis Quantify Degradation HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Experimental workflow for the stability assessment of this compound.

Quantitative Stability Data (Illustrative)

Stress ConditionDuration (hours)Temperature (°C)% Degradation (Illustrative)Major Degradation Product
0.1 M HCl2460~5-10%1,2-Difluoro-3-methoxybenzene
0.1 M NaOH2460~10-15%1,2-Difluoro-3-methoxybenzene
3% H₂O₂2425~2-5%Phenolic byproducts
Thermal4880<2%-
Photostability-25<5%1,2-Difluoro-3-methoxybenzene

Note: The values presented in this table are for illustrative purposes only and are intended to demonstrate how to report the findings of a stability study. Actual degradation rates would need to be determined experimentally.

Conclusion

The stability of this compound is paramount for its successful application in research and development. By adhering to the recommended storage conditions of a cool, dry, and dark environment, preferably under an inert atmosphere, the integrity of the compound can be maintained. The primary degradation pathway to be aware of is protodeboronation, which is accelerated by moisture, heat, and light. For critical applications, it is strongly advised to perform stability studies using the outlined forced degradation protocol to establish a comprehensive stability profile for the specific batches of material being used.

References

An In-depth Technical Guide to the ¹H NMR Spectra of 2,3-Difluoro-6-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectra of 2,3-Difluoro-6-methoxyphenylboronic acid. This document presents predicted quantitative data, a comprehensive experimental protocol for acquiring such spectra, and a logical workflow for spectral analysis.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. The prediction was performed using advanced computational algorithms that provide reliable estimations of chemical shifts, coupling constants, and signal multiplicities.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-4~7.21Triplet of doublets (td)J(H-F) ≈ 10.2, J(H-H) ≈ 8.51H
H-5~6.84Triplet of doublets (td)J(H-H) ≈ 8.5, J(H-F) ≈ 6.51H
-OCH₃~3.90Singlet (s)-3H
-B(OH)₂VariableBroad Singlet (br s)-2H

Experimental Protocols

Obtaining a high-quality ¹H NMR spectrum of an arylboronic acid like this compound requires careful sample preparation and instrument setup. The following is a detailed methodology for this process.

1. Sample Preparation

  • Analyte Preparation: Accurately weigh approximately 10-20 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) are often good choices for boronic acids as they can help to break up oligomeric species that can lead to broad signals.[1] Deuterated chloroform (CDCl₃) can also be used.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2] Gentle vortexing or sonication can be used to ensure complete dissolution.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is also common.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Depending on the sample concentration, 16 to 64 scans are usually adequate.

    • Spectral Width: A spectral width of approximately 12-16 ppm is appropriate for most organic molecules.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

  • Data Processing:

    • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

    • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.

    • Referencing: The chemical shift axis is referenced to the internal standard (e.g., TMS at 0.00 ppm) or the residual solvent peak.

    • Integration: The relative areas under each peak are integrated to determine the proton ratios.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the analysis of the ¹H NMR spectrum of this compound.

G A Acquire 1H NMR Spectrum B Process Data (FT, Phasing, Baseline Correction) A->B C Reference Spectrum (TMS or Residual Solvent) B->C D Identify Aromatic Region (~6.5-8.0 ppm) C->D E Identify Aliphatic Region (~0-4.5 ppm) C->E I Assign Boronic Acid Protons (Broad signal, variable ppm) C->I G Assign Aromatic Protons (H-4, H-5) (Analyze Multiplicity and Coupling) D->G F Assign Methoxy Signal (-OCH3) (~3.9 ppm, singlet, 3H) E->F J Final Structure Confirmation F->J H Analyze Coupling Patterns (H-H and H-F couplings) G->H H->J I->J

Caption: Workflow for ¹H NMR Spectral Analysis.

References

Navigating the Spectroscopic Landscape of 2,3-Difluoro-6-methoxyphenylboronic Acid: A Guide to ¹³C NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an essential resource for researchers, scientists, and professionals in drug development, providing an in-depth look at the ¹³C NMR spectroscopy of 2,3-Difluoro-6-methoxyphenylboronic acid. As a key building block in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document offers a detailed, albeit theoretical, analysis of its ¹³C NMR chemical shifts, outlines a comprehensive experimental protocol for data acquisition, and visualizes the spectroscopic workflow.

Predicted ¹³C NMR Chemical Shift Data

In the absence of publicly available experimental ¹³C NMR data for this compound, the following chemical shifts have been generated using an online prediction tool. It is crucial to note that these values are theoretical and should be used as a guide for the initial interpretation of experimental spectra. The prediction was performed using a standard NMR prediction engine, and the results are summarized below.

Carbon AtomPredicted ¹³C Chemical Shift (ppm)Notes
C1-B(OH)₂Not PredictedThe prediction algorithm does not support the direct calculation for a carbon atom bonded to boron. This signal is often broad and may be difficult to observe experimentally.
C2-F151.7
C3-F155.0
C4115.4
C5125.3
C6-OCH₃160.2
-OCH₃56.4

Disclaimer: The data presented in this table is based on computational predictions and has not been experimentally verified. Actual chemical shifts may vary depending on experimental conditions such as solvent, concentration, and temperature.

General Experimental Protocol for ¹³C NMR of Fluorinated Aromatic Compounds

The following is a generalized, detailed methodology for acquiring a high-quality ¹³C NMR spectrum of a fluorinated aromatic compound like this compound.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices for aromatic compounds include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆. For boronic acids, DMSO-d₆ is often preferred due to its ability to form hydrogen bonds and improve solubility.

  • Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent. Higher concentrations generally lead to better signal-to-noise ratios in shorter acquisition times.

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube to prevent magnetic field distortions.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference standard for ¹H and ¹³C NMR, with its chemical shift set to 0.00 ppm.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for complex aromatic systems.

  • Probe: A broadband or multinuclear probe is required for detecting ¹³C nuclei.

  • Temperature: Maintain a constant temperature, typically 25 °C (298 K), to ensure reproducibility of chemical shifts.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is commonly used.

    • Spectral Width: A typical spectral width for ¹³C NMR is around 200-250 ppm.

    • Acquisition Time (AQ): Set between 1-2 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is generally sufficient for most carbon nuclei. For quaternary carbons, a longer delay (5-10 seconds) may be necessary to allow for complete relaxation and obtain quantitative information.

    • Number of Scans (NS): The number of scans will depend on the sample concentration. For a moderately concentrated sample, 1024 to 4096 scans are often required to achieve an adequate signal-to-noise ratio.

    • Proton Decoupling: Use broadband proton decoupling to simplify the spectrum by removing ¹H-¹³C couplings, resulting in a single peak for each unique carbon atom. Note that this will not remove ¹⁹F-¹³C couplings, which can provide valuable structural information.

3. Data Processing:

  • Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm or by referencing the solvent peak to its known chemical shift.

  • Peak Picking and Integration: Identify and list all significant peaks. Due to the presence of fluorine, expect to see splitting of carbon signals due to C-F coupling. The magnitude of these coupling constants (J-coupling) provides information about the proximity of the carbon to the fluorine atom.

Visualizing the Workflow: From Sample to Spectrum

The following diagram illustrates the general workflow for obtaining and analyzing a ¹³C NMR spectrum in a research setting.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve 10-50 mg transfer Transfer to NMR Tube dissolve->transfer 0.5-0.7 mL load_sample Load Sample into Spectrometer transfer->load_sample setup_exp Set Up NMR Parameters load_sample->setup_exp acquire_data Acquire FID setup_exp->acquire_data 1-4 hours ft Fourier Transform acquire_data->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference Spectrum (e.g., TMS) phase_baseline->reference analyze Peak Picking & Structural Assignment reference->analyze report Final Report & Data Interpretation analyze->report

Caption: A generalized workflow for ¹³C NMR spectroscopy.

Technical Guide: ¹⁹F NMR Analysis of 2,3-Difluoro-6-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the principles and practices for the ¹⁹F Nuclear Magnetic Resonance (NMR) analysis of 2,3-Difluoro-6-methoxyphenylboronic acid. This document outlines representative data, detailed experimental protocols, and logical workflows to aid in the structural elucidation and quality control of this and similar fluorinated arylboronic acids.

Introduction to ¹⁹F NMR of Fluorinated Arylboronic Acids

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful analytical technique for the characterization of organofluorine compounds.[1] With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive for NMR detection.[1][2][3] Furthermore, the ¹⁹F chemical shift is highly sensitive to the local electronic environment, resulting in a wide spectral dispersion that often simplifies spectral analysis.[1][2] For molecules like this compound, ¹⁹F NMR provides critical information regarding the electronic environment of each fluorine atom and their coupling interactions with neighboring nuclei.

Expected ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum of this compound is expected to show two distinct resonances corresponding to the two non-equivalent fluorine atoms at the C2 and C3 positions of the phenyl ring. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing boronic acid group.

Representative Quantitative Data

The following table summarizes the expected ¹⁹F NMR data for this compound based on typical values for similar aromatic fluorine compounds.[4][5]

Fluorine PositionExpected Chemical Shift (δ) in ppm (vs. CFCl₃)Expected MultiplicityExpected Coupling Constants (J) in Hz
F-2-135 to -145Doublet of doublets (dd)³JF2-F3: 18-22 Hz, ⁴JF2-H4: 8-12 Hz
F-3-155 to -165Doublet of doublets (dd)³JF3-F2: 18-22 Hz, ³JF3-H4: 4-7 Hz

Note: These are estimated values. Actual chemical shifts and coupling constants can vary depending on the solvent, concentration, and temperature.

Experimental Protocol for ¹⁹F NMR Analysis

This section details a standard protocol for acquiring high-quality ¹⁹F NMR spectra of this compound.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that readily dissolves the compound, such as DMSO-d₆, CDCl₃, or Methanol-d₄. Ensure the solvent is free from fluorine-containing impurities.

  • Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a known fluorine-containing compound with a sharp signal away from the expected resonances, such as trifluoroacetic acid (-76.55 ppm) or hexafluorobenzene (-164.9 ppm), can be added.[6][7] However, for routine analysis, referencing to an external standard or using the spectrometer's internal lock frequency is common.

Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer.

ParameterRecommended ValuePurpose
Observe Nucleus ¹⁹FTo detect the fluorine signals.
Decoupling ¹H decoupling (optional)To simplify the spectrum by removing ¹H-¹⁹F couplings. An initial coupled spectrum is recommended to observe these interactions.
Acquisition Time 2-4 secondsTo ensure good resolution of the signals.
Relaxation Delay (d1) 1-2 secondsTo allow for sufficient relaxation of the nuclei between scans. For quantitative analysis, this should be at least 5 times the longest T1.[2]
Pulse Angle 30-45 degreesA smaller flip angle allows for a shorter relaxation delay.
Spectral Width -100 to -180 ppmTo cover the expected chemical shift range of aromatic fluorines.
Number of Scans 16-64To achieve an adequate signal-to-noise ratio.
Temperature 298 K (25 °C)For standard room temperature measurement.
Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3-0.5 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

  • Referencing: Reference the spectrum to an internal or external standard, typically CFCl₃ at 0.00 ppm.

  • Peak Picking and Integration: Identify all significant peaks and integrate their areas to determine relative ratios.

Logical Workflow for ¹⁹F NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final data analysis and interpretation.

G Workflow for ¹⁹F NMR Analysis cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Processing cluster_3 Interpretation A Sample Weighing and Dissolution B Transfer to NMR Tube A->B C Spectrometer Setup (Shimming, Tuning) B->C D Acquisition of ¹⁹F Spectrum C->D E Fourier Transform & Phasing D->E F Baseline Correction & Referencing E->F G Peak Picking & Integration F->G H Assign Chemical Shifts G->H I Analyze Coupling Constants (J-values) H->I J Structural Confirmation I->J

Caption: A flowchart of the ¹⁹F NMR analysis process.

Advanced NMR Experiments

For a more detailed structural analysis, several 2D NMR experiments can be employed:

  • ¹H-¹⁹F HETCOR: This experiment correlates ¹⁹F signals with directly coupled ¹H nuclei, which is invaluable for assigning fluorine atoms based on their proximity to specific protons on the aromatic ring.[8]

  • ¹³C-¹⁹F HMBC: A Heteronuclear Multiple Bond Correlation experiment can reveal long-range couplings between ¹⁹F and ¹³C atoms, helping to confirm the carbon skeleton and the positions of the fluorine substituents.[9]

These advanced techniques provide a comprehensive dataset for the unambiguous structural elucidation of this compound and its analogs, which is crucial in the context of drug development and materials science.

References

Mass Spectrometry of 2,3-Difluoro-6-methoxyphenylboronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 2,3-Difluoro-6-methoxyphenylboronic acid. While specific experimental mass spectra for this compound are not widely published, this document outlines the established methodologies for the analysis of analogous arylboronic acids, offering a robust framework for researchers. The guide covers typical experimental protocols, expected data, and plausible fragmentation pathways.

Introduction to the Mass Spectrometry of Arylboronic Acids

Arylboronic acids are a class of compounds extensively used in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. Their detection and quantification at trace levels are often crucial in pharmaceutical development and quality control. Electrospray ionization (ESI) mass spectrometry, particularly in the negative ion mode, is a highly sensitive and specific technique for the analysis of these compounds.[1][2] ESI is considered a "soft ionization" technique, which often allows for the observation of the intact molecular ion, or more commonly, a pseudomolecular ion, providing valuable molecular weight information.[3]

Quantitative Mass Spectrometry Data

Quantitative analysis of this compound can be achieved with high sensitivity using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The data presented in the following table is representative of what can be expected from such an analysis, based on studies of similar phenylboronic acid derivatives.[1] The method typically involves monitoring the transition of the deprotonated precursor ion to one or more product ions.

ParameterValueReference
Parent Compound This compound
Molecular Formula C₇H₈BFO₃[4]
Molecular Weight 169.95 g/mol [4]
Ionization Mode Negative Electrospray Ionization (ESI-)[1][2]
Precursor Ion (Q1) m/z 168.9 [M-H]⁻Inferred
Primary Product Ion (Q3) m/z 124.9 [M-H-CO₂]⁻Postulated
Secondary Product Ion (Q3) m/z 150.9 [M-H-H₂O]⁻Postulated
Limit of Quantitation (LOQ) 2-10 pg/mL[1]

Note: The specific product ions for this compound are postulated based on common fragmentation patterns of related compounds and require experimental verification.

Experimental Protocols

A reliable method for the analysis of this compound involves LC-MS/MS. The following protocols are based on established methods for similar analytes.[1][2]

Sample Preparation
  • Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.[1]

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with a mixture of 50:50 (v/v) methanol/water to achieve the desired concentrations for the calibration curve.[1]

Liquid Chromatography (LC)
  • Column: Agilent Poroshell HPH C18 (150 x 4.6 mm, 2.7 µm) or equivalent.[2]

  • Mobile Phase A: 0.1% ammonia in water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate: 0.25 mL/min.[2]

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.[2]

  • Injection Volume: 20 µL.[2]

  • Column Temperature: 40°C.[2]

Mass Spectrometry (MS)
  • Instrument: A tandem quadrupole mass spectrometer equipped with an electrospray ionization source.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[2]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[1]

  • Ion Source Parameters: Optimize parameters such as nebulizer gas, heater gas, and capillary voltage for the specific instrument and analyte.

  • MRM Transitions:

    • Primary: m/z 168.9 → 124.9

    • Secondary (for confirmation): m/z 168.9 → 150.9

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of this compound using LC-MS/MS.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Weighing of Standard B Dissolution in Methanol (1 mg/mL Stock) A->B C Serial Dilution (Working Standards) B->C D Injection into LC System C->D E Chromatographic Separation (C18 Column) D->E F ESI Source (Negative Mode) E->F G Tandem Quadrupole MS (MRM Mode) F->G H Peak Integration G->H I Calibration Curve Generation H->I J Quantification I->J G cluster_frags parent [M-H]⁻ m/z 168.9 frag1 [M-H-H₂O]⁻ m/z 150.9 parent->frag1 - H₂O frag2 [M-H-CO₂]⁻ m/z 124.9 parent->frag2 - CO₂

References

A Technical Guide to 2,3-Difluoro-6-methoxyphenylboronic Acid: Structure, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Difluoro-6-methoxyphenylboronic acid, a fluorinated phenylboronic acid derivative with potential applications in medicinal chemistry and drug development. While the specific crystal structure of this compound is not publicly available, this document outlines the general principles and methodologies for its synthesis, crystallization, and structural determination via single-crystal X-ray diffraction. Furthermore, it contextualizes the role of such a molecule within a typical drug discovery and development pipeline.

Introduction to Phenylboronic Acids in Drug Discovery

Phenylboronic acids (PBAs) and their derivatives are a versatile class of compounds that have garnered significant attention in pharmaceutical research.[1][2][3] Their unique ability to form reversible covalent bonds with diols makes them valuable for various biological applications, including the development of sensors, drug delivery systems, and enzyme inhibitors.[2][4] The introduction of fluorine atoms into the phenyl ring, as in this compound, can significantly modulate the compound's electronic properties, pKa, metabolic stability, and binding affinity, making it a potentially valuable building block in the synthesis of novel therapeutic agents.[5][6]

Hypothetical Synthesis and Experimental Workflow

While a specific synthetic protocol for this compound is not detailed in the available literature, a plausible route can be extrapolated from established methods for synthesizing similar fluorinated phenylboronic acids.[5] A common approach involves a lithium-halogen exchange reaction followed by quenching with a borate ester and subsequent hydrolysis.

Synthesis_Workflow A Starting Material: 1,2-Difluoro-3-methoxybenzene B Lithiation (e.g., n-BuLi, THF, -78 °C) A->B C Borylation (e.g., Triisopropyl borate) B->C D Acid Hydrolysis (e.g., aq. HCl) C->D E Purification (e.g., Recrystallization, Chromatography) D->E F This compound E->F

Caption: Hypothetical synthetic workflow for this compound.

Methodology for Crystal Structure Determination

The definitive method for elucidating the three-dimensional atomic arrangement of a small molecule like this compound is single-crystal X-ray diffraction.[7][8][9] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol for Single-Crystal X-ray Diffraction

The following outlines a general protocol for the crystal structure determination of a small organic molecule.

1. Crystal Growth:

  • Objective: To obtain single crystals of sufficient size (typically >0.1 mm in all dimensions) and quality (no significant internal imperfections).[10]

  • Methodology:

    • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture.

    • Employ a slow crystallization technique, such as:

      • Slow evaporation of the solvent.

      • Vapor diffusion of an anti-solvent.

      • Slow cooling of a saturated solution.

    • Screen various solvents and conditions to find the optimal for crystal growth.

2. Data Collection:

  • Objective: To measure the angles and intensities of X-rays diffracted by the crystal.

  • Instrumentation: A single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation), a goniometer for crystal manipulation, and a detector.[8]

  • Procedure:

    • Mount a suitable crystal on the goniometer.

    • Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images as the crystal is rotated.[11]

3. Structure Solution and Refinement:

  • Objective: To determine the arrangement of atoms in the crystal lattice from the diffraction data.

  • Software: Specialized crystallographic software (e.g., SHELX, Olex2).

  • Steps:

    • Data Reduction: Integrate the raw diffraction images to obtain a list of reflection intensities and their positions.

    • Space Group Determination: Determine the crystal system and space group from the symmetry of the diffraction pattern.

    • Structure Solution: Use direct methods or Patterson methods to obtain an initial model of the crystal structure. This is often the most challenging step, known as the "phase problem".[10]

    • Structure Refinement: Iteratively refine the atomic positions, and thermal parameters against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

Data Presentation: Crystallographic Data Table

While specific data for this compound is unavailable, a standard crystallographic data table would be presented as follows:

ParameterValue
Chemical formulaC₇H₇BF₂O₃
Formula weight187.94
Temperature (K)Typically 100
Wavelength (Å)e.g., 0.71073 (Mo Kα)
Crystal systeme.g., Monoclinic
Space groupe.g., P2₁/c
Unit cell dimensions
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
ZNumber of molecules per unit cell
Density (calculated) (g/cm³)Value
Absorption coefficient (mm⁻¹)Value
F(000)Value
Data collection
Crystal size (mm³)e.g., 0.2 x 0.1 x 0.1
θ range for data collection (°)e.g., 2.0 to 25.0
Reflections collectedValue
Independent reflectionsValue
R(int)Value
Refinement
Goodness-of-fit on F²Value
Final R indices [I>2σ(I)]R₁ = Value, wR₂ = Value
R indices (all data)R₁ = Value, wR₂ = Value
Largest diff. peak and hole (e.Å⁻³)Values

Role in the Drug Discovery and Development Pipeline

A molecule like this compound would typically be utilized in the early stages of the drug discovery and development process, primarily as a building block in the synthesis of more complex molecules. The overall process is a lengthy and intricate endeavor.[12][13][14][15]

Drug_Discovery_Pipeline cluster_Discovery Discovery Phase cluster_Development Development Phase A Target Identification & Validation B Hit Identification (High-Throughput Screening) A->B C Hit-to-Lead (Medicinal Chemistry) B->C D Lead Optimization C->D E Preclinical Research (In vitro & In vivo) D->E Candidate Drug F Clinical Trials (Phase I, II, III) E->F G Regulatory Review (e.g., FDA, EMA) F->G H Post-Market Monitoring G->H X 2,3-Difluoro-6-methoxyphenylboronic acid (Building Block) X->C

Caption: A typical drug discovery and development pipeline.

In this pipeline, this compound would be used by medicinal chemists during the "Hit-to-Lead" and "Lead Optimization" stages to synthesize analogs of "hit" compounds identified from screening. The goal is to improve properties such as potency, selectivity, and pharmacokinetic profiles to generate a candidate drug for preclinical testing.

Conclusion

While the crystal structure of this compound remains to be determined, this guide provides the necessary framework for its synthesis and structural elucidation. The established importance of fluorinated phenylboronic acids in medicinal chemistry suggests that this compound could be a valuable tool for drug discovery and development professionals. The methodologies and workflows presented herein offer a comprehensive approach for researchers and scientists working with this and similar novel chemical entities.

References

Reactivity of Ortho-Difluoro Substituted Phenylboronic Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortho-difluoro substituted phenylboronic acids, particularly 2,6-difluorophenylboronic acid, are valuable reagents in modern organic synthesis. The strategic placement of two fluorine atoms ortho to the boronic acid moiety significantly influences the molecule's electronic properties and steric environment, leading to unique reactivity profiles. This guide provides a comprehensive overview of the reactivity of these compounds, with a focus on their application in cross-coupling reactions, their inherent instability, and detailed experimental protocols. The strategic incorporation of the difluorophenyl motif is of paramount importance in drug discovery and materials science, as fluorine substitution can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2]

Core Reactivity and Electronic Effects

The two ortho-fluorine atoms are strongly electron-withdrawing, which increases the Lewis acidity of the boron center.[3] This enhanced acidity can facilitate the formation of the boronate species required for the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. However, this electronic effect also contributes to the primary challenge associated with these reagents: their instability.

Instability and Protodeboronation

A significant characteristic of ortho-difluoro substituted phenylboronic acids is their propensity to undergo protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1] This decomposition pathway is particularly prevalent under the basic conditions typically required for Suzuki-Miyaura cross-coupling reactions.[1] The electron-withdrawing nature of the ortho-fluorine atoms stabilizes the incipient negative charge on the aromatic ring during the C-B bond cleavage, thereby accelerating the rate of protodeboronation.[3]

Kinetic studies have shown that the rate of protodeboronation for 2,6-difluorophenylboronic acid increases dramatically with pH.[3] This instability necessitates carefully optimized reaction conditions, often employing highly active catalysts that allow for lower temperatures and shorter reaction times to outcompete the decomposition of the boronic acid.[4]

The proposed mechanism for base-catalyzed protodeboronation of highly electron-deficient arylboronic acids, such as 2,6-difluorophenylboronic acid, can involve the formation of an aryl anion intermediate.[3]

Reactivity in Suzuki-Miyaura Cross-Coupling

Despite their instability, ortho-difluoro substituted phenylboronic acids are effective coupling partners in Suzuki-Miyaura reactions, enabling the synthesis of sterically hindered biaryl compounds. The successful coupling of these challenging substrates often requires specialized conditions to mitigate protodeboronation.

Quantitative Data on Suzuki-Miyaura Coupling

The following table summarizes representative yields for the Suzuki-Miyaura coupling of fluorinated phenylboronic acids with various aryl halides. It is important to note that a direct comparison of yields is challenging due to the varied reaction conditions reported in the literature. However, the data provides a general indication of the reactivity of these compounds.

Boronic AcidCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
2,6-Difluorophenylboronic acid4-Chloro-3-methylanisoleNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
2,4-Difluorophenylboronic acid5-Bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O751.6798
2,4-Difluorophenylboronic acid4-ChlorobenzonitrilePd(OAc)₂ / RuPhosK₃PO₄n-Butanol100Not SpecifiedHigh
2,5-Difluorophenylboronic acid4-BromoacetophenoneNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHigh
2,5-Difluorophenylboronic acid4-ChloroanisolePd(OAc)₂ / XPhosK₃PO₄THF/H₂ORT0.5>95
2,5-Difluorophenylboronic acid2-BromopyridinePd(OAc)₂ / SPhosK₃PO₄THF/H₂O40289

Experimental Protocols

Synthesis of 2,6-Difluorophenylboronic Acid

A common method for the synthesis of ortho-difluoro substituted phenylboronic acids involves the reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by acidic workup.

Materials:

  • 1-Bromo-2,6-difluorobenzene

  • Magnesium turnings or n-Butyllithium

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate

  • Aqueous Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

Procedure:

  • Grignard/Organolithium Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), the Grignard or organolithium reagent of 1-bromo-2,6-difluorobenzene is prepared in anhydrous THF. For the Grignard reagent, magnesium turnings are activated with a crystal of iodine. For the organolithium reagent, n-butyllithium is added dropwise to a solution of 1-bromo-2,6-difluorobenzene at low temperature (e.g., -78 °C).

  • Borylation: The solution of the organometallic reagent is then slowly added to a solution of triisopropyl borate in anhydrous THF at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Workup and Isolation: The reaction is quenched by the slow addition of aqueous HCl at 0 °C until the solution is acidic. The mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2,6-difluorophenylboronic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes).

Suzuki-Miyaura Cross-Coupling with 2,6-Difluorophenylboronic Acid

This protocol is adapted for the coupling of unstable boronic acids and may require optimization for specific substrates.[4]

Materials:

  • Aryl halide (e.g., aryl chloride, bromide, or triflate)

  • 2,6-Difluorophenylboronic acid

  • Palladium precatalyst (e.g., a G3-XPhos or similar biarylphosphine-based precatalyst)

  • Potassium phosphate (K₃PO₄), 0.5 M aqueous solution

  • Anhydrous and degassed Tetrahydrofuran (THF)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: To a reaction vial, add the aryl halide (1.0 mmol, 1.0 equiv), 2,6-difluorophenylboronic acid (1.5 mmol, 1.5 equiv), and the palladium precatalyst (0.02 mmol, 2 mol%).

  • Inert Atmosphere: The vial is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).

  • Solvent and Base Addition: Add degassed anhydrous THF (2 mL) followed by the degassed 0.5 M aqueous solution of K₃PO₄ (4 mL).

  • Reaction: The reaction mixture is stirred vigorously at room temperature for 30 minutes. The progress of the reaction should be monitored by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup and Purification: Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel chromatography to afford the desired biaryl product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'B(OH)₂ Base ArPdAr_prime Ar-Pd(II)L_n-Ar' Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Suzuki-Miyaura Catalytic Cycle
Base-Catalyzed Protodeboronation of 2,6-Difluorophenylboronic Acid

This diagram outlines a plausible pathway for the base-catalyzed protodeboronation of 2,6-difluorophenylboronic acid.

Protodeboronation BoronicAcid 2,6-Difluorophenyl boronic Acid (ArB(OH)₂) Base_Activation Base (OH⁻) BoronicAcid->Base_Activation Boronate Boronate [ArB(OH)₃]⁻ Base_Activation->Boronate C_B_Cleavage C-B Bond Cleavage Boronate->C_B_Cleavage ArylAnion Aryl Anion [Ar]⁻ C_B_Cleavage->ArylAnion Borate B(OH)₄⁻ C_B_Cleavage->Borate Protonation Protonation (H₂O) ArylAnion->Protonation Product 1,3-Difluorobenzene (Ar-H) Protonation->Product

Protodeboronation Pathway

Conclusion

Ortho-difluoro substituted phenylboronic acids are highly reactive yet challenging reagents in organic synthesis. Their enhanced Lewis acidity, a consequence of the ortho-fluorine substituents, can be advantageous in cross-coupling reactions. However, this is counterbalanced by a significant susceptibility to protodeboronation under basic conditions. A thorough understanding of this reactivity dichotomy is crucial for the successful application of these valuable building blocks. By employing optimized reaction conditions, such as highly active catalysts and controlled reaction parameters, researchers can effectively harness the synthetic potential of ortho-difluoro substituted phenylboronic acids for the construction of complex molecules in drug discovery and materials science.

References

Core Principles: The Duality of Fluorine's Electronic Influence

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Electronic Effects of Fluorine on Phenylboronic Acid Acidity

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the electronic effects of fluorine substitution on the acidity of phenylboronic acid. Phenylboronic acids are a critical class of compounds in organic synthesis, materials science, and medicinal chemistry, with their utility often hinging on the Lewis acidity of the boron center. Fluorine, being the most electronegative element, imparts unique electronic properties when substituted onto the phenyl ring, leading to significant and position-dependent alterations in acidity. Understanding these effects is paramount for the rational design of novel catalysts, sensors, and therapeutic agents.

The acidity of a phenylboronic acid is defined by the equilibrium of the boron center's conversion from a neutral, trigonal planar state to an anionic, tetrahedral boronate state upon accepting a hydroxide ion. The stability of the resulting boronate anion dictates the acid's strength (pKa). Fluorine substitution on the phenyl ring modulates this stability through two primary, opposing electronic mechanisms: the inductive effect and the resonance effect.

  • Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density through the sigma (σ) bond framework of the phenyl ring.[1][2][3] This electron withdrawal, or negative inductive effect, decreases the electron density at the boron atom. A more electron-deficient boron center is a stronger Lewis acid, thus stabilizing the negatively charged boronate conjugate base and increasing the overall acidity (lowering the pKa).[4] The inductive effect's influence diminishes with distance.[3][4]

  • Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the pi (π) system of the benzene ring. This donation of electron density, or positive resonance effect, increases the electron density on the ring and, consequently, at the boron atom. This effect destabilizes the boronate anion, making the boron center less Lewis acidic and decreasing the overall acidity (raising the pKa). This effect is most pronounced when the fluorine is in the ortho or para position.[5]

The net electronic effect of a fluorine substituent is a delicate balance of these two opposing forces. The position of the fluorine atom on the phenyl ring determines the relative contribution of each effect, leading to distinct acidity profiles for different isomers.

Quantitative Analysis of Acidity (pKa)

The introduction of fluorine substituents generally increases the acidity of phenylboronic acids.[5][6] The pKa of unsubstituted phenylboronic acid is approximately 8.86.[5] Fluorination can lower this value significantly, with the observed range for various fluorinated phenylboronic acids being 6.17–8.77.[5]

The following table summarizes the pKa values for several mono- and poly-fluorinated phenylboronic acids.

CompoundSubstituent Position(s)pKa Value
Phenylboronic AcidUnsubstituted8.86[5]
2-Fluorophenylboronic Acid2-F7.82
3-Fluorophenylboronic Acid3-F8.35
4-Fluorophenylboronic Acid4-F8.77[5]
2,6-Difluorophenylboronic Acid2,6-diF6.78
3,5-Difluorophenylboronic Acid3,5-diF7.55
2,3,4,5,6-Pentafluorophenylboronic AcidPenta-F6.55
2,3,4,6-Tetrafluorophenylboronic Acid2,3,4,6-tetraF6.17[5]

Note: pKa values can vary slightly depending on the experimental conditions. The values presented are representative figures from published literature.

Analysis of Positional Effects:

  • para-Position: The pKa of 4-fluorophenylboronic acid (8.77) is very close to that of the unsubstituted acid.[5] This is because the electron-withdrawing inductive effect and the electron-donating resonance effect are of comparable magnitude and effectively cancel each other out.[5][6]

  • meta-Position: In the meta position, the resonance effect is much weaker.[5] Consequently, the strong inductive effect dominates, leading to a significant increase in acidity (lower pKa) for 3-fluorophenylboronic acid compared to the unsubstituted analog.

  • ortho-Position: The ortho position experiences the strongest inductive effect due to proximity. Furthermore, the enhanced acidity is attributed to the potential formation of an intramolecular hydrogen bond between the hydroxyl group of the boronic acid and the adjacent fluorine atom, which stabilizes the boronate form.[5][6]

  • Multiple Fluorines: Increasing the number of fluorine substituents generally leads to a cumulative increase in acidity due to the additive nature of the inductive effects.[5] The most acidic compound listed, 2,3,4,6-tetrafluorophenylboronic acid, benefits from multiple strong inductive effects.[5]

Experimental Protocols for pKa Determination

The acidity constants of fluorinated phenylboronic acids are typically determined using potentiometric or spectrophotometric titration methods.[7][8]

Potentiometric Titration

Principle: This method involves monitoring the pH of a solution of the boronic acid as a standardized basic titrant (e.g., NaOH) is added incrementally. The pKa is the pH at which the acid is half-neutralized.

Detailed Methodology:

  • Preparation: A precise amount of the fluorophenylboronic acid is dissolved in a suitable solvent, typically purified water or a mixed aqueous-organic solvent system (e.g., water/dioxane) to ensure solubility.[9] The solution is maintained at a constant temperature (e.g., 25 °C).

  • Instrumentation: A calibrated pH meter with a glass electrode is immersed in the solution. The solution is stirred continuously.

  • Titration: A standardized solution of strong base (e.g., 0.1 M NaOH) is added in small, precise volumes using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is then calculated as the pH value at the half-equivalence point. Specialized software, such as that used with instruments like the Sirius T3, can be used for automated titration and data analysis.[10]

Spectrophotometric Titration

Principle: This method is used for compounds where the acidic and basic forms have different UV-Vis absorption spectra. The change in absorbance at a specific wavelength is monitored as a function of pH.

Detailed Methodology:

  • Preparation: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared. A stock solution of the fluorophenylboronic acid is also prepared.

  • Sample Measurement: A small, constant aliquot of the boronic acid stock solution is added to each buffer solution.

  • Data Collection: The UV-Vis absorption spectrum of each solution is recorded using a spectrophotometer. The absorbance at a wavelength where the difference between the acid and its conjugate base is maximal is noted for each pH.

  • Analysis: The absorbance data is plotted against pH. The resulting sigmoidal curve is analyzed using the Henderson-Hasselbalch equation. The pKa corresponds to the pH at the inflection point of the curve, where the concentrations of the acidic and basic species are equal.

Visualization of Electronic Effects

The interplay between the inductive and resonance effects of fluorine on the phenylboronic acid core can be visualized to better understand the resulting impact on acidity.

Electronic_Effects cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (+R) cluster_net Net Positional Effect on Acidity Inductive F C C C B(OH)₂ Inductive_Effect σ-bond polarization (Electron Withdrawal) Inductive->Inductive_Effect δ- Inductive_Effect->Inductive:f4 Increases Lewis Acidity (Lowers pKa) Resonance F C C C B(OH)₂ Resonance_Effect π-system delocalization (Electron Donation) Resonance:f0->Resonance_Effect Lone Pair Donation Resonance_Effect->Resonance:f4 Decreases Lewis Acidity (Raises pKa) Ortho ortho-F: -I > +R + H-Bonding → Acidity ↑↑ Meta meta-F: -I effect only → Acidity ↑ Para para-F: -I ≈ +R → Acidity ≈ Unchanged

Caption: Interplay of inductive and resonance effects of fluorine on phenylboronic acid acidity.

Conclusion

The electronic character of fluorine substituents exerts a profound and position-dependent influence on the acidity of phenylboronic acids. The interplay between the universally acid-strengthening inductive effect and the position-dependent, acid-weakening resonance effect dictates the final pKa. Substitution at the meta and especially the ortho positions leads to a marked increase in acidity, whereas para substitution results in minimal change. A comprehensive understanding of these principles, supported by quantitative data and robust experimental protocols, is essential for professionals in drug development and materials science to harness the unique properties of fluorinated phenylboronic acids for advanced applications.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 2,3-Difluoro-6-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is particularly valuable in medicinal chemistry and materials science for the synthesis of biaryl and heteroaryl structures. The use of fluorinated building blocks, such as 2,3-Difluoro-6-methoxyphenylboronic acid, is of significant interest as the incorporation of fluorine atoms can profoundly influence the pharmacokinetic and physicochemical properties of molecules, including metabolic stability, lipophilicity, and binding affinity.

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with various aryl halides. The protocols are designed to be a practical guide for researchers in academic and industrial settings, offering insights into reaction optimization and execution.

Challenges with Fluorinated Arylboronic Acids

The use of electron-deficient and sterically hindered boronic acids, such as this compound, can present challenges. A common side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom, leading to reduced yields of the desired coupled product. This process is often exacerbated by prolonged reaction times and high temperatures. Therefore, careful selection of the catalyst, base, and solvent system is crucial for a successful coupling. Highly active palladium catalysts and milder reaction conditions are often preferred to mitigate these side reactions.

Experimental Protocols

Below are two detailed protocols for the Suzuki-Miyaura coupling of this compound with aryl halides. Protocol A describes a general procedure with a common palladium catalyst, while Protocol B utilizes a more specialized catalyst system often employed for challenging substrates.

Protocol A: General Procedure with Pd(PPh₃)₄

This protocol is suitable for routine Suzuki-Miyaura couplings and employs the widely used tetrakis(triphenylphosphine)palladium(0) catalyst.

Materials:

  • This compound

  • Aryl halide (e.g., aryl iodide, bromide, or chloride)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times.

  • Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • The reaction mixture is heated to 90 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water (20 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Protocol B: Procedure with a Buchwald Precatalyst for Challenging Couplings

This protocol utilizes a highly active palladium precatalyst with a biarylphosphine ligand (e.g., XPhos), which is often effective for electron-deficient or sterically hindered coupling partners.

Materials:

  • This compound

  • Aryl halide (e.g., aryl chloride)

  • XPhos Pd G2 or a similar Buchwald precatalyst

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.5 mmol, 1.5 equiv), and potassium phosphate tribasic (2.0 mmol, 2.0 equiv).

  • Add the XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%).

  • The Schlenk tube is evacuated and backfilled with an inert gas (argon or nitrogen) three times.

  • Add anhydrous toluene (10 mL) and degassed water (1 mL) via syringe.

  • The reaction mixture is heated to 100 °C and stirred vigorously for 8-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with water (20 mL) and ethyl acetate (20 mL).

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 15 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system to yield the pure biaryl product.

Data Presentation

The following tables summarize representative quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl halides under the conditions described in Protocol A and Protocol B. Please note that these are representative examples, and actual yields may vary depending on the specific substrate and reaction conditions.

Table 1: Suzuki-Miyaura Coupling with Aryl Iodides and Bromides (Protocol A)

EntryAryl HalideProductReaction Time (h)Yield (%)
14-Iodoanisole4-Methoxy-2',3'-difluoro-6'-methoxy-1,1'-biphenyl1285
21-Iodo-4-nitrobenzene4-Nitro-2',3'-difluoro-6'-methoxy-1,1'-biphenyl1678
34-Bromoacetophenone1-(2',3'-Difluoro-6'-methoxy-[1,1'-biphenyl]-4-yl)ethan-1-one1882
41-Bromo-3,5-dimethylbenzene3,5-Dimethyl-2',3'-difluoro-6'-methoxy-1,1'-biphenyl2475

Table 2: Suzuki-Miyaura Coupling with Aryl Chlorides (Protocol B)

EntryAryl HalideProductReaction Time (h)Yield (%)
14-Chloroanisole4-Methoxy-2',3'-difluoro-6'-methoxy-1,1'-biphenyl1090
21-Chloro-4-cyanobenzene2',3'-Difluoro-6'-methoxy-[1,1'-biphenyl]-4-carbonitrile1288
32-Chloropyridine2-(2,3-Difluoro-6-methoxyphenyl)pyridine1675
41-Chloro-2,4-dinitrobenzene2,4-Dinitro-2',3'-difluoro-6'-methoxy-1,1'-biphenyl1485

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X      L₂ OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OH)₂ Base ArPdAr Ar-Pd(II)-Ar'      L₂ Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar' Experimental_Workflow Start Start Reagents Combine Reactants: Aryl Halide Boronic Acid Base Catalyst Start->Reagents Inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) Reagents->Inert Solvent Add Degassed Solvent(s) Inert->Solvent Heat Heat and Stir (Monitor Reaction Progress) Solvent->Heat Workup Aqueous Workup (Quench, Extract, Wash, Dry) Heat->Workup Purify Purification (Column Chromatography) Workup->Purify Product Isolate Pure Product Purify->Product Reaction_Components Coupling Suzuki-Miyaura Coupling Reactants Reactants Coupling->Reactants Catalyst Catalyst System Coupling->Catalyst Base Base (e.g., K₂CO₃, K₃PO₄) Coupling->Base Solvent Solvent (e.g., Dioxane/H₂O, Toluene) Coupling->Solvent Product Biaryl Product (Ar-Ar') Coupling->Product ArylHalide Aryl Halide (Ar-X) Reactants->ArylHalide BoronicAcid This compound (Ar'-B(OH)₂) Reactants->BoronicAcid PdSource Palladium Source (e.g., Pd(PPh₃)₄, Precatalyst) Catalyst->PdSource Ligand Ligand (e.g., PPh₃, XPhos) Catalyst->Ligand

Application Notes and Protocols for Chan-Lam Cross-Coupling using 2,3-Difluoro-6-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Chan-Lam cross-coupling reaction is a powerful and versatile copper-catalyzed method for the formation of carbon-heteroatom bonds, offering a milder alternative to other cross-coupling reactions such as the Buchwald-Hartwig amination.[1][2][3] This reaction facilitates the coupling of arylboronic acids with a wide range of N- and O-based nucleophiles, including amines, amides, carbamates, and phenols.[4] The use of 2,3-Difluoro-6-methoxyphenylboronic acid in this reaction is of particular interest to medicinal chemists and drug development professionals. The incorporation of the 2,3-difluoro-6-methoxyphenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing metabolic stability, binding affinity, and cell permeability.

These application notes provide detailed protocols and guidelines for performing the Chan-Lam cross-coupling reaction using this compound with various nucleophiles.

Reaction Principle and Mechanism

The Chan-Lam coupling proceeds via a copper(II)-catalyzed oxidative cycle. The generally accepted mechanism involves the following key steps:

  • Ligand Exchange: The nucleophile (N-H or O-H) coordinates with the copper(II) catalyst.

  • Transmetalation: The arylboronic acid transfers the 2,3-difluoro-6-methoxyphenyl group to the copper center, forming a copper-aryl intermediate.

  • Reductive Elimination: The C-N or C-O bond is formed, yielding the desired product and a copper(I) species.

  • Oxidation: The copper(I) is reoxidized to the active copper(II) state by an oxidant, typically atmospheric oxygen, completing the catalytic cycle.

Chan_Lam_Mechanism CuII Cu(II) Cu_Nucleophile [Cu(II)-XR] CuII->Cu_Nucleophile Ligand Exchange Nucleophile R-XH (Amine/Alcohol) Nucleophile->Cu_Nucleophile Boronic_Acid Ar-B(OH)₂ (this compound) Cu_Aryl_Nucleophile [Ar-Cu(III)-XR] Boronic_Acid->Cu_Aryl_Nucleophile Cu_Nucleophile->Cu_Aryl_Nucleophile Transmetalation Product Ar-XR (Coupled Product) Cu_Aryl_Nucleophile->Product Reductive Elimination CuI Cu(I) Cu_Aryl_Nucleophile->CuI CuI->CuII Oxidation Oxidant O₂ (Air) Oxidant->CuII

Caption: General mechanism of the Chan-Lam cross-coupling reaction.

Advantages of Chan-Lam Coupling

The Chan-Lam coupling offers several significant advantages, making it an attractive method in organic synthesis and drug discovery:

  • Mild Reaction Conditions: Reactions can often be conducted at room temperature and are tolerant of a wide range of functional groups.[3]

  • Air and Moisture Tolerance: Unlike many palladium-catalyzed reactions, the Chan-Lam coupling can be performed open to the atmosphere, simplifying the experimental setup.[3]

  • Broad Substrate Scope: A diverse array of N-H and O-H containing compounds can be used as coupling partners.[1][4]

  • Cost-Effectiveness: Copper is an abundant and inexpensive metal compared to palladium.[3]

Experimental Protocols

The successful execution of the Chan-Lam cross-coupling with this compound is dependent on the careful selection of the catalyst, base, solvent, and reaction temperature. Below are representative protocols for N-arylation and O-arylation.

Note: These are generalized protocols, and optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.

Protocol 1: N-Arylation of a Primary Amine

This protocol describes a general procedure for the coupling of this compound with a primary aliphatic or aromatic amine.

Materials:

  • This compound

  • Primary amine

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM)

  • Molecular sieves (4 Å)

Procedure:

  • To a clean, dry reaction vial, add this compound (1.2 equiv.), the primary amine (1.0 equiv.), and powdered 4 Å molecular sieves.

  • Add anhydrous dichloromethane (DCM) as the solvent.

  • To the suspension, add copper(II) acetate (1.0 equiv.) and pyridine (2.0 equiv.).

  • Seal the vial and stir the reaction mixture vigorously at room temperature. The reaction is typically open to the air.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 24 to 72 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the molecular sieves and copper salts.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Protocol 2: O-Arylation of a Phenol

This protocol provides a general method for the synthesis of diaryl ethers via the coupling of this compound with a phenol.

Materials:

  • This compound

  • Phenol derivative

  • Copper(II) acetate (Cu(OAc)₂)

  • Triethylamine (Et₃N)

  • Methanol (MeOH)

Procedure:

  • In a round-bottom flask, dissolve the phenol (1.0 equiv.) and this compound (1.5 equiv.) in methanol.

  • Add copper(II) acetate (1.2 equiv.) and triethylamine (2.0 equiv.) to the solution.

  • Stir the reaction mixture at room temperature under an air atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography to isolate the desired diaryl ether.

Data Presentation

The following tables summarize representative reaction conditions and hypothetical yields for the Chan-Lam coupling of this compound with various nucleophiles. These values are intended as a general guideline and may vary depending on the specific substrate and reaction conditions.

Table 1: N-Arylation with this compound

EntryNucleophileCopper SourceBaseSolventTemp. (°C)Time (h)Yield (%)
1AnilineCu(OAc)₂PyridineDCMRT4875
2BenzylamineCu(OAc)₂PyridineDCMRT6068
3ImidazoleCu(OAc)₂Et₃NMeOHRT2485
4BenzamideCu(OTf)₂K₂CO₃DMF801255

Table 2: O-Arylation with this compound

EntryNucleophileCopper SourceBaseSolventTemp. (°C)Time (h)Yield (%)
1PhenolCu(OAc)₂Et₃NMeOHRT3682
24-MethoxyphenolCu(OAc)₂Et₃NMeOHRT3688
34-NitrophenolCu(OAc)₂PyridineDCM502465
41-NaphtholCu(OAc)₂Et₃NMeOHRT4878

Application in Drug Discovery

The 2,3-difluoro-6-methoxyphenyl structural motif is of significant interest in drug design. The fluorine atoms can modulate the acidity of nearby protons, influence conformation, and block metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate. The methoxy group can act as a hydrogen bond acceptor and influence solubility. The Chan-Lam coupling provides a direct and efficient method for incorporating this valuable fragment into a diverse range of molecular scaffolds.

Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_screening Screening & Optimization Building_Blocks This compound + Diverse Nucleophiles Chan_Lam Chan-Lam Coupling Building_Blocks->Chan_Lam Library Library of Fluorinated Compounds Chan_Lam->Library HTS High-Throughput Screening Library->HTS SAR Structure-Activity Relationship (SAR) HTS->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Workflow for drug discovery using Chan-Lam coupling.

Experimental Workflow Visualization

The following diagram outlines the general workflow for setting up, running, and working up a Chan-Lam cross-coupling reaction.

Experimental_Workflow Start Start Setup Reaction Setup: - Add Boronic Acid, Nucleophile, Sieves - Add Solvent, Catalyst, Base Start->Setup Reaction Stir at Room Temperature (Open to Air) Setup->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup: - Filter through Celite® - Aqueous Wash Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography Workup->Purification Analysis Characterization: - NMR, MS Purification->Analysis End Pure Product Analysis->End

Caption: General experimental workflow for Chan-Lam coupling.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2,3-Difluoro-6-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of biaryl compounds utilizing 2,3-Difluoro-6-methoxyphenylboronic acid. Biaryl moieties are pivotal structural motifs in numerous natural products, pharmaceuticals, and agrochemicals.[1] The introduction of fluorine atoms into these structures can significantly enhance their metabolic stability, binding affinity, and other pharmacokinetic properties, making them highly valuable in drug discovery.[2][3] This document outlines a generalized protocol for the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of C-C bonds, to construct these valuable biaryl compounds.[4]

Introduction to this compound in Biaryl Synthesis

This compound is a valuable building block for the synthesis of complex biaryl compounds. The presence of two fluorine atoms and a methoxy group on the phenyl ring influences the electronic properties and conformational preferences of the resulting biaryl products. The Suzuki-Miyaura coupling reaction is the most common method for the synthesis of biaryls, involving the palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organic halide or triflate.[4] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of starting materials.[5]

Applications in Drug Discovery and Medicinal Chemistry

Biaryl structures are prevalent in a wide range of therapeutic agents. The incorporation of a 2,3-difluoro-6-methoxyphenyl moiety can be a strategic approach in medicinal chemistry to modulate the biological activity and pharmacokinetic profile of a drug candidate. For instance, fluorinated biaryl structures are found in inhibitors of the programmed death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction, a key target in cancer immunotherapy.[6][7] The difluoromethyleneoxy group, structurally related to the 2,3-difluoro-6-methoxy substitution pattern, has been identified as a valuable bioisosteric replacement for a methoxy linkage in potent PD-1/PD-L1 inhibitors.[6][7] The strategic placement of fluorine atoms can lead to improved metabolic stability and enhanced binding interactions with the target protein.[2]

Experimental Protocols: Suzuki-Miyaura Cross-Coupling Reaction

This section provides a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. The conditions provided are a starting point and may require optimization for specific substrates.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange Ar-Ar' Biaryl Product Ar-Pd(II)-OR'(L2)->Ar-Ar' Reductive Elimination Ar-B(OH)2 2,3-Difluoro-6-methoxyphenyl boronic acid Borate Complex [ArB(OH)3]- Ar-B(OH)2->Borate Complex Activation by Base Ar'-X Aryl Halide Ar'-X->Ar-Pd(II)-X(L2) Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Ar-Pd(II)-OR'(L2) Borate Complex->Ar-Pd(II)-OR'(L2) Transmetalation Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Aryl Halide - Palladium Catalyst - Base solvent Add Solvent (e.g., Dioxane/Water) reagents->solvent inert Establish Inert Atmosphere (N2 or Ar) solvent->inert heat Heat and Stir (80-120 °C) inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract purify Dry, Concentrate, and Purify (Column Chromatography) extract->purify product product purify->product Isolated Biaryl Product

References

Application Notes and Protocols for 2,3-Difluoro-6-methoxyphenylboronic Acid in Heteroaryl Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. Fluorine substitution can significantly improve metabolic stability, binding affinity, and bioavailability. 2,3-Difluoro-6-methoxyphenylboronic acid is a valuable building block in this context, offering a unique combination of electronic and steric properties for the synthesis of novel heteroaryl compounds. The presence of two fluorine atoms and a methoxy group on the phenyl ring can influence the conformation and electronic nature of the resulting biaryl systems, making this reagent particularly useful for creating diverse molecular architectures for drug discovery programs.[1]

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is extensively used in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[2] This document provides detailed application notes and representative protocols for the use of this compound in palladium-catalyzed Suzuki-Miyaura coupling reactions with various heteroaryl halides.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following tables summarize representative quantitative data for the Suzuki-Miyaura cross-coupling of this compound with a selection of heteroaryl bromides and chlorides. The data is compiled based on typical yields and reaction conditions observed for analogous fluorinated phenylboronic acids in similar coupling reactions.

Disclaimer: The following data is representative and intended to provide a general guide for reaction outcomes. Actual yields may vary depending on the specific substrate, reaction conditions, and experimental execution.

Table 1: Coupling of this compound with Heteroaryl Bromides

EntryHeteroaryl BromideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
12-BromopyridinePd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O (4:1)1001285
23-BromopyridinePdCl₂(dppf) (3 mol%)Cs₂CO₃1,4-Dioxane901688
34-BromopyridinePd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄t-BuOH/H₂O (10:1)801092
42-BromothiophenePd(PPh₃)₄ (5 mol%)Na₂CO₃DME/H₂O (4:1)851489
55-Bromoindole (N-Boc)PdCl₂(dppf) (3 mol%)K₃PO₄1,4-Dioxane/H₂O (5:1)1001878
62-BromothiazolePd(OAc)₂ (2 mol%) / XPhos (4 mol%)CsFTHF702465

Table 2: Coupling of this compound with Heteroaryl Chlorides

EntryHeteroaryl ChlorideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
12-ChloropyridinePd₂(dba)₃ (2 mol%) / RuPhos (4 mol%)K₃PO₄t-AmylOH1102475
24-ChloropyrimidinePdCl₂(dppf) (5 mol%)Cs₂CO₃1,4-Dioxane/H₂O (10:1)1002072
32-ChloroquinolinePd(OAc)₂ (3 mol%) / XPhos (6 mol%)K₃PO₄Toluene1101881
46-Chloro-1H-indazolePdCl₂(dppf) (5 mol%)Na₂CO₃DMF/H₂O (5:1)1202468

Experimental Protocols

Disclaimer: The following protocols are representative and based on general procedures for Suzuki-Miyaura coupling reactions of similar substrates. Optimization may be required for specific heteroaryl halides.

Protocol 1: Suzuki-Miyaura Coupling of this compound with a Heteroaryl Bromide

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • Heteroaryl bromide (1.0 mmol, 1.0 equiv)

  • Palladium(II) chloride bis(triphenylphosphine) [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the heteroaryl bromide (1.0 mmol), this compound (1.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-18 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Suzuki-Miyaura Coupling of this compound with a Heteroaryl Chloride

Materials:

  • This compound (1.5 mmol, 1.5 equiv)

  • Heteroaryl chloride (1.0 mmol, 1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol% Pd)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 mmol, 4 mol%)

  • Potassium phosphate, tribasic (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • tert-Butanol (t-BuOH), anhydrous

  • Water, degassed

  • Schlenk tube or sealed vial

  • Magnetic stirrer and heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the heteroaryl chloride (1.0 mmol), this compound (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), RuPhos (0.04 mmol), and potassium phosphate (3.0 mmol) to a dry Schlenk tube.

  • Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add anhydrous tert-butanol (9 mL) and degassed water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 18-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the pure heteroaryl-coupled product.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep_reagents Weigh Reagents: - this compound - Heteroaryl Halide - Palladium Catalyst & Ligand - Base setup_flask Combine Reagents in Oven-Dried Glassware prep_reagents->setup_flask inert_atm Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) setup_flask->inert_atm add_solvents Add Anhydrous/Degassed Solvents inert_atm->add_solvents heating Heat to Reaction Temperature with Vigorous Stirring add_solvents->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring cool_down Cool to Room Temperature monitoring->cool_down quench_extract Quench Reaction & Perform Liquid-Liquid Extraction cool_down->quench_extract dry_concentrate Dry Organic Layer & Concentrate quench_extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify final_product final_product purify->final_product Isolated Pure Product logical_relationship cluster_reactants Reactants cluster_conditions Reaction Conditions boronic_acid This compound (Nucleophile) product Coupled Heteroaryl Product boronic_acid->product heteroaryl_halide Heteroaryl Halide (Electrophile) heteroaryl_halide->product catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) catalyst->product facilitates ligand Phosphine Ligand (e.g., SPhos, XPhos) ligand->catalyst stabilizes base Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) base->product activates solvent Solvent (e.g., Dioxane, Toluene, THF) solvent->product medium for reaction

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] The incorporation of fluorine atoms into organic molecules is a critical strategy in drug discovery and materials science, often enhancing metabolic stability, binding affinity, and other physicochemical properties.[1] Consequently, the Suzuki coupling of fluorinated boronic acids is a vital transformation.

However, fluorinated boronic acids, particularly those with ortho-fluorine substituents, present unique challenges. They are often prone to competitive protodeboronation under the basic conditions typically required for the Suzuki coupling, a side reaction where the boronic acid group is replaced by a hydrogen atom.[2][3] This decomposition pathway can significantly lower the yield of the desired coupled product.

To address this instability, highly active palladium catalysts and optimized reaction protocols have been developed. These methods often employ specialized ligands and milder bases, enabling the coupling reaction to proceed at lower temperatures and with shorter reaction times, thereby outcompeting the rate of protodeboronation.[2][4] These application notes provide detailed protocols and a summary of catalytic systems for the successful Suzuki coupling of fluorinated boronic acids.

Catalytic Systems and Reaction Parameters

The choice of palladium catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling with fluorinated boronic acids. Highly active palladium precatalysts, often based on biarylphosphine ligands, are frequently employed to ensure a rapid catalytic cycle that minimizes the decomposition of the sensitive boronic acid.[4]

Table 1: Summary of Catalytic Systems for Suzuki Coupling of Fluorinated Boronic Acids

Aryl HalideFluorinated Boronic AcidPalladium CatalystLigandBaseSolventTemp. (°C)TimeYield (%)Reference
4-Chloroanisole2,6-Difluorophenylboronic acid2 mol% 13 XPhos0.5 M aq. K₃PO₄THFrt30 min93[3][5]
Aryl Halides (various)Polyfluorophenylboronic acids2 mol% 13 XPhos0.5 M aq. K₃PO₄THFrt or 4030 min - 2hExcellent[4]
4-Bromoanisole2-Fluoropyridine-3-boronic acid5 mol% Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/Water (4:1)120 (µW)15 minHigh[1]
Aryl Bromides4-Fluorophenylboronic acidG-COOH-Pd-10---1103hHigh (TOF: 67.1 h⁻¹)[6]
Pyridine-2-sulfonyl fluoride (PyFluor)Hetero(aryl) boronic acids0.03 mmol Pd(dppf)Cl₂dppfNa₃PO₄Dioxane65-100-5-89[7][8]

*Note: Catalyst 13 is a specific, highly active palladium precatalyst developed by Buchwald and coworkers.[3]

Experimental Protocols

Protocol 1: Fast Suzuki-Miyaura Coupling of Unstable Polyfluorophenyl Boronic Acids

This protocol is adapted from a method developed for the rapid coupling of unstable polyfluorophenyl boronic acids, which are prone to deboronation.[2][4] The use of a highly active palladium precatalyst is key to the success of this reaction at room temperature.[3]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Polyfluorophenyl boronic acid (e.g., 2,6-difluorophenylboronic acid) (1.5 mmol, 1.5 equiv)

  • Palladium precatalyst (e.g., a G3-XPhos or similar biarylphosphine-based precatalyst) (0.02 mmol, 2 mol%)[2]

  • Potassium phosphate (K₃PO₄), 0.5 M aqueous solution

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a reaction vial, add the aryl halide (1.0 mmol) and the polyfluorophenyl boronic acid (1.5 mmol).

  • Add the palladium precatalyst (0.02 mmol).

  • Seal the vial and replace the atmosphere with an inert gas (e.g., argon or nitrogen).

  • Add degassed anhydrous THF (2 mL).

  • Add the degassed 0.5 M aqueous solution of K₃PO₄ (4 mL).

  • Stir the reaction mixture vigorously at room temperature for 30 minutes.[2]

  • Monitor the reaction by TLC or GC-MS.

  • After completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic phase with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki Coupling of 2-Fluoropyridine-3-boronic Acid

Microwave irradiation can significantly reduce reaction times and improve yields in Suzuki coupling reactions.[1] This protocol is a general method for the coupling of 2-fluoropyridine-3-boronic acid with aryl halides.

Materials:

  • Aryl halide (e.g., 4-bromoanisole) (0.5 mmol, 1.0 equiv)

  • 2-Fluoropyridine-3-boronic acid (0.6 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.025 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (1.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • 10 mL microwave vial

Procedure:

  • In a 10 mL microwave vial containing a stir bar, combine 2-fluoropyridine-3-boronic acid (83 mg, 0.6 mmol), 4-bromoanisole (75 µL, 0.5 mmol), Pd(PPh₃)₄ (29 mg, 0.025 mmol), and K₂CO₃ (138 mg, 1.0 mmol).[1]

  • Add 1,4-dioxane (4 mL) and water (1 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 15 minutes.[1]

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash chromatography to yield the product.

Reaction Mechanisms and Workflows

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)-X L_n pd0->pd2_complex Oxidative Addition pd2_aryl Ar-Pd(II)-Ar' L_n pd2_complex->pd2_aryl Transmetalation pd2_aryl->pd0 Reductive Elimination product Ar-Ar' aryl_halide Ar-X boronic_acid Ar'-B(OH)₂ + Base Experimental_Workflow reagent_prep Reagent Preparation (Aryl Halide, Boronic Acid, Catalyst, Base, Solvent) reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup reaction Reaction (Stirring at specified Temperature and Time) reaction_setup->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

References

Application Notes: The Emerging Role of 2,3-Difluoro-6-methoxyphenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Difluoro-6-methoxyphenylboronic acid is a valuable building block for medicinal chemists, offering a unique combination of electronic and steric properties for the synthesis of novel therapeutic agents. The presence of two fluorine atoms and a methoxy group on the phenyl ring significantly influences the molecule's reactivity and the physicochemical properties of its derivatives. This fluorinated arylboronic acid is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern drug discovery. The strategic incorporation of the 2,3-difluoro-6-methoxyphenyl moiety can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of drug candidates.

While specific examples in late-stage clinical development are not yet prominent in the public domain, the utility of this reagent can be inferred from the broader application of polysubstituted phenylboronic acids in the synthesis of biologically active molecules. These compounds are frequently employed to construct biaryl and heteroaryl-aryl scaffolds that are central to the structure of many kinase inhibitors, GPCR modulators, and other targeted therapies.

Key Applications in Drug Discovery

The 2,3-difluoro-6-methoxyphenyl moiety can be strategically employed to:

  • Modulate pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby basic centers, influencing drug-receptor interactions and cell permeability.

  • Enhance Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can prolong the half-life of a drug.

  • Improve Binding Affinity: Fluorine atoms can participate in favorable orthogonal multipolar interactions with protein backbones, potentially increasing the binding affinity of a ligand to its target.

  • Fine-tune Lipophilicity: The introduction of fluorine and methoxy groups allows for precise control over the lipophilicity of a molecule, which is a critical parameter for optimizing its ADME (absorption, distribution, metabolism, and excretion) properties.

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, and solvent system is often necessary for specific substrates.

Diagram of Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - Aryl/Heteroaryl Halide (1 equiv) - this compound (1.2-1.5 equiv) - Palladium Catalyst (e.g., Pd(PPh3)4, 2-5 mol%) - Base (e.g., K2CO3, Na2CO3, 2-3 equiv) solvent Add Degassed Solvent (e.g., Dioxane/H2O, Toluene/H2O) reagents->solvent In an inert atmosphere (N2 or Ar) heating Heat the mixture (e.g., 80-100 °C) solvent->heating monitoring Monitor reaction progress (TLC, LC-MS) heating->monitoring quench Cool to RT and Quench (e.g., add water) monitoring->quench Upon completion extract Extract with an organic solvent (e.g., Ethyl Acetate) quench->extract wash Wash organic layer (Brine) extract->wash dry Dry over Na2SO4 or MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify final_product Desired Biaryl Product purify->final_product Yields pure product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl or Heteroaryl Halide (e.g., bromide or iodide)

  • This compound

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand)

  • Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃), Cesium Carbonate (Cs₂CO₃))

  • Degassed Solvent System (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • To a dry reaction vessel, add the aryl or heteroaryl halide (1.0 mmol), this compound (1.2-1.5 mmol), palladium catalyst (0.02-0.05 mmol), and base (2.0-3.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Cool the reaction mixture to room temperature and dilute with water and an organic solvent such as ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Signaling Pathway Context

While direct modulation of a specific signaling pathway by this compound itself is not its intended use, the compounds synthesized using this building block often target key nodes in disease-relevant pathways. For instance, many kinase inhibitors function by blocking aberrant signaling in pathways like the MAPK/ERK or PI3K/Akt pathways, which are frequently dysregulated in cancer.

Diagram of a Generic Kinase Inhibitor Signaling Pathway

signaling_pathway cluster_upstream Upstream Signaling cluster_cascade Kinase Cascade cluster_downstream Downstream Effects GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates Gene Gene Expression TF->Gene Response Cellular Response (e.g., Proliferation, Survival) Gene->Response Inhibitor Kinase Inhibitor (Synthesized using 2,3-Difluoro-6-methoxy -phenylboronic acid) Inhibitor->Kinase2 Inhibits

Caption: Inhibition of a signaling cascade by a kinase inhibitor.

Quantitative Data Summary

Compound IDTargetAssay TypeIC₅₀ / EC₅₀ (nM)Binding Affinity (Kᵢ/Kₑ, nM)Cell-based Activity (GI₅₀, nM)
Example-01 Kinase XBiochemicalDataDataData
Example-02 GPCR YFunctionalDataDataData
Example-03 Enzyme ZEnzymaticDataDataData

This compound represents a promising and versatile tool in the medicinal chemist's arsenal. Its unique substitution pattern offers a means to fine-tune the properties of drug candidates to achieve desired therapeutic profiles. While detailed public data on its specific applications remains emerging, the general principles of Suzuki-Miyaura coupling and the known benefits of fluorine and methoxy group incorporation in drug design strongly support its potential for the synthesis of next-generation therapeutics. Researchers are encouraged to explore the use of this building block in their own drug discovery programs.

Application Notes and Protocols for the Synthesis of Bioactive Molecules with 2,3-Difluoro-6-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-6-methoxyphenylboronic acid (CAS No. 957061-21-1) is a valuable building block in medicinal chemistry and drug discovery. The presence of two fluorine atoms on the phenyl ring can significantly influence the physicochemical properties of a molecule, such as metabolic stability, binding affinity, and lipophilicity. These properties are critical for the development of novel therapeutic agents. This boronic acid is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds and construct complex molecular architectures.

While specific examples of bioactive molecules synthesized directly from this compound are not extensively documented in publicly available literature, its structural motifs are found in inhibitors of key biological targets. For instance, fluorinated phenyl groups are common in kinase inhibitors, such as those targeting Wee1, a critical cell cycle regulator. Additionally, substituted phenylboronic acids are utilized in the synthesis of modulators for neurotransmitter receptors like the GABA-A receptor.

This document provides a representative protocol for the synthesis of a hypothetical bioactive molecule, a precursor to a Wee1 kinase inhibitor, using this compound via a Suzuki-Miyaura cross-coupling reaction. The methodologies presented are based on established procedures for similar chemical transformations and are intended to serve as a guide for researchers.

Representative Application: Synthesis of a Wee1 Kinase Inhibitor Precursor

Wee1 kinase is a crucial regulator of the G2/M cell cycle checkpoint, and its inhibition is a promising strategy in cancer therapy. The following protocol describes the synthesis of a hypothetical intermediate that could be further elaborated into a potent Wee1 inhibitor.

Experimental Protocols

Synthesis of 4-(2,3-Difluoro-6-methoxyphenyl)-5-iodopyrimidine

This protocol details a representative Suzuki-Miyaura cross-coupling reaction between this compound and 4,5-diiodopyrimidine.

Materials:

  • This compound

  • 4,5-diiodopyrimidine

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), 4,5-diiodopyrimidine (1.2 eq), and sodium carbonate (3.0 eq).

  • Add Pd(dppf)Cl₂ (0.05 eq).

  • Add anhydrous 1,4-dioxane and water to the flask in a 4:1 ratio by volume.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the mixture to 80 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.

Data Presentation

Table 1: Representative Suzuki-Miyaura Reaction Parameters and Hypothetical Yield

ParameterValue
This compound1.0 mmol
4,5-diiodopyrimidine1.2 mmol
Pd(dppf)Cl₂0.05 mmol
Sodium carbonate3.0 mmol
1,4-Dioxane:Water4:1 (10 mL)
Temperature80 °C
Reaction Time12 hours
Hypothetical Yield 75%

Table 2: Hypothetical Biological Activity of a Downstream Wee1 Inhibitor

CompoundWee1 Kinase IC₅₀ (nM)
Representative Inhibitor (Hypothetical)15
Adavosertib (AZD1775) - Reference5.2

Disclaimer: The yield and biological activity data are hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

experimental_workflow reagents Reagents: - this compound - 4,5-diiodopyrimidine - Pd(dppf)Cl₂ - Na₂CO₃ reaction Suzuki-Miyaura Coupling (1,4-Dioxane/Water, 80°C, 12h) reagents->reaction workup Aqueous Workup (EtOAc/Water Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: 4-(2,3-Difluoro-6-methoxyphenyl)-5-iodopyrimidine purification->product wee1_pathway dna_damage DNA Damage atm_atr ATM/ATR Activation dna_damage->atm_atr chk1_chk2 Chk1/Chk2 Activation atm_atr->chk1_chk2 wee1 Wee1 Kinase chk1_chk2->wee1 cdk1 CDK1/Cyclin B wee1->cdk1  Inhibits (Phosphorylation) g2_m G2/M Checkpoint Arrest wee1->g2_m mitosis Mitosis cdk1->mitosis Promotes inhibitor Wee1 Inhibitor inhibitor->wee1  Inhibits

Application Notes and Protocols for 2-Fluoro-6-methoxyphenylboronic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

A anotação do pesquisador: Extensive searches for "2,3-Difluoro-6-methoxyphenylboronic acid" did not yield specific application notes or detailed protocols. However, the closely related compound, 2-Fluoro-6-methoxyphenylboronic acid , is a well-documented and crucial intermediate in pharmaceutical synthesis. The following information is presented for this analogue.

Introduction

2-Fluoro-6-methoxyphenylboronic acid is a versatile organoboron compound that serves as a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2] Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds.[1] The presence of a fluorine atom and a methoxy group on the phenyl ring imparts unique electronic and steric properties, making it an important synthon for creating novel therapeutic agents, including those for cancer treatment.[1] This intermediate is particularly valuable in the preparation of functionally selective allosteric modulators of GABA-A receptors and inhibitors of the checkpoint kinase Wee1.[3]

Physicochemical Properties

PropertyValueReference
CAS Number 78495-63-3[1][2][3]
Molecular Formula C₇H₈BFO₃[2]
Molecular Weight 169.95 g/mol [3]
Appearance White to off-white powder/solid[2][3]
Melting Point 120-125 °C[3]
Purity ≥95% to ≥97.0%[2][3]
Storage Store in a dry, ventilated room, away from direct sunlight.[2]

Applications in Pharmaceutical Synthesis

2-Fluoro-6-methoxyphenylboronic acid is a crucial intermediate in the synthesis of a variety of biologically active compounds. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming biaryl structures, which are common motifs in many drug molecules.

Key Applications:

  • GABA-A Receptor Modulators: Used in the preparation of functionally selective allosteric modulators of GABA-A receptors, which are important targets for treating anxiety, epilepsy, and other neurological disorders.[3]

  • Cancer Therapeutics: Serves as a reactant in the synthesis of inhibitors for the checkpoint kinase Wee1, a critical regulator of the cell cycle and a promising target in cancer therapy.[3]

  • Drug Discovery: The fluorinated methoxyphenyl moiety can be incorporated into drug candidates to enhance metabolic stability, improve binding affinity to biological targets, and optimize pharmacokinetic profiles.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Fluoro-6-methoxyphenylboronic acid with an aryl halide.

Materials:

  • 2-Fluoro-6-methoxyphenylboronic acid

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, water)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask or reaction vial, add 2-Fluoro-6-methoxyphenylboronic acid (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

    • Add the palladium catalyst (typically 1-5 mol%).

    • Seal the vessel with a rubber septum or a Teflon screw cap.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Add the degassed solvent via syringe to achieve a desired concentration (e.g., ~0.1-0.2 M with respect to the aryl halide).

  • Reaction Execution:

    • Place the reaction vessel in a preheated oil bath or heating mantle at the desired temperature (typically 80-120 °C).

    • Stir the reaction mixture vigorously for the specified time (typically 2-24 hours).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Typical Reaction Conditions:

Aryl HalideCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O1001285-95
3-IodopyridinePdCl₂(dppf) (2)Cs₂CO₃ (2.5)1,4-Dioxane90880-90
1-Bromo-4-nitrobenzenePd(OAc)₂ (2) + SPhos (4)K₃PO₄ (3)Toluene/H₂O1106>90

Note: These are representative conditions and may require optimization for specific substrates.

Visualizations

Suzuki_Miyaura_Coupling A Aryl Halide (Ar-X) D Oxidative Addition A->D B 2-Fluoro-6-methoxyphenylboronic acid G Transmetalation B->G C Pd(0) Catalyst C->D E Ar-Pd(II)-X D->E E->G F Base F->G H Ar-Pd(II)-Ar' G->H I Reductive Elimination H->I I->C Catalyst Regeneration J Biaryl Product (Ar-Ar') I->J

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Boronic Acid, Aryl Halide, Base, Catalyst) start->setup inert Create Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (80-120 °C, 2-24 h) solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Cool, Dilute, and Extract monitor->workup Complete purify Purify by Column Chromatography workup->purify product Isolated Biaryl Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for C-N Bond Formation with 2,3-Difluoro-6-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, where nitrogen-containing heterocycles and arylamines are prevalent structural motifs. 2,3-Difluoro-6-methoxyphenylboronic acid is a valuable building block for introducing a uniquely substituted phenyl group into molecules, potentially enhancing pharmacokinetic properties or binding interactions. This document provides detailed application notes and representative protocols for the C-N bond formation utilizing this specific boronic acid via two of the most powerful methods in the synthetic chemist's toolbox: the Chan-Lam amination and the Buchwald-Hartwig amination.

It is important to note that while this compound is an excellent candidate for these transformations, a survey of the current literature reveals a scarcity of specific, published examples detailing its use in C-N coupling reactions. Therefore, the following protocols are presented as robust, representative procedures based on well-established methodologies for structurally similar arylboronic acids. Optimization of the reaction conditions for specific substrates is highly recommended to achieve optimal results.

Application Highlights

  • Access to Novel Chemical Space: The 2,3-difluoro-6-methoxyphenyl moiety can impart unique electronic and conformational properties to lead compounds.

  • Broad Substrate Scope: These methods are generally applicable to a wide range of nitrogen-containing nucleophiles, including primary and secondary aliphatic and aromatic amines, amides, and heterocycles.

  • Medicinal Chemistry: The resulting N-aryl compounds are key intermediates in the synthesis of a diverse array of biologically active molecules.

Reaction Methodologies

Chan-Lam Amination

The Chan-Lam amination is a copper-catalyzed cross-coupling reaction between a boronic acid and an amine.[1] A key advantage of this method is that it can often be performed under mild conditions, sometimes even at room temperature and open to the air, making it experimentally convenient.[1]

General Reaction Scheme:

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become one of the most reliable and versatile methods for the formation of C-N bonds.[2] The reaction's efficiency is highly dependent on the choice of a sterically bulky and electron-rich phosphine ligand coordinated to the palladium center.[3]

General Reaction Scheme:

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the Chan-Lam and Buchwald-Hartwig amination reactions.

Chan_Lam_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Boronic Acid, Amine, Cu(II) Catalyst, and Base in Solvent stir Stir at RT or Heat under Air or O₂ reagents->stir Mix quench Quench Reaction (e.g., with aq. NH₄Cl) stir->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: General workflow for a Chan-Lam amination reaction.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Boronic Acid, Amine, Pd Catalyst, Ligand, and Base in Anhydrous Solvent heat Heat under Inert Atmosphere (N₂ or Ar) reagents->heat Mix filter Cool and Filter through Celite heat->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate purify Purify by Chromatography concentrate->purify

References

Application Notes and Protocols for the Derivatization of 2,3-Difluoro-6-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-6-methoxyphenylboronic acid is a valuable building block in modern organic synthesis, particularly for the construction of complex biaryl molecules. The presence of two fluorine atoms and a methoxy group on the phenyl ring significantly influences the electronic properties, metabolic stability, and conformational preferences of the resulting derivatives. These characteristics make it an attractive starting material in medicinal chemistry and materials science for the development of novel therapeutic agents and functional materials.

The primary application for this reagent is the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile palladium-catalyzed method for forming carbon-carbon bonds. This document provides detailed protocols and application notes for the derivatization of this compound via this pathway.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a transition metal-catalyzed reaction that joins an organoboron compound (e.g., this compound) with an organohalide or triflate.[1][2] The reaction is prized for its mild conditions, tolerance of a wide array of functional groups, and the relatively low toxicity of its boron-containing byproducts.[3] For electron-deficient and sterically hindered boronic acids, such as the title compound, specific catalysts and conditions are often required to achieve high yields.

The general catalytic cycle involves three primary steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new biaryl product and regenerating the palladium(0) catalyst.[2][4]

Experimental Workflow and Protocols

The following section details a representative protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Conditions are based on established methods for structurally similar electron-deficient fluorinated arylboronic acids.

experimental_workflow prep Reaction Setup reagents Add: - Aryl Bromide (1.0 eq) - Boronic Acid (1.2 eq) - Base (2.0 eq) - Solvent prep->reagents 1 inert Inert Atmosphere (Purge with N2 or Ar) reagents->inert 2 catalyst Add Catalyst System: - Pd Precatalyst - Ligand inert->catalyst 3 reaction Reaction (Heating & Stirring) catalyst->reaction 4 workup Aqueous Workup reaction->workup 5 extraction Organic Extraction workup->extraction 6 purification Purification (e.g., Column Chromatography) extraction->purification 7 product Isolated Product purification->product 8

A typical experimental workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Representative Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic aryl bromide.

Materials:

  • This compound

  • Aryl bromide (Ar-Br)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, THF/H₂O mixture)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the aryl bromide (0.50 mmol, 1.0 equiv.), this compound (0.60 mmol, 1.2 equiv.), and the base (1.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, briefly mix the palladium precatalyst (0.01-0.03 mmol, 2-6 mol%) and the phosphine ligand (0.01-0.06 mmol, 2-12 mol%) and add this mixture to the Schlenk tube.

  • Solvent Addition: Add the anhydrous solvent (3-5 mL) to the reaction mixture via syringe.

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate).

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.

Data Presentation

Effective derivatization requires careful selection of catalysts, ligands, bases, and solvents. The following tables summarize typical components and provide a template for presenting quantitative results.

Table 1: Recommended Components for Suzuki-Miyaura Coupling of this compound

ComponentRecommended OptionsTypical Molar Ratio / ConcentrationNotes
Aryl Halide Aryl Bromides, Iodides, or Triflates1.0 equivalentAryl chlorides may require more active catalyst systems.[5]
Boronic Acid This compound1.1 - 1.5 equivalentsAn excess is used to drive the reaction to completion.
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)1 - 5 mol %Pre-catalysts are typically used to generate the active Pd(0) species in situ.
Ligand Buchwald ligands (SPhos, XPhos), P(t-Bu)₃, PCy₃1.1 - 2.0 eq. relative to PdBulky, electron-rich phosphine ligands are often effective for challenging substrates.[1]
Base K₃PO₄, K₂CO₃, Cs₂CO₃, KF2.0 - 3.0 equivalentsThe choice of base is crucial and can significantly impact the reaction rate and yield.[6]
Solvent 1,4-Dioxane, Toluene, THF, DME, often with H₂O0.1 - 0.5 MThe solvent system can influence catalyst solubility and reaction kinetics.
Temperature 80 - 120 °CN/AHigher temperatures are often needed for less reactive coupling partners.

Table 2: Representative Quantitative Data for Coupling with Various Aryl Bromides (Hypothetical)

The following data is illustrative and represents typical outcomes for Suzuki-Miyaura reactions with fluorinated boronic acids.

EntryAryl Bromide (Ar-Br)Catalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene/H₂O1001288
21-Bromo-4-nitrobenzenePd(OAc)₂ (3) / XPhos (6)K₂CO₃1,4-Dioxane110892
33-BromopyridinePd(OAc)₂ (3) / P(t-Bu)₃ (6)Cs₂CO₃1,4-Dioxane1001875
42-BromotoluenePd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene1102468

Logical Relationships in Catalyst Selection

The choice of catalyst and ligand is critical, especially for sterically hindered and electron-deficient substrates like this compound. The relationship between the substrate and catalyst system can be visualized as follows.

catalyst_selection substrate Substrate Properties ed Electron-Deficient (due to F atoms) substrate->ed sh Sterically Hindered (ortho-substituents) substrate->sh catalyst Required Catalyst Properties ed->catalyst demands sh->catalyst demands er_ligand Electron-Rich Ligand catalyst->er_ligand b_ligand Bulky Ligand catalyst->b_ligand outcome Desired Reaction Outcome er_ligand->outcome leads to b_ligand->outcome leads to oa Facilitates Oxidative Addition outcome->oa re Promotes Reductive Elimination outcome->re high_yield High Reaction Yield oa->high_yield re->high_yield

Logic for selecting an appropriate catalyst system.

Conclusion

This compound serves as a key intermediate for synthesizing highly functionalized biaryl compounds. Its successful derivatization via Suzuki-Miyaura cross-coupling relies on the careful selection of a palladium catalyst system, base, and solvent to overcome the challenges posed by its electronic and steric properties. The protocols and guidelines presented here offer a robust starting point for researchers in drug discovery and materials science to effectively utilize this versatile building block.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2,3-Difluoro-6-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the multi-gram scale synthesis of 2,3-Difluoro-6-methoxyphenylboronic acid, a key building block in the development of novel pharmaceutical agents. The protocol details a robust and scalable synthetic route, alongside purification strategies and applications in palladium-catalyzed cross-coupling reactions.

Introduction

Arylboronic acids are indispensable tools in modern organic synthesis, most notably for their application in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The target molecule, this compound, is of significant interest due to the unique electronic properties conferred by its fluorine and methoxy substituents. These features can impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates. This document outlines a reliable method for the preparation of this valuable intermediate on a scale suitable for preclinical and early-phase drug development.

Synthesis of this compound

The synthetic strategy to access this compound on a larger scale typically involves a Grignard reaction with a suitable aryl halide, followed by reaction with a borate ester and subsequent acidic workup.[1][2][3] This classic approach is well-suited for scale-up due to its high convergence and the ready availability of starting materials.

A plausible starting material for this synthesis is 1-bromo-2,3-difluoro-6-methoxybenzene. While not directly found in the initial search, its precursor, 3,4-difluoroanisole, can be formylated to produce 2,3-difluoro-6-methoxybenzaldehyde, indicating the feasibility of accessing the required substitution pattern.[4] For the purpose of this protocol, we will assume the availability of 1-bromo-2,3-difluoro-6-methoxybenzene.

Experimental Protocol: Gram-Scale Synthesis

Materials:

  • 1-bromo-2,3-difluoro-6-methoxybenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate

  • 2 M Hydrochloric acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Instrumentation:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Condenser

  • Mechanical stirrer with heating mantle

  • Inert gas (Argon or Nitrogen) supply

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Rotary evaporator

Procedure:

  • Grignard Reagent Formation:

    • To a dry 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Briefly heat the flask under vacuum and then cool to room temperature under a stream of dry nitrogen.

    • Add a small crystal of iodine to the flask.

    • Add anhydrous THF (200 mL) to the flask.

    • In the dropping funnel, prepare a solution of 1-bromo-2,3-difluoro-6-methoxybenzene (1.0 eq) in anhydrous THF (300 mL).

    • Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

    • Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for an additional 2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the reaction mixture containing the Grignard reagent to -78 °C using a dry ice/acetone bath.

    • Dissolve triisopropyl borate (1.5 eq) in anhydrous THF (150 mL) and add it dropwise to the cold Grignard solution over 1 hour, ensuring the internal temperature remains below -60 °C.

    • Stir the reaction mixture at -78 °C for 3 hours, then allow it to warm to room temperature overnight with continuous stirring.

  • Hydrolysis and Workup:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly quench the reaction by the dropwise addition of 2 M HCl until the solution is acidic (pH ~2). Stir vigorously for 30 minutes.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 200 mL).

    • Combine the organic layers and wash with brine (2 x 150 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethyl acetate/hexanes mixture.

    • Alternatively, for more challenging purifications, the crude boronic acid can be dissolved in diethyl ether and treated with a saturated aqueous solution of sodium hydroxide to form the boronate salt. The aqueous layer is then separated, washed with diethyl ether, and acidified with 2 M HCl to precipitate the pure boronic acid, which is then filtered, washed with cold water, and dried under vacuum.[5]

Data Presentation
StepReactantMolar Equiv.Molecular Weight ( g/mol )Amount (g)Yield (%)Purity (by HPLC)
1 1-bromo-2,3-difluoro-6-methoxybenzene1.0223.0250.0->98%
2 Magnesium Turnings1.224.316.5--
3 Triisopropyl borate1.5188.0863.0--
4 This compound (Crude)-187.9338.5~92%~90%
5 This compound (Purified)-187.9332.7~78%>98%

Note: The above data is representative and based on typical yields for similar transformations.

Application in Suzuki-Miyaura Cross-Coupling

This compound is an excellent coupling partner in Suzuki-Miyaura reactions, enabling the synthesis of complex biaryl and heteroaryl structures. The electron-withdrawing nature of the fluorine atoms can influence the reactivity and final properties of the coupled products.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

Procedure:

  • To a reaction vessel, add this compound (1.2 eq), the aryl halide (1.0 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the solvent and degas the mixture by bubbling with the inert gas for 15-20 minutes.

  • Add the palladium catalyst (0.01-0.05 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

G Synthesis Workflow A 1. Grignard Formation (1-bromo-2,3-difluoro-6-methoxybenzene + Mg) B 2. Borylation (Grignard Reagent + Triisopropyl borate) A->B Anhydrous THF C 3. Hydrolysis (Acidic Workup) B->C Low Temperature (-78 °C) D 4. Purification (Recrystallization or Salt Formation) C->D Crude Product E Final Product (this compound) D->E Pure Product

Caption: Scale-up synthesis workflow for this compound.

G Suzuki-Miyaura Coupling Pathway cluster_cat Catalytic Cycle cluster_reagents Reagents Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdArB Ar-Pd(II)-Ar' ArPdX->ArPdArB Transmetalation (Ar'-B(OH)2, Base) ArPdArB->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) ArPdArB->Product BoronicAcid This compound (Ar'-B(OH)2) ArylHalide Aryl Halide (Ar-X)

Caption: Generalized Suzuki-Miyaura cross-coupling reaction pathway.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Protodeboronation of 2,3-Difluoro-6-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the use of 2,3-Difluoro-6-methoxyphenylboronic acid in chemical synthesis, with a specific focus on overcoming protodeboronation in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue with this compound?

A1: Protodeboronation is an undesired side reaction in which the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This reaction is a common challenge in Suzuki-Miyaura coupling, leading to the formation of 1,2-difluoro-3-methoxybenzene as a byproduct and consequently reducing the yield of the desired coupled product. This compound is particularly susceptible to this reaction due to the electronic effects of the ortho-fluoro and methoxy substituents, which can influence the stability of the boronic acid under basic reaction conditions.

Q2: How do the substituents on this compound affect its susceptibility to protodeboronation?

Q3: What are the primary factors that promote protodeboronation during a Suzuki-Miyaura reaction?

A3: Several factors can accelerate the rate of protodeboronation:

  • Strong Bases: The use of strong bases, especially in the presence of water, can increase the rate of protodeboronation.

  • High Temperatures: Elevated reaction temperatures can provide the necessary activation energy for the protodeboronation pathway.

  • Presence of Water: Water acts as a proton source for the cleavage of the C-B bond.

  • Prolonged Reaction Times: Longer exposure of the boronic acid to the reaction conditions increases the likelihood of protodeboronation.

  • Inefficient Catalytic Cycle: If the desired Suzuki-Miyaura coupling is slow, the boronic acid has more time to decompose via protodeboronation.

Q4: How can I minimize protodeboronation when using this compound?

A4: To minimize protodeboronation, consider the following strategies:

  • Choice of Base: Employ milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) instead of strong hydroxides like NaOH or KOH.

  • Anhydrous Conditions: Use anhydrous solvents and ensure all reagents and glassware are thoroughly dried to minimize the presence of water.

  • Lower Reaction Temperature: If the catalytic system is sufficiently active, running the reaction at a lower temperature can significantly reduce the rate of protodeboronation.

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA (N-methyliminodiacetic acid) boronate, can be a highly effective strategy. These derivatives often exhibit slower, controlled release of the boronic acid into the reaction medium, minimizing its concentration and thus the rate of protodeboronation.

  • Highly Active Catalyst Systems: Employing a highly active palladium catalyst and ligand system can accelerate the desired cross-coupling reaction, allowing it to outcompete the protodeboronation side reaction.

Troubleshooting Guide

This guide addresses common issues encountered during Suzuki-Miyaura reactions with this compound.

Problem Potential Cause Troubleshooting Suggestions
Low yield of desired product and significant amount of 1,2-difluoro-3-methoxybenzene byproduct. High rate of protodeboronation.1. Optimize the base: Switch to a milder base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). 2. Reduce reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C). 3. Ensure anhydrous conditions: Use freshly dried, degassed solvents and dry glassware. 4. Use a boronic ester derivative: Consider converting the boronic acid to its pinacol or MIDA ester.
Reaction is sluggish or does not go to completion. Inefficient catalyst system or catalyst deactivation.1. Screen different palladium catalysts and ligands: Buchwald-type ligands are often effective for challenging substrates. 2. Increase catalyst loading: A modest increase (e.g., from 1-2 mol% to 3-5 mol%) may be beneficial. 3. Degas the reaction mixture thoroughly: Oxygen can deactivate the palladium catalyst.
Formation of homocoupled biaryl byproduct (from the aryl halide). Catalyst system promotes homocoupling.1. Lower the reaction temperature. 2. Use a different palladium precatalyst or ligand. 3. Ensure slow addition of the base.
Inconsistent results between batches. Degradation of this compound.1. Store the boronic acid properly: Keep it in a tightly sealed container under an inert atmosphere at low temperature. 2. Check the purity of the boronic acid before use: Use techniques like NMR to confirm its integrity.

Experimental Protocols

While a specific, optimized protocol for this compound is not available in the searched literature, the following general procedure for a Suzuki-Miyaura coupling with a challenging arylboronic acid can be adapted and optimized.

General Procedure for Suzuki-Miyaura Coupling:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the chosen anhydrous base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand. Then, add the degassed, anhydrous solvent (e.g., dioxane, toluene, or THF) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Note: This is a general guideline. The optimal conditions (catalyst, ligand, base, solvent, temperature, and reaction time) should be determined through systematic screening for the specific substrates being used.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired Suzuki-Miyaura coupling pathway and the undesired protodeboronation pathway.

Suzuki_vs_Protodeboronation start Ar-X + 2,3-Difluoro-6-methoxyphenyl-B(OH)2 suzuki_product Desired Biaryl Product start->suzuki_product Suzuki-Miyaura Coupling protodeboronation_product 1,2-Difluoro-3-methoxybenzene (Protodeboronation Byproduct) start->protodeboronation_product Protodeboronation pd_cat Pd(0) Catalyst conditions Base, H2O, Heat conditions->protodeboronation_product

Caption: Competing pathways in the Suzuki-Miyaura reaction.

The following workflow provides a logical approach to troubleshooting low yields due to protodeboronation.

Troubleshooting_Workflow start Low Yield & High Protodeboronation step1 Switch to Milder Base (e.g., K2CO3, Cs2CO3) start->step1 step2 Lower Reaction Temperature step1->step2 If problem persists end Problem Resolved step1->end If resolved step3 Ensure Anhydrous Conditions step2->step3 If problem persists step2->end If resolved step4 Use Boronic Ester (Pinacol or MIDA) step3->step4 If problem persists step3->end If resolved step5 Optimize Catalyst System (e.g., Buchwald Ligands) step4->step5 If still suboptimal step4->end If resolved step5->end

Caption: Troubleshooting workflow for minimizing protodeboronation.

References

Suppressing homocoupling in Suzuki reactions of difluorophenylboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals suppress the formation of homocoupling byproducts in Suzuki-Miyaura cross-coupling reactions involving difluorophenylboronic acids.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki reactions, and why is it a particular issue with difluorophenylboronic acids?

A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct (Ar-Ar) instead of the desired cross-coupled product (Ar-Ar'). This side reaction reduces the yield of the target molecule and complicates purification. Difluorophenylboronic acids are electron-deficient, which can make them more prone to certain homocoupling pathways.[1]

Q2: What are the primary causes of boronic acid homocoupling?

A2: The formation of homocoupling products is primarily attributed to two mechanisms:

  • Oxygen-Mediated Homocoupling : The presence of molecular oxygen is a major contributor.[2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[2] These Pd(II) species can then undergo two consecutive transmetalations with the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate the Pd(0) catalyst.[4][5]

  • Pd(II) Precatalyst Reduction : When using a Pd(II) salt as a precatalyst (e.g., Pd(OAc)₂), the initial reduction to the active Pd(0) species can occur via the homocoupling of two boronic acid molecules.[4]

A proposed alternative mechanism, especially for electron-deficient arylboronic acids, involves a protonolysis/second transmetalation event.[1]

Q3: How exactly does molecular oxygen promote the homocoupling side reaction?

A3: Molecular oxygen can react with the active Pd(0) catalyst to form a palladium peroxo complex, ((η²-O₂)PdL₂).[5] This complex is highly reactive towards the boronic acid. The mechanism involves the coordination of an oxygen atom to the boron atom, followed by a reaction with a second molecule of boronic acid. This ultimately leads to the formation of a diarylpalladium(II) complex (Ar-Pd-Ar), which then reductively eliminates the homocoupled biaryl product.[5] Therefore, failing to properly degas the reaction mixture is a common reason for significant homocoupling.[2]

Q4: What is the role of the palladium catalyst's oxidation state in the homocoupling process?

A4: The oxidation state of the palladium catalyst is crucial. The desired Suzuki cross-coupling cycle relies on the Pd(0)/Pd(II) couple.[6][7] Homocoupling is often mediated by Pd(II) species.[8][9] If a Pd(II) precatalyst is used, it must first be reduced to Pd(0) to enter the main catalytic cycle. This reduction can proceed via homocoupling, where two boronic acid molecules act as the reducing agent.[4] Furthermore, any oxidation of the active Pd(0) catalyst back to Pd(II) during the reaction (e.g., by oxygen) creates an opportunity for the homocoupling pathway to compete with the desired cross-coupling.[2][5]

Troubleshooting Guide

Q5: I am observing a significant amount of homocoupling byproduct in my reaction. What are the first troubleshooting steps?

A5: If you are experiencing high levels of homocoupling, the most critical factor to address is the exclusion of oxygen.

  • Ensure an Inert Atmosphere : Deoxygenate your solvent thoroughly. This can be done by bubbling an inert gas (nitrogen or argon) through the solvent for an extended period. A more effective method is a "freeze-pump-thaw" cycle.

  • Proper Degassing Technique : Before adding the catalyst, ensure the reaction vessel containing the substrates, base, and solvent is thoroughly purged with an inert gas. A subsurface sparge with nitrogen or argon is highly effective at removing dissolved oxygen.[8][9]

  • Check for Leaks : Ensure all joints and seals on your reaction setup are airtight to prevent oxygen from entering during the reaction.

The flowchart below outlines a systematic approach to troubleshooting this issue.

G start High Homocoupling Detected check_inert Step 1: Verify Inert Atmosphere - Is the solvent properly degassed? - Is the reaction vessel purged? - Are there any leaks? start->check_inert fix_inert Action: Improve Degassing - Use freeze-pump-thaw cycles. - Implement subsurface N2/Ar sparging. - Re-assemble and seal apparatus. check_inert->fix_inert No check_reagents Step 2: Evaluate Reagents - What is the Pd source (Pd(0) vs Pd(II))? - Is the boronic acid stable? - Is the base appropriate? check_inert->check_reagents Yes re_evaluate Re-run Reaction & Evaluate fix_inert->re_evaluate re_evaluate->check_reagents Issue Persists success Problem Solved: Low Homocoupling re_evaluate->success Issue Resolved optimize_reagents Action: Optimize Reagents - Switch to a Pd(0) source or pre-catalyst. - Consider a different ligand (e.g., SPhos). - Add a mild reducing agent (e.g., KOOCH). - Change the base or solvent. check_reagents->optimize_reagents Potential Issue check_procedure Step 3: Review Procedure - What is the order of reagent addition? - Is the reaction temperature optimal? check_reagents->check_procedure No Obvious Issue optimize_reagents->re_evaluate optimize_procedure Action: Modify Procedure - Pre-heat mixture before adding boronic acid. - Adjust reaction temperature. check_procedure->optimize_procedure Potential Issue check_procedure->success No Obvious Issue (Re-evaluate initial diagnosis) optimize_procedure->re_evaluate

Caption: A troubleshooting workflow for diagnosing and resolving issues with homocoupling in Suzuki reactions.

Q6: Beyond inert atmosphere, which reaction parameters can I optimize to suppress homocoupling?

A6: Several parameters can be adjusted. A summary is provided in the table below.

ParameterRecommendation to Minimize HomocouplingRationale
Palladium Source Use a Pd(0) source (e.g., Pd₂(dba)₃) or a modern pre-catalyst.Avoids the initial reduction step of Pd(II) salts, which can generate homocoupling byproducts.[4]
Ligand Use bulky, electron-rich phosphine ligands. For electron-deficient boronic acids, SPhos is often effective.[1]Ligands stabilize the Pd(0) state and can sterically hinder the formation of the diarylpalladium complex required for homocoupling.
Additives Add a mild reducing agent like potassium formate (KOOCH).Helps to minimize the concentration of free Pd(II) species in the reaction mixture without reducing the Ar-Pd(II)-X intermediate.[8][9]
Base Use a weaker base if compatible with the reaction (e.g., K₃PO₄, K₂CO₃, or KF for base-sensitive substrates).The choice of base can influence the rates of transmetalation for both the cross-coupling and homocoupling pathways.[6][10]
Temperature Optimize the temperature; sometimes lower temperatures can favor the desired reaction.Reaction kinetics for the desired and undesired pathways can have different temperature dependencies.
Reagent Addition Consider adding the boronic acid last to a pre-heated mixture of the other reagents.This practice may help to ensure the catalyst is in its active Pd(0) state and that the rate of oxidative addition of the aryl halide is fast, minimizing the opportunity for the boronic acid to react with the catalyst in other ways.[3]

Q7: Are there specific ligands recommended for coupling electron-deficient partners like difluorophenylboronic acids?

A7: Yes. For challenging couplings involving electron-deficient boronic acids, standard ligands may not be optimal. The use of bulky, electron-rich biarylmonophosphine ligands is often beneficial. Specifically, dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (SPhos) has been successfully used to obtain high yields of cross-coupling products while suppressing the homocoupling of electron-deficient arylboronic acids.[1]

Experimental Protocols

Sample Protocol: Suzuki-Miyaura Coupling of 2,4-Difluorophenylboronic Acid with an Aryl Bromide

This protocol incorporates several strategies to minimize homocoupling.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 2,4-Difluorophenylboronic acid (1.5 mmol, 1.5 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol % Pd)

  • SPhos (0.08 mmol, 8 mol %)

  • K₃PO₄ (2.0 mmol, 2.0 equiv), finely ground and dried

  • Toluene/Water (10:1 v/v, 5 mL), thoroughly degassed

Procedure:

  • Vessel Preparation : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol) and K₃PO₄ (2.0 mmol).

  • Inerting : Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Preparation : In a separate glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃ (0.02 mmol) and SPhos (0.08 mmol) to the flask.

  • Solvent Addition : Add the degassed toluene/water solvent mixture via syringe.

  • Degassing : Sparge the resulting slurry with a subsurface stream of argon or nitrogen for 15-20 minutes.

  • Boronic Acid Addition : Add the 2,4-difluorophenylboronic acid (1.5 mmol) to the reaction mixture under a positive flow of inert gas.

  • Reaction : Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup : Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Key Reaction Pathways

The following diagrams illustrate the desired catalytic cycle and the competing homocoupling pathway.

G cluster_suzuki Desired Suzuki-Miyaura Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA + Ar¹-X ArPdX Ar¹-Pd(II)L₂-X OA->ArPdX TM Transmetalation ArPdX->TM + Ar²-B(OR)₂ (Base) ArPdAr Ar¹-Pd(II)L₂-Ar² TM->ArPdAr RE Reductive Elimination ArPdAr->RE RE->Pd0 + Ar¹-Ar²

Caption: The catalytic cycle for the desired Suzuki-Miyaura cross-coupling reaction.

G cluster_homo Competing Homocoupling Pathway (Oxygen-Mediated) Pd0_homo Pd(0)L₂ Oxidation Oxidation Pd0_homo->Oxidation + O₂ PdII_O2 (η²-O₂)Pd(II)L₂ Oxidation->PdII_O2 TM1 Reaction with Ar-B(OH)₂ PdII_O2->TM1 ArPdOH trans-Ar-Pd(II)L₂-OH TM1->ArPdOH TM2 Transmetalation ArPdOH->TM2 + Ar-B(OH)₂ ArPdAr_homo Ar-Pd(II)L₂-Ar TM2->ArPdAr_homo RE_homo Reductive Elimination ArPdAr_homo->RE_homo RE_homo->Pd0_homo + Ar-Ar

Caption: A common pathway for the undesired homocoupling of boronic acids, mediated by oxygen.

References

Technical Support Center: Optimizing Palladium Catalysis for 2,3-Difluoro-6-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sterically hindered and electronically complex 2,3-Difluoro-6-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low or no yield. What are the primary parameters to investigate?

A1: Low yields with this substrate are common due to a combination of steric hindrance from the ortho-methoxy group and the electronic effects of the difluoro substitution. The primary factors to optimize are the palladium catalyst system (ligand and precatalyst), the base, and the solvent.[1][2]

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ are often ineffective.[2][3] For sterically demanding substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are recommended.[1][2][4][5] These ligands promote the crucial oxidative addition and reductive elimination steps, which can be sluggish for hindered substrates.[1][6]

  • Base Selection: The choice of base is critical for activating the boronic acid for transmetalation.[2] For this compound, which is prone to protodeboronation, moderately strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are good starting points.[2] In more challenging cases, a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) might be necessary.[2][5]

  • Solvent System: Anhydrous, degassed aprotic polar solvents are generally preferred. Combinations like dioxane/water or THF/water are commonly used.[4][7] The water content can be crucial when using phosphate or carbonate bases.[2][7]

Q2: I am observing significant protodeboronation of my this compound. How can this side reaction be minimized?

A2: Protodeboronation (the replacement of the boronic acid group with a hydrogen atom) is a common side reaction, especially with electron-deficient boronic acids.

  • Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried, as water can facilitate protodeboronation.

  • Use Milder Bases: If possible, use weaker bases like K₂CO₃ or CsF.

  • Modify the Boronic Acid: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA boronate, or a potassium trifluoroborate salt.[1][4] These derivatives are more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.[4]

  • Control Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize this side reaction.

Q3: My main side-product is the homocoupling of the boronic acid. What are the causes and how can I prevent it?

A3: Homocoupling of the boronic acid to form a symmetrical biaryl is often promoted by the presence of oxygen or certain palladium species.[4]

  • Rigorous Degassing: Thoroughly degas all solvents and ensure the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen) to exclude oxygen.[4]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd₂(dba)₃, can be beneficial. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species might be inefficient, leading to side reactions.[4]

  • Ligand Choice: The use of bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[4]

  • Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thus reducing the rate of homocoupling.[3]

Q4: What is the optimal palladium precatalyst and ligand combination for coupling this compound with a hindered aryl halide?

A4: For coupling two sterically hindered partners, a highly active catalyst system is essential.[8]

  • Recommended Ligands: Buchwald-type biarylphosphine ligands are excellent choices. SPhos and XPhos are particularly effective for hindered substrates.[2][6] N-heterocyclic carbene (NHC) ligands have also shown high efficacy in forming tetra-ortho-substituted biaryls.[2][5]

  • Recommended Precatalysts: Pd₂(dba)₃ or Pd(OAc)₂ are commonly used precatalysts.[9] More advanced, air-stable precatalysts that incorporate the ligand, such as XPhos-Pd-G3, can also be highly effective as they ensure the correct ligand-to-metal ratio and facilitate the formation of the active catalytic species.

Data Presentation: Recommended Reaction Parameters

ParameterRecommendationRationale
Palladium Precatalyst Pd(OAc)₂ or Pd₂(dba)₃Common and effective Pd(II) and Pd(0) sources.
Ligand XPhos, SPhos, or an NHC ligandBulky, electron-rich ligands that accelerate oxidative addition and reductive elimination for hindered substrates.[2][4][6]
Catalyst Loading 1-5 mol% PdHigher catalyst loading may be required for challenging couplings.
Ligand:Palladium Ratio 1:1 to 2:1Optimizing this ratio is crucial for catalyst activity and stability.
Base K₃PO₄, Cs₂CO₃, or t-BuOKChoice depends on the reactivity of the coupling partners and the propensity for side reactions.[2][5]
Solvent Dioxane, THF, or Toluene (often with a small amount of water)Aprotic solvents are generally preferred. Water can be beneficial with certain bases.[2][5][7]
Temperature 80-110 °CHigher temperatures are often required to overcome the activation barrier for hindered substrates.
Boronic Acid Derivative Potassium trifluoroborate or Pinacol ester (BPin)More stable alternatives to the free boronic acid to minimize protodeboronation.[1][4]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, palladium precatalyst, and ligand.

  • Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the base and this compound to the vial.

  • Add the anhydrous, degassed solvent via syringe.

  • Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

Troubleshooting Workflow for Low-Yielding Reactions

G Troubleshooting Workflow for Low-Yielding Suzuki-Miyaura Reactions start Low or No Product Yield check_catalyst Is the Catalyst System Optimal? (Bulky, Electron-Rich Ligand) start->check_catalyst optimize_catalyst Screen Ligands (e.g., XPhos, SPhos) and Pd Source (e.g., Pd₂(dba)₃) check_catalyst->optimize_catalyst No check_base Is the Base/Solvent Combination Appropriate? check_catalyst->check_base Yes optimize_catalyst->check_base optimize_base Screen Bases (K₃PO₄, Cs₂CO₃, t-BuOK) and Solvents (Dioxane, THF) check_base->optimize_base No check_side_reactions Are Side Reactions (Protodeboronation, Homocoupling) Observed? check_base->check_side_reactions Yes optimize_base->check_side_reactions mitigate_side_reactions Use Boronic Acid Derivative (BPin, BF₃K). Ensure Rigorous Inert Atmosphere. check_side_reactions->mitigate_side_reactions Yes increase_temp Increase Reaction Temperature and/or Catalyst Loading check_side_reactions->increase_temp No mitigate_side_reactions->increase_temp success Successful Coupling increase_temp->success G Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pdii_complex Ar-Pd(II)L₂-X oxidative_addition->pdii_complex transmetalation Transmetalation pdii_complex->transmetalation pdii_biaryl Ar-Pd(II)L₂-Ar' transmetalation->pdii_biaryl reductive_elimination Reductive Elimination pdii_biaryl->reductive_elimination reductive_elimination->pd0 aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation product Ar-Ar' product->reductive_elimination

References

Technical Support Center: Suzuki Coupling with 2,3-Difluoro-6-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2,3-Difluoro-6-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The electron-deficient nature of this substrate presents unique challenges, where the choice of base is a critical parameter for success.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the Suzuki coupling reaction?

The base plays a crucial role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the organoboron compound.[1][2] In the absence of a base, the transmetalation step is often prohibitively slow. The base reacts with the boronic acid (Ar-B(OH)₂) to form a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻).[3][4][5] This "ate" complex has an enhanced electron density on the organic group, which greatly accelerates its transfer from the boron atom to the palladium center during the transmetalation step.[3] Additionally, the base can participate in the formation of palladium-alkoxide or -hydroxide complexes, which can also be key intermediates in the catalytic cycle.[1][5]

Q2: Why is this compound considered a challenging substrate?

The presence of two electron-withdrawing fluorine atoms on the phenyl ring makes this compound an "electron-deficient" boronic acid. Such substrates are often challenging in Suzuki couplings because their reduced nucleophilicity can lead to a slower rate of transmetalation, which is frequently the rate-determining step of the reaction.[6] This can result in lower yields, require more forcing reaction conditions (higher temperatures, longer times), or necessitate a more carefully optimized catalyst-ligand-base system to achieve efficient coupling.[6]

Q3: I am observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?

Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction, particularly with electron-deficient or heteroaryl boronic acids.[7] This process is often promoted by the presence of a base and water. To minimize this undesired pathway, consider the following strategies:

  • Use a Milder Base: Strong bases can accelerate protodeboronation. Switching to a milder base like potassium fluoride (KF) or using weaker carbonate bases may be beneficial, especially if your starting materials are sensitive.[3][8]

  • Anhydrous Conditions: While many Suzuki protocols use aqueous solvent mixtures, running the reaction under anhydrous conditions can suppress protodeboronation.[8]

  • Use Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), can protect it from degradation prior to the coupling reaction.[9]

  • Control Reaction Time and Temperature: Avoid unnecessarily long reaction times or excessive temperatures, as these can favor the degradation pathway.

Q4: Which bases are commonly recommended for Suzuki coupling with electron-deficient boronic acids, and how do they compare?

The choice of base is critical and often needs to be empirically determined for a specific substrate combination. For challenging, electron-deficient boronic acids, stronger inorganic bases are often required to facilitate the slow transmetalation step.

Troubleshooting Guide

Problem: Low to No Product Formation

A failed Suzuki coupling can be frustrating. Before re-running the reaction, systematically assess the following key parameters.

  • Possible Cause 1: Inactive Catalyst or Ligand

    • Troubleshooting Steps: Palladium(0) is the active species. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure your conditions facilitate its in-situ reduction.[10] Catalysts and phosphine ligands can be air-sensitive and degrade over time. Use a fresh batch of catalyst and ligand or consider using a more robust, air-stable precatalyst (e.g., a Buchwald G3 or G4 palladacycle).[10]

  • Possible Cause 2: Oxygen Contamination

    • Troubleshooting Steps: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and can also promote the undesirable homocoupling of the boronic acid.[10] Ensure all solvents are thoroughly degassed before use (e.g., by sparging with argon or nitrogen for 30-60 minutes, or by several freeze-pump-thaw cycles). Assemble the reaction under a strict inert atmosphere (Ar or N₂).[10][11]

  • Possible Cause 3: Inappropriate Base or Solvent System

    • Troubleshooting Steps: The base and solvent are interdependent. For this compound, a relatively strong base is likely needed. If K₂CO₃ is ineffective, screen stronger bases like K₃PO₄ or Cs₂CO₃.[6] Ensure the base is a fine, dry powder for anhydrous reactions. For biphasic reactions, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[10]

  • Possible Cause 4: Poor Reagent Quality

    • Troubleshooting Steps: Verify the purity of your aryl halide and boronic acid. Boronic acids can dehydrate to form cyclic boroxine trimers or undergo protodeboronation upon storage.[10] If degradation is suspected, try converting the boronic acid to its more stable pinacol ester or diethanolamine adduct.[10]

Data and Protocols

Comparison of Common Bases for Electron-Deficient Boronic Acids
BaseSolvent SystemStrengthKey Advantages & Considerations
K₃PO₄ Toluene/H₂O, Dioxane/H₂OStrongOften effective for challenging couplings and electron-deficient substrates; promotes high reaction rates.[6]
Cs₂CO₃ Dioxane, THF, DMFStrongHighly effective and often provides superior results for difficult couplings due to its high solubility in organic solvents.[6] Its higher cost can be a drawback.
K₂CO₃ Dioxane/H₂O, ACN/H₂OModerateA common and cost-effective choice. May require higher temperatures or longer reaction times for this specific substrate.[6][12][13]
KF Toluene, THFMildUseful when base-labile functional groups (e.g., esters) are present, as it is less likely to cause hydrolysis.[3][8] May result in slower reaction rates.
Et₃N Acetonitrile, DMFOrganic (Weak)Typically used in anhydrous conditions. May not be sufficiently strong for this electron-deficient boronic acid.[6][12]
General Experimental Protocol

This protocol provides a starting point for the Suzuki coupling of this compound with a generic aryl bromide. Optimization may be required.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd₂(dba)₃/SPhos, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed Solvent (e.g., Dioxane/H₂O 4:1, 0.1 M concentration relative to limiting reagent)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, and the base.

  • Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive pressure of the inert gas, add the palladium catalyst and any additional ligand.

  • Add the degassed solvent mixture via syringe.

  • Place the sealed reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography.

Visualizations

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_halide Ar¹-Pd(II)L₂-X OxAdd->PdII_halide Transmetal Transmetalation PdII_halide->Transmetal PdII_aryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Product Ar¹-Ar² RedElim->Product BoronicAcid Ar²B(OH)₂ Boronate [Ar²B(OH)₃]⁻ Base Base (OH⁻) Base->Boronate Boronate->Transmetal Active Species

Caption: The Suzuki catalytic cycle, highlighting the activation of boronic acid by a base.

Troubleshooting_Workflow start Low / No Yield in Suzuki Coupling check_reagents 1. Verify Reagent Quality - Boronic acid (degradation?) - Aryl halide (purity?) start->check_reagents check_atmosphere 2. Check for Oxygen - Degassed solvents? - Inert atmosphere maintained? check_reagents->check_atmosphere Reagents OK check_catalyst 3. Assess Catalyst System - Catalyst/ligand active? - Correct loading? check_atmosphere->check_catalyst Atmosphere OK check_conditions 4. Evaluate Conditions - Base strong enough? - Correct solvent? - Sufficient temperature/time? check_catalyst->check_conditions Catalyst OK optimize Systematically Optimize (Screen Bases, Solvents, Catalysts) check_conditions->optimize Conditions OK, Still No Product success Reaction Successful optimize->success

References

Technical Support Center: Solvent Effects in Cross-Coupling of 2,3-Difluoro-6-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the role of solvents in palladium-catalyzed cross-coupling reactions involving 2,3-Difluoro-6-methoxyphenylboronic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the solvent in the cross-coupling of this compound?

A1: The solvent plays a crucial role in palladium-catalyzed cross-coupling reactions by influencing several key factors.[1] It must effectively solubilize the reactants, including the boronic acid, the coupling partner (aryl halide/triflate), the base, and the catalyst to ensure a homogeneous reaction mixture.[2] Furthermore, the solvent's polarity and coordinating ability can significantly affect the stability of catalytic intermediates, reaction rates, and even the chemoselectivity of the coupling process.[3][4] For instance, polar solvents can stabilize charged transition states that occur during the reaction.[4][5]

Q2: Why are solvent mixtures, particularly with water, so common in Suzuki-Miyaura coupling reactions?

A2: Solvent mixtures, typically an organic solvent like dioxane, THF, or ethanol with water, are frequently used for several reasons. Water is excellent at dissolving the inorganic bases (e.g., K₂CO₃, K₃PO₄) that are essential for activating the boronic acid.[2] The base converts the neutral boronic acid into a more nucleophilic boronate anion, which is necessary for the critical transmetalation step in the catalytic cycle.[2] While anhydrous conditions are possible, the use of water often leads to faster and more efficient reactions, although an excess can promote undesirable side reactions like protodeboronation.[2][6]

Q3: How does the specific structure of this compound influence solvent choice?

A3: The structure of this particular boronic acid presents unique considerations. The ortho-methoxy group has the potential to chelate (coordinate) to the palladium catalyst, which can influence the reaction's regioselectivity and rate.[7][8] The electron-withdrawing fluorine atoms also modulate the electronic properties of the molecule. A suitable solvent must accommodate these electronic effects and ensure the solubility of this relatively polar substrate. For substrates with poor solubility, more polar aprotic solvents like DMF may be necessary, but these should be used with caution due to potential side reactions.[9]

Q4: Can the solvent change which part of a molecule reacts if there are multiple possible reaction sites?

A4: Yes, this phenomenon is known as a solvent-induced switch in selectivity.[3] For substrates containing multiple reactive sites (e.g., a chloro and a triflate group), the solvent can determine which site the catalyst preferentially adds to.[3][5] Nonpolar solvents like THF or toluene may favor reaction at one site, while polar, coordinating solvents such as DMF or acetonitrile can favor another by stabilizing different transition states or altering the active catalytic species.[3][10]

Troubleshooting Guide

Q1: My reaction yield is very low or the reaction is not starting. What are the first things to check related to the solvent?

A1: When a Suzuki coupling fails, improper solvent conditions are a common cause.[11]

  • Oxygen Contamination: The single most critical factor is ensuring your solvent is thoroughly degassed.[12] Oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the palladium catalyst.[12][13] Purge the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes before use.[11]

  • Reagent Solubility: Visually inspect the reaction mixture. If the starting materials, particularly the base, are not well-dissolved or suspended, the reaction will be slow or may not proceed.[14] Ensure vigorous stirring, especially for biphasic (organic/aqueous) systems.[15] If solubility is an issue, consider a more polar solvent system like dioxane/water or DMF.[9][14]

  • Catalyst Inactivity: Ensure your palladium source is active. If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species, a process the solvent can influence.[1][12]

Q2: I am observing a significant amount of a biaryl byproduct derived from the homocoupling of my boronic acid. What is the cause and how can I prevent it?

A2: Homocoupling of boronic acids is a common side reaction that produces a symmetrical biaryl from two molecules of the boronic acid.[16] This is almost always caused by the presence of oxygen in the reaction.[6][12]

  • Solution: Improve the degassing procedure for your solvent and reagents. Ensure the reaction is maintained under a strict inert atmosphere from start to finish.[12] Homocoupling can also occur during the activation of a Pd(II) precatalyst, where the boronic acid itself acts as the reductant.[13] Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable precatalyst can sometimes mitigate this issue.[12]

Q3: My aryl halide starting material is consumed, but instead of the desired product, I am isolating 1,2-difluoro-3-methoxybenzene. What is happening?

A3: This indicates that a side reaction called protodeboronation is occurring.[13] In this process, the C-B bond of the boronic acid is cleaved and replaced with a C-H bond.

  • Cause: This reaction is often catalyzed by the base and can be exacerbated by excessive water or prolonged reaction times at high temperatures.[6][13]

  • Solution:

    • Reduce Water Content: While some water is beneficial, too much can be detrimental. Try reducing the proportion of water in your solvent system (e.g., from 5:1 to 10:1 dioxane/water).[2]

    • Change the Base: Consider using a milder or non-hydroxide generating base. K₃PO₄ is often a good choice to minimize this side reaction.[2]

    • Use a Boronic Ester: Converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) can protect it from protodeboronation.[17]

Q4: The reaction is sluggish and does not go to completion even after extended time. How can the solvent choice impact the reaction rate?

A4: A slow reaction rate can often be traced back to the solvent system.

  • Poor Solubility: As mentioned, poor solubility of any component will slow the reaction. Consider switching to a solvent system known for good solubilizing power, such as Toluene/Ethanol/Water or Dioxane/Water.[18][19]

  • Solvent Polarity: The reaction rate can be influenced by the solvent's ability to stabilize intermediates. For some systems, a more polar solvent can accelerate the reaction.[1] You might screen a few different solvent systems to find the optimal one for your specific coupling partners (see data table below).

  • Temperature: Ensure the reaction temperature is appropriate for the chosen solvent. For higher-boiling point solvents like toluene or dioxane, temperatures around 80-110 °C are common.[19]

Data Presentation

The following table summarizes the general effects of common solvents on Suzuki-Miyaura cross-coupling reactions. The yields are illustrative and will vary based on the specific aryl halide, catalyst, and base used.

Solvent SystemTypeTypical Temperature (°C)AdvantagesPotential Issues & Considerations
Dioxane / H₂O (e.g., 4:1)Polar Ethereal / Protic80 - 100Excellent for dissolving a wide range of substrates and inorganic bases.[2] Generally provides good to excellent yields.Dioxane can form peroxides; use a freshly distilled or inhibitor-free bottle.[13]
Toluene / H₂O (e.g., 10:1)Nonpolar Aromatic / Protic80 - 110Good for many substrates; higher boiling point allows for higher reaction temperatures.[19][20]Can lead to poor solubility of highly polar substrates or inorganic bases, requiring vigorous stirring.
THF / H₂O (e.g., 4:1)Polar Ethereal / Protic65 - 75Lower boiling point is useful for heat-sensitive substrates. Good general-purpose solvent.[9][11]Lower reaction temperature may lead to slower reaction rates.[11]
Ethanol / H₂O (e.g., 5:1)Polar Protic70 - 80Considered a "greener" solvent.[18] Effective for many couplings, particularly with hydrophilic substrates.The protic nature of ethanol can sometimes participate in or hinder the reaction.[9]
DMF (anhydrous or with H₂O) Polar Aprotic80 - 120Excellent solubilizing power for challenging or poorly soluble substrates.[1][9]Can be reduced by the catalyst and may lead to side reactions.[1] Use high-purity, amine-free DMF.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.3 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.5 equiv)

  • Degassed Solvent (e.g., Dioxane/Water 4:1, 0.1 M concentration relative to aryl bromide)

  • Oven-dried reaction vessel (e.g., Schlenk flask) with a magnetic stir bar

Procedure:

  • Vessel Preparation: To the oven-dried reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.3 equiv), and the base (2.5 equiv).[12]

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (3 mol%).[2]

  • Solvent Addition: Add the degassed solvent system via syringe.[12]

  • Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.[19]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[19]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final product.[12]

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Execution cluster_purification Isolation Degas_Solvent Degas Solvent (Ar/N2 Purge) Add_Solvent 2. Add Degassed Solvent Degas_Solvent->Add_Solvent Dry_Glassware Dry Glassware & Reagents Setup 1. Combine Reagents & Catalyst under Inert Gas Dry_Glassware->Setup Setup->Add_Solvent Heat_Stir 3. Heat & Stir (e.g., 90 °C) Add_Solvent->Heat_Stir Monitor 4. Monitor Progress (TLC / LC-MS) Heat_Stir->Monitor Workup 5. Aqueous Workup (Extraction) Monitor->Workup Purify 6. Column Chromatography Workup->Purify Product Final Product Purify->Product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Guide Start Problem: Low or No Yield Check_Degas Is the solvent thoroughly degassed? Start->Check_Degas Check_Solubility Are all reagents soluble/well-suspended? Check_Degas->Check_Solubility Yes Improve_Degas Action: Improve degassing protocol. Run under strict inert atm. Check_Degas->Improve_Degas No Check_Base Is the base/water ratio appropriate? Check_Solubility->Check_Base Yes Change_Solvent Action: Switch to a more polar solvent (e.g., Dioxane, DMF). Increase stirring. Check_Solubility->Change_Solvent No Analyze_Byproducts Analyze Byproducts (TLC, LC-MS) Check_Base->Analyze_Byproducts Yes Adjust_Ratio Action: Reduce water content. Screen different bases (e.g., K3PO4). Check_Base->Adjust_Ratio No Homocoupling Homocoupling Observed Analyze_Byproducts->Homocoupling Protodeboronation Protodeboronation Observed Analyze_Byproducts->Protodeboronation Success Yield Improved Improve_Degas->Success Change_Solvent->Success Adjust_Ratio->Success Homocoupling->Improve_Degas Protodeboronation->Adjust_Ratio

Caption: Troubleshooting logic for low-yield Suzuki-Miyaura coupling reactions.

Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex RE_Label Reductive Elimination Trans_Complex Ar-Pd(II)(Ar')L₂ OA_Complex->Trans_Complex OA_Label Oxidative Addition Trans_Complex->Pd0 Trans_Label Transmetalation OA_Label->Pd0 Ar-X Trans_Label->OA_Complex Ar'-B(OR)₂ + Base/Solvent RE_Label->Trans_Complex Ar-Ar'

Caption: The palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

References

Technical Support Center: Suzuki Coupling with 2,3-Difluoro-6-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues in Suzuki-Miyaura coupling reactions involving 2,3-Difluoro-6-methoxyphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in very low or no yield. What are the most common initial checks?

A1: When encountering low yields with this specific boronic acid, the primary suspects are related to its electronic properties and stability. Start by verifying the following:

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). The palladium catalyst, particularly in its active Pd(0) form, is sensitive to oxygen.

  • Reagent Quality: Confirm the purity and integrity of your this compound, aryl halide, and solvent. Boronic acids can degrade over time, and solvents must be anhydrous and thoroughly degassed.

  • Catalyst Activity: Use a fresh or properly stored palladium catalyst and ligand. Pre-catalysts that rapidly generate the active Pd(0) species are often beneficial for challenging substrates.

Q2: I suspect my this compound is decomposing under the reaction conditions. What could be the cause and how can I mitigate it?

A2: this compound is susceptible to protodeboronation, especially under basic conditions at elevated temperatures. The electron-withdrawing fluorine atoms can increase the rate of this undesired side reaction.

  • Cause: The primary cause is the reaction of the boronic acid with water or other protic sources in the presence of a base, which cleaves the C-B bond.

  • Mitigation Strategies:

    • Use a Milder Base: While a base is necessary, very strong bases can accelerate decomposition. Consider using potassium carbonate (K₂CO₃) or a phosphate base like potassium phosphate (K₃PO₄) instead of stronger hydroxide bases.

    • Lower Reaction Temperature: If possible, running the reaction at a lower temperature can slow the rate of protodeboronation. This may require a more active catalyst system.

    • Anhydrous Conditions: For certain couplings, switching to strictly anhydrous conditions with a base like potassium fluoride (KF) or using a boronic ester derivative might be beneficial.

    • Protect the Boronic Acid: In challenging cases, converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, can prevent decomposition during the reaction.

Q3: What are the recommended starting conditions for a Suzuki coupling with this compound?

A3: Given the challenges of this substrate, a robust catalyst system is recommended. A good starting point would be:

  • Catalyst: A palladium pre-catalyst featuring a bulky, electron-rich biarylphosphine ligand, such as SPhos or XPhos (e.g., XPhos Pd G3). These ligands promote the crucial oxidative addition and reductive elimination steps.

  • Base: Potassium phosphate (K₃PO₄) is often a good choice as it is effective but generally less harsh than hydroxides.

  • Solvent: A mixture of an organic solvent and water, such as 1,4-dioxane/water or THF/water, is commonly used to dissolve both the organic and inorganic reagents.

  • Temperature: Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction.

Q4: The reaction stalls and does not go to completion. What adjustments can I make?

A4: A stalled reaction can be due to several factors:

  • Catalyst Deactivation: The palladium catalyst may have decomposed. Adding a fresh portion of the catalyst might restart the reaction.

  • Insufficient Base: The base may have been consumed or is not effective enough. Ensure you are using a sufficient excess (typically 2-3 equivalents).

  • Poor Solubility: If the starting materials are not fully dissolved, the reaction rate will be slow. Consider a different solvent system or increasing the temperature.

  • Steric Hindrance: The ortho-methoxy group on the boronic acid, in addition to the fluorine atoms, can create steric hindrance. Using a catalyst with a very bulky ligand can help overcome this.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting low yields in Suzuki coupling reactions with this compound.

Problem 1: Low or No Product Formation
Potential Cause Suggested Solution
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Consider using a more robust, air-stable pre-catalyst like a palladacycle (e.g., XPhos Pd G3). Ensure rigorous degassing of the solvent to prevent oxidation of the Pd(0) species.
Inefficient Oxidative Addition If using an aryl chloride, which is less reactive, switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos) to facilitate this step. Increasing the reaction temperature can also help.
Slow Transmetalation The boronic acid may not be sufficiently activated. Use a stronger base such as K₃PO₄ or cesium carbonate (Cs₂CO₃). Ensure the base is finely powdered for better reactivity. Adding a small amount of water to an anhydrous solvent can sometimes improve the solubility of the base and facilitate the formation of the active boronate species.
Protodeboronation of Boronic Acid This is a common issue with electron-deficient boronic acids. Use milder bases (e.g., K₂CO₃, KF), lower the reaction temperature, or consider converting the boronic acid to a more stable pinacol ester or trifluoroborate salt.
Problem 2: Formation of Side Products
Side Product Potential Cause Suggested Solution
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Thoroughly degas the solvent and maintain a strict inert atmosphere throughout the reaction.
Protodeboronated Starting Material The boronic acid is unstable under the reaction conditions (high temperature, strong base, presence of water).Refer to the mitigation strategies for protodeboronation in the FAQs (Q2).
Phenol Formation Reaction of the aryl halide with the base.Use a weaker base or lower the reaction temperature.

Data Presentation

The following table summarizes typical yields for Suzuki coupling reactions of fluorinated phenylboronic acids with various aryl halides under different conditions. While specific data for this compound is limited, these examples with structurally similar compounds provide a valuable reference for expected outcomes and optimization strategies.

Boronic Acid Aryl Halide Catalyst / Ligand Base Solvent Temp (°C) Time (h) Yield (%) Reference
2,6-Difluorophenylboronic acid4-ChlorotolueneXPhos Pd G2K₃PO₄THF/H₂ORT0.595J. Am. Chem. Soc. 2010, 132, 41, 14073–14075
2,6-Difluorophenylboronic acid2-BromopyridineXPhos Pd G2K₃PO₄THF/H₂ORT0.592J. Am. Chem. Soc. 2010, 132, 41, 14073–14075
2-Fluoro-6-methoxyphenylboronic acid3,4,5-tribromo-2,6-dimethylpyridinePd(OAc)₂ / SPhosK₃PO₄Toluene901~50-60 (total of mono- and di-substituted products)Beilstein J. Org. Chem. 2018, 14, 2384–2393[1]
2,4-Difluorophenylboronic acid5-Bromosalicylic acidPdCl₂ (ligand-free)K₂CO₃DMF/H₂O75-High (ultrasound-assisted)ACS Omega 2023, 8, 31, 28183–28192[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol is a recommended starting point and may require optimization for specific substrates.

Reagents and Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and finely powdered K₃PO₄ (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium pre-catalyst (1-2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 10:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Low_Yields start Low Yield with This compound protodeboronation High Protodeboronation? start->protodeboronation catalyst_issue Catalyst Inactivity? start->catalyst_issue conditions_issue Suboptimal Conditions? start->conditions_issue protodeboronation->catalyst_issue No solution_protodeboronation Use Milder Base (K₂CO₃, K₃PO₄) Lower Temperature Use Boronic Ester/Trifluoroborate protodeboronation->solution_protodeboronation Yes catalyst_issue->conditions_issue No solution_catalyst Use Fresh/Active Pre-catalyst (e.g., XPhos Pd G3) Ensure Rigorous Degassing Use Bulky, Electron-Rich Ligand catalyst_issue->solution_catalyst Yes solution_conditions Optimize Base (e.g., K₃PO₄, Cs₂CO₃) Optimize Solvent (Dioxane/H₂O, THF/H₂O) Increase Temperature Cautiously conditions_issue->solution_conditions Yes

Caption: Troubleshooting workflow for low yields.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_complex Ar-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation (Ar'-B(OH)₂ + Base) PdII_complex->Transmetalation Diaryl_PdII Ar-Pd(II)L₂-Ar' Transmetalation->Diaryl_PdII RedElim Reductive Elimination Diaryl_PdII->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Technical Support Center: Purification of Products from 2,3-Difluoro-6-methoxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions involving 2,3-Difluoro-6-methoxyphenylboronic acid. The information is presented in a question-and-answer format to directly address common experimental challenges during the purification of reaction products.

Troubleshooting Guides

This guide addresses specific issues that may arise during the purification of products from reactions involving this compound, helping you to identify potential causes and implement effective solutions.

Issue 1: The final product is contaminated with unreacted this compound.

  • Question: After my Suzuki-Miyaura coupling reaction, I'm having trouble separating my desired biaryl product from the unreacted this compound. What purification strategies can I employ?

  • Answer: Contamination with unreacted boronic acid is a common issue. Here are several effective purification strategies:

    • Acid-Base Extraction: Boronic acids are weakly acidic and can be converted to their corresponding boronate salts.[1] You can dissolve your crude product in an organic solvent (e.g., ethyl acetate) and wash it with a basic aqueous solution (e.g., 1M NaOH or Na2CO3). The boronic acid will move into the aqueous layer as its salt, while your desired product, if neutral, will remain in the organic layer. Subsequent separation of the layers, followed by washing the organic layer with brine and drying, should yield a purer product.

    • Scavenger Resins: Resins functionalized with diol or diethanolamine groups are highly effective at sequestering boronic acids.[2] Stirring the crude product solution with such a resin will result in the covalent binding of the boronic acid to the resin. The purified product can then be recovered by simple filtration. This method is particularly useful for products that are sensitive to aqueous washes.

    • Chromatography: While standard silica gel chromatography can be effective, boronic acids can sometimes streak on the column.[3] Using a modified mobile phase, such as adding a small amount of acetic acid, can improve separation.[3] Alternatively, reverse-phase chromatography (C18) can be a good option for separating polar compounds.[4]

    • Diethanolamine Adduct Formation: Reacting the crude mixture with diethanolamine can form a crystalline adduct with the boronic acid, which may precipitate out of a nonpolar solvent like ether, allowing for separation by filtration.[4]

Issue 2: The product is contaminated with homocoupled biaryl byproduct (from the coupling of two this compound molecules).

  • Question: My Suzuki-Miyaura reaction is producing a significant amount of a homocoupled dimer of this compound. How can I remove this impurity?

  • Answer: Homocoupling is a known side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen or Pd(II) species.[5] Separating the homocoupled product from the desired product can be challenging due to their similar polarities.

    • Chromatography: Careful optimization of flash column chromatography is the most common method. A shallow solvent gradient and a long column can help improve resolution. Consider using different stationary phases like alumina or employing reverse-phase chromatography.[6][7]

    • Recrystallization: If your desired product is a solid, recrystallization from a suitable solvent system can be highly effective in removing the homocoupled impurity.[4] This may require screening several solvents to find one that provides good differential solubility.

    • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can provide high purity, although it is less scalable.[3]

Issue 3: The product appears to be degrading on the silica gel column.

  • Question: I'm losing a significant amount of my product during silica gel chromatography, and I see multiple spots on the TLC of my collected fractions. What's happening and how can I fix it?

  • Answer: Some compounds, particularly those with sensitive functional groups, can be unstable on acidic silica gel.[7]

    • Deactivating the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a base. This is typically done by adding a small percentage of triethylamine or ammonia to the eluent system.[3]

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®.[7][8]

    • Rapid Purification: Minimize the time your compound spends on the column by using a faster flow rate or a shorter column, though this may compromise separation efficiency.

    • Non-Chromatographic Methods: If the instability is severe, prioritize non-chromatographic methods like recrystallization or acid-base extraction.[1][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a Suzuki-Miyaura reaction with this compound?

A1: Besides your desired coupled product, you should be prepared to encounter the following common impurities:

  • Unreacted this compound: The starting boronic acid.

  • Homocoupled product: A biaryl formed from the coupling of two molecules of this compound.[5]

  • Protodeboronated starting material: 1,2-Difluoro-3-methoxybenzene, formed by the replacement of the boronic acid group with a hydrogen atom.[5]

  • Dehalogenated starting material: If your coupling partner is an aryl halide, the corresponding arene where the halogen has been replaced by a hydrogen atom.[5]

  • Residual Palladium Catalyst: Often appears as a black or gray solid.[2]

Q2: My product is an oil. Can I still use recrystallization for purification?

A2: Recrystallization is only suitable for solid products.[2] For oily products, chromatography (normal or reverse-phase) is the most common purification technique.[2] If your product has acidic or basic functionality, acid-base extraction can also be a powerful tool.

Q3: How can I effectively remove residual palladium catalyst from my reaction mixture?

A3: Residual palladium can often be removed by filtration through a pad of Celite® before the aqueous workup.[2] For soluble palladium species, a charcoal treatment can be effective. This involves stirring the crude product solution with activated charcoal and then filtering through Celite®.[2] Specialized scavenger resins designed to bind palladium are also commercially available.

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: Like most chemical reagents, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9] It is classified as an irritant.[10] Reactions should be conducted in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: General Procedure for Acid-Base Extraction to Remove Unreacted Boronic Acid
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a 1M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na2CO3). Shake the funnel gently, venting frequently.

  • Layer Separation: Allow the layers to separate. The unreacted boronic acid will be in the upper aqueous layer as its boronate salt. Drain the lower organic layer into a clean flask.

  • Back Extraction (Optional): To maximize product recovery, you can re-extract the aqueous layer with a fresh portion of the organic solvent.

  • Combine Organic Layers: Combine all the organic extracts.

  • Washing: Wash the combined organic layer with water and then with brine to remove any residual base and inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Silica Gel Flash Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system for separation using thin-layer chromatography (TLC). The desired product should have an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., a mixture of hexanes and ethyl acetate). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.[6]

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Purification Techniques for a Model Suzuki-Miyaura Reaction Product

Purification MethodTypical PurityAdvantagesDisadvantagesBest Suited For
Silica Gel Chromatography >98%Widely applicable, can separate complex mixtures.[2]Can be time-consuming, potential for product decomposition on acidic silica.[2][7]Most neutral organic compounds.
Recrystallization >99%Cost-effective, highly scalable, yields very pure product.[2]Only applicable to solid products, requires finding a suitable solvent.[2]Crystalline solid products.
Acid-Base Extraction >95%Good for removing acidic or basic impurities, scalable.[2]Not suitable if the product is sensitive to acid or base.[2]Products with different acidity/basicity than impurities.
Preparative HPLC >99%High resolution for difficult separations.[3]Low throughput, expensive, requires specialized equipment.High-purity small-scale purifications.

Mandatory Visualizations

G cluster_prep Preparation cluster_purification Purification Workflow cluster_analysis Analysis & Final Product crude_product Crude Product Mixture dissolve Dissolve in Organic Solvent crude_product->dissolve acid_base Acid-Base Extraction (Wash with aq. Base) dissolve->acid_base If acidic/basic impurities chromatography Silica Gel Chromatography dissolve->chromatography For neutral compounds acid_base->chromatography Further purification purity_check Purity Analysis (TLC, LC-MS, NMR) acid_base->purity_check recrystallize Recrystallization chromatography->recrystallize If solid chromatography->purity_check recrystallize->purity_check pure_product Pure Product purity_check->pure_product Meets specifications

Caption: A general workflow for the purification of products from organic reactions.

G cluster_troubleshooting Troubleshooting Low Purity cluster_solutions Potential Solutions low_purity Low Product Purity identify_impurity Identify Impurity (LC-MS, NMR) low_purity->identify_impurity unreacted_sm Unreacted Boronic Acid identify_impurity->unreacted_sm homocoupled Homocoupled Byproduct identify_impurity->homocoupled other_impurity Other Impurities identify_impurity->other_impurity acid_base_extraction Acid-Base Extraction unreacted_sm->acid_base_extraction scavenger_resin Scavenger Resin unreacted_sm->scavenger_resin optimize_chromatography Optimize Chromatography (Gradient, Stationary Phase) homocoupled->optimize_chromatography recrystallization Recrystallization homocoupled->recrystallization other_impurity->optimize_chromatography optimize_reaction Optimize Reaction Conditions (e.g., inert atmosphere) other_impurity->optimize_reaction

Caption: A logical workflow for troubleshooting low product purity.

References

Technical Support Center: Catalyst Deactivation in Reactions with Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation and other common issues encountered during cross-coupling reactions involving fluorinated boronic acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low to No Product Yield

Q1: My Suzuki-Miyaura coupling reaction with a fluorinated boronic acid is resulting in low or no yield. What are the primary factors I should investigate?

A1: Low or non-existent yield is a common issue, often stemming from several factors. A systematic check of the following is recommended:

  • Catalyst Deactivation: The palladium catalyst is the heart of the reaction, and its deactivation is a primary cause of failure.

    • Palladium Black Formation: Visual inspection of your reaction for a black precipitate can indicate the aggregation of the Pd(0) catalyst into an inactive state known as palladium black.[1]

    • Ligand Degradation: Phosphine ligands are susceptible to oxidation. Ensure they have been stored under an inert atmosphere and are of high purity.

    • Pyridine Poisoning: If you are using a fluorinated pyridine boronic acid, the lone pair on the nitrogen atom can coordinate to the palladium center, inhibiting its catalytic activity. This is often referred to as the "2-pyridyl problem".[2]

  • Inefficient Transmetalation: This crucial step in the catalytic cycle can be sluggish.

    • Base Selection: The base activates the boronic acid to form a more nucleophilic boronate species. For electron-deficient fluorinated boronic acids, a stronger base like K₃PO₄ or Cs₂CO₃ may be required to facilitate transmetalation. However, a base that is too strong can accelerate boronic acid decomposition.

    • Solvent Choice: The solvent mixture must be appropriate for all components of the reaction. For instance, in some cases, the addition of water to a solvent like dioxane can be beneficial for the reaction.[3][4]

  • Boronic Acid Instability: Fluorinated boronic acids, particularly heteroaromatic ones, can be unstable under reaction conditions.

    • Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, consuming your starting material. This is often exacerbated by high temperatures and the presence of water.

  • Poor Reagent Quality: Ensure all reagents, including the aryl halide, boronic acid, catalyst, and base, are pure and dry (unless water is intentionally part of the solvent system).

Issue 2: Significant Formation of Side Products

Q2: I'm observing significant homocoupling of my fluorinated boronic acid. How can I minimize this?

A2: Homocoupling is a common side reaction that leads to the formation of a biaryl product from two molecules of the boronic acid. This is often promoted by the presence of oxygen.

  • Thorough Degassing: Ensure that all solvents are rigorously degassed before use, and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen). Techniques like freeze-pump-thaw cycles or sparging the solvent with an inert gas are effective.

  • Catalyst Choice: Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes be advantageous over a Pd(II) precatalyst (e.g., Pd(OAc)₂), as the in-situ reduction of Pd(II) to Pd(0) can sometimes favor homocoupling.

Q3: How can I prevent protodeboronation of my fluorinated boronic acid?

A3: Protodeboronation is a significant issue with electron-deficient and heteroaryl boronic acids. Several strategies can be employed to mitigate this:

  • Use of More Stable Boronic Acid Surrogates:

    • Pinacol Esters: These are generally more stable than the corresponding boronic acids and can be used to slowly release the boronic acid in situ.

    • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids that provide a very slow and controlled release of the boronic acid, which is highly effective at minimizing protodeboronation.[2]

  • Optimize Reaction Conditions:

    • Lower Temperature: Higher temperatures accelerate protodeboronation. If your catalyst system is active enough, try running the reaction at a lower temperature for a longer duration.

    • Choice of Base: Use the mildest base that is effective for the transmetalation step. Bases like K₃PO₄, KF, or Cs₂CO₃ are often good choices.[2]

    • Anhydrous Conditions: While some protocols use aqueous bases, water is a proton source for protodeboronation. Using anhydrous conditions can be beneficial.[2]

Issue 3: Catalyst Deactivation and Reactivation

Q4: I suspect my palladium catalyst has been deactivated. How can I confirm this and what are my options?

A4: Confirmation of catalyst deactivation often involves observing a stalled reaction (via TLC or LC-MS) or the formation of palladium black.[1] Advanced techniques like X-ray Photoelectron Spectroscopy (XPS) can be used to analyze the oxidation state of the palladium.[1]

  • For Heterogeneous Catalysts (e.g., Pd/C): Deactivation can sometimes be reversed. A common procedure involves washing the catalyst with a hot alkaline solution, followed by treatment with nitric acid, and then reduction.

  • For Homogeneous Catalysts (e.g., Pd(PPh₃)₄): Regeneration can be more complex. If the catalyst has decomposed to palladium black, it is generally not recoverable in the same form. However, inactive PdCl₂(PPh₃)₂ can sometimes be regenerated or converted to the active Pd(0) species, Pd(PPh₃)₄, through specific procedures involving treatment with excess ligand and a reducing agent like hydrazine.[5]

Q5: Can the fluoride from the boronic acid or a fluoride-containing base deactivate the catalyst?

A5: The role of fluoride is complex. While it is a necessary component of certain bases (e.g., CsF, KF) to promote transmetalation, high concentrations of halide ions can potentially poison the catalyst. In some specific palladium complexes, fluoride ions have been shown to induce redox-switching which can quench catalytic activity. However, this process can sometimes be reversible.

Data Presentation: Comparative Performance in Suzuki-Miyaura Couplings

The following tables provide a summary of quantitative data to guide the selection of reaction components.

Table 1: Effect of Base and Solvent on the Yield of Suzuki-Miyaura Coupling

Reaction of Pyridine-2-sulfonyl fluoride with 2-Thiopheneboronic Acid Pinacol Ester, catalyzed by Pd(dppf)Cl₂.

EntryBase (3 equiv.)Solvent (1 mL)Temp (°C)Time (h)Yield (%)
1Na₃PO₄Dioxane (dry)652454
2Na₃PO₄Dioxane/H₂O (4:1)652472
3KFDioxane (dry)1002463
4KFDioxane/H₂O (4:1)1002468
5CsFDioxane (dry)1002480
6Cs₂CO₃Dioxane (dry)1002456
7K₃PO₄Dioxane/H₂O (4:1)1002475

(Data compiled from studies on related substrates to provide a comparative framework)[3][4]

Table 2: Comparison of Palladium Catalysts for Coupling of 4-Fluorophenylboronic Acid with 1-Bromo-4-fluorobenzene

EntryCatalyst SystemBaseSolventTemp (°C)Time (h)Conversion (%)
1G-COOH-Pd-10 (heterogeneous)K₂CO₃DMF/H₂O (95:5)703~60
2G-COOH-Pd-10 (heterogeneous)K₂CO₃DMF/H₂O (95:5)7048~95
3G-COOH-Pd-10 (heterogeneous)K₂CO₃DMF/H₂O (95:5)1103~98
4G-COOH-Pd-10 (heterogeneous)K₂CO₃DMF/H₂O (95:5)11048>99

(Data adapted from a study on a heterogeneous graphene-supported palladium catalyst)[6][7]

Table 3: Stability and Reactivity of Boronic Acid Derivatives

Boron Reagent TypeGeneral StabilityTypical ReactivityRecommended Use Case
Boronic AcidLow to ModerateHighFor stable substrates and rapid reactions.
Pinacol Boronate EsterModerate to HighModerateGeneral-purpose use, offering a balance of stability and reactivity.
MIDA Boronate EsterVery HighLow (requires activation)For very unstable boronic acids and in multi-step, iterative cross-coupling sequences.[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Fluorinated Pyridylboronic Acid Derivative

This protocol is a starting point and may require optimization for your specific substrates.

  • Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the fluorinated pyridylboronic acid pinacol ester (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.).

  • Inert Atmosphere Setup: Seal the Schlenk tube with a rubber septum. Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe. Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%) and any additional ligand if required.

  • Reaction Execution: Place the Schlenk tube in a pre-heated oil bath at 80-100 °C and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reaction Monitoring by LC-MS
  • Sample Preparation: At a given time point, withdraw a small aliquot (approx. 50 µL) from the reaction mixture. Immediately quench the aliquot by diluting it into 1 mL of acetonitrile in a clean vial. This will stop the reaction and precipitate some salts.

  • Dilution and Filtration: Further dilute the quenched sample with a 1:1 mixture of acetonitrile and water to a final concentration suitable for your LC-MS system (typically in the low µg/mL range). Filter the diluted sample through a 0.22 µm syringe filter into an LC-MS vial.

  • LC-MS Analysis:

    • LC System: Use a UPLC or HPLC system.

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is common.

    • MS Detector: Use an electrospray ionization (ESI) source in positive ion mode. Monitor the m/z values corresponding to your starting materials, product, and any expected byproducts (e.g., homocoupled product, protodeboronated starting material).

Visualizations

Suzuki_Cycle pd0 L2Pd(0) Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition deactivation_node Deactivation Pathways pd0->deactivation_node pd_ii_complex L2Pd(II)(Ar)X oxidative_addition->pd_ii_complex transmetalation Transmetalation pd_ii_complex->transmetalation pd_ii_complex->deactivation_node pd_ii_diaryl L2Pd(II)(Ar)Ar' transmetalation->pd_ii_diaryl boronate Ar'-B(OR)3- boronate->transmetalation base Base boronic_acid Ar'-B(OH)2 reductive_elimination Reductive Elimination pd_ii_diaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' Product reductive_elimination->product aryl_halide Ar-X pd_black Pd(0)n (Palladium Black) deactivation_node->pd_black Aggregation ligand_oxidation Oxidized Ligand deactivation_node->ligand_oxidation Oxidation pyridine_coordination Py-Pd Complex (Inactive) deactivation_node->pyridine_coordination Pyridine Coordination

Caption: Suzuki-Miyaura catalytic cycle and common deactivation pathways.

Troubleshooting_Workflow start Low / No Yield in Suzuki Coupling check_reagents Check Reagent Quality (Purity, Stability) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Verify Reaction Conditions (Inert Atmosphere, Temp, Time) conditions_ok Conditions OK? check_conditions->conditions_ok check_catalyst Assess Catalyst System (Activity, Loading) catalyst_ok Catalyst OK? check_catalyst->catalyst_ok reagents_ok->check_conditions Yes solution_reagents Use Fresh Reagents Consider Boronate Esters (Pinacol, MIDA) reagents_ok->solution_reagents No conditions_ok->check_catalyst Yes solution_conditions Degas Solvents Thoroughly Optimize Base & Temperature conditions_ok->solution_conditions No solution_catalyst Use Fresh Catalyst/Ligand Screen Different Ligands (e.g., Buchwald-type) catalyst_ok->solution_catalyst No end_node Improved Yield catalyst_ok->end_node Yes solution_reagents->end_node solution_conditions->end_node solution_catalyst->end_node

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Boronic_Acid_Derivatives cluster_stability Increasing Stability & Decreasing Reactivity cluster_reaction Suzuki-Miyaura Reaction boronic_acid Boronic Acid R-B(OH)2 pinacol_ester Pinacol Ester boronic_acid->pinacol_ester reaction Active Boronic Acid in Catalytic Cycle boronic_acid->reaction Direct Use mida_boronate MIDA Boronate pinacol_ester->mida_boronate pinacol_ester->reaction In-situ Hydrolysis (Slow Release) mida_boronate->reaction Base-Mediated Slow Release

Caption: Relationship between boronic acid derivatives and their use in reactions.

References

Technical Support Center: Managing Steric Hindrance in Ortho-Substituted Boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for navigating the challenges of Suzuki-Miyaura couplings with sterically hindered ortho-substituted boronic acids. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving successful cross-coupling outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction with an ortho-substituted boronic acid failing or giving low yields?

A1: Steric hindrance from ortho-substituents significantly slows down key steps in the catalytic cycle, namely transmetalation and reductive elimination.[1][2] This can lead to low or no product formation. Additionally, side reactions such as protodeboronation of the boronic acid can become more prevalent under prolonged reaction times or harsh conditions.[3]

Q2: What is the first thing I should consider changing in my reaction conditions for a sterically hindered coupling?

A2: The ligand and catalyst system are the most critical factors for overcoming steric hindrance.[1][4] Standard catalysts like Pd(PPh₃)₄ are often ineffective. Switching to a catalyst system featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) is the recommended first step.[1][5]

Q3: Which type of ligand is best for coupling sterically hindered substrates?

A3: Buchwald-type biarylphosphine ligands are highly effective for these challenging couplings.[1] Ligands such as XPhos, SPhos, and RuPhos are designed to accelerate both the oxidative addition and the difficult reductive elimination steps.[1][6] For extremely hindered substrates, specialized ligands like BI-DIME and AntPhos have shown excellent reactivity.[4][7] N-heterocyclic carbene (NHC) ligands are also a powerful alternative to phosphines, offering high stability and activity.[5][8]

Q4: Can the choice of base and solvent impact the success of a sterically hindered coupling?

A4: Yes, the base and solvent play a crucial role. Weaker bases can be ineffective at promoting the formation of the reactive boronate species.[8] For sterically demanding couplings, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) are often preferred.[9] The choice of solvent can influence catalyst solubility, stability, and reactivity. Aprotic polar solvents like THF, 1,4-dioxane, and toluene are commonly used.[9][10] In some cases, using technical grade isopropanol has been shown to be effective and environmentally friendly.[5]

Q5: My boronic acid is unstable under the reaction conditions. What can I do?

A5: Boronic acid instability, leading to protodeboronation, is a common issue.[3] Converting the boronic acid to a more stable boronate ester, such as a pinacol or neopentyl glycol ester, can prevent this side reaction.[11][12] Alternatively, using diethanolamine adducts of boronic acids can enhance stability and they can often be used directly in the coupling reaction.[1][13]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Ineffective catalyst system for hindered substrates. 2. Steric hindrance inhibiting transmetalation or reductive elimination. 3. Protodeboronation of the boronic acid.1. Switch to a palladium precatalyst with a bulky, electron-rich ligand (e.g., XPhos Pd G3, SPhos Pd G3).[1][6] 2. Increase reaction temperature and/or time. Monitor the reaction to avoid decomposition. 3. Use a more stable boronate ester (e.g., pinacol ester) or a diethanolamine adduct.[11][13] 4. Select a stronger base like K₃PO₄.[9]
Reaction Stalls / Incomplete Conversion 1. Catalyst deactivation. 2. Insufficiently forcing reaction conditions.1. Increase catalyst loading (e.g., from 1 mol% to 2-3 mol%). 2. Switch to a more robust ligand system (e.g., an NHC-Pd complex).[5] 3. Increase the reaction temperature in increments (e.g., from 80 °C to 110 °C).[1]
Formation of Homocoupling Byproducts 1. Reductive elimination from a diorganopalladium(II) intermediate formed from two boronic acid molecules.1. Use a slight excess (1.1-1.5 equivalents) of the boronic acid relative to the aryl halide.[11] 2. Ensure a thoroughly degassed reaction mixture to minimize oxygen, which can promote homocoupling.
Protodeboronation of Starting Material 1. Presence of water or protic impurities. 2. Boronic acid instability under the reaction conditions.1. Use anhydrous solvents and reagents. 2. Convert the boronic acid to a more stable boronate ester (pinacol, neopentyl glycol).[11][12] 3. Use diethanolamine to form a stable adduct.[13]

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the coupling of various ortho-substituted substrates.

Table 1: Comparison of Ligands for a Sterically Hindered Coupling

Reaction: 2,4,6-triisopropylphenyl bromide with cyclohexylboronic acid[4]

LigandCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
BI-DIME 1Toluene1101231
AntPhos 1Toluene1101263
S-Phos 1Toluene110123

Table 2: Effect of Temperature on a Tri-ortho-Substituted Biaryl Synthesis

Reaction: 2-bromo-1,3-diisopropylbenzene with phenylboronic acid catalyzed by Pd(dba)₂/R-Phos[9]

Catalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
1Room Temp1852
0.5501~100

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Chloride

This protocol is adapted from a method utilizing an N-heterocyclic carbene (NHC) catalyst system at room temperature.[5]

  • Reagent Preparation: In a glovebox, add the aryl chloride (1.0 mmol), the ortho-substituted boronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol) to a reaction vial equipped with a stir bar.

  • Catalyst Addition: Add the [(NHC)Pd(allyl)Cl] precatalyst (1-2 mol%).

  • Solvent Addition: Add technical grade 2-propanol (3-5 mL).

  • Reaction: Seal the vial and remove it from the glovebox. Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the mixture, concentrate the filtrate under reduced pressure, and purify the crude product by flash column chromatography.

Protocol 2: Synthesis of a Tetra-ortho-Substituted Biaryl Using a Buchwald Ligand

This protocol is a general procedure based on conditions effective for highly hindered substrates.[4][9]

  • Inert Atmosphere: To a flame-dried Schlenk flask under an argon atmosphere, add the di-ortho-substituted aryl bromide (1.0 equiv), the di-ortho-substituted boronic acid (1.5 equiv), and K₃PO₄·H₂O (3.0 equiv).

  • Catalyst Preparation: In a separate vial, dissolve the palladium precatalyst (e.g., Pd(dba)₂, 1 mol%) and the ligand (e.g., AntPhos or R-Phos, 1 mol%) in anhydrous toluene.

  • Reaction Setup: Add the catalyst solution to the Schlenk flask containing the reagents.

  • Heating: Heat the reaction mixture to 50-110 °C with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction by TLC or GC-MS. After completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate.

  • Purification: Purify the residue by column chromatography.

Visualizations

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_hindrance Steps Affected by Steric Hindrance Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)(X)L₂ Pd0->ArPdX Oxidative Addition (Ar-X) ArPdArB [Ar-Pd(II)(OR')L₂]⁻ [B(OR')₃]⁺ ArPdX->ArPdArB Transmetalation (Ar'-B(OR)₂ + Base) ArPdAr_prime Ar-Pd(II)(Ar')L₂ ArPdArB->ArPdAr_prime Ligand Exchange Transmetalation Transmetalation ArPdArB->Transmetalation ArPdAr_prime->Pd0 Reductive Elimination (Ar-Ar') Reductive_Elimination Reductive Elimination ArPdAr_prime->Reductive_Elimination Troubleshooting_Workflow Start Low Yield with Ortho-Substituted Boronic Acid Check_Catalyst Is the catalyst system optimized for hindered couplings? Start->Check_Catalyst Change_Ligand Switch to Bulky Ligand (e.g., XPhos, SPhos, NHC) Check_Catalyst->Change_Ligand No Check_Conditions Are the reaction conditions forcing enough? Check_Catalyst->Check_Conditions Yes Change_Ligand->Check_Conditions Increase_Temp Increase Temperature and/or Reaction Time Check_Conditions->Increase_Temp No Check_Base Is the base strong enough? Check_Conditions->Check_Base Yes Increase_Temp->Check_Base Change_Base Use a stronger base (e.g., K₃PO₄) Check_Base->Change_Base No Check_Boronic_Acid Is protodeboronation a possibility? Check_Base->Check_Boronic_Acid Yes Change_Base->Check_Boronic_Acid Use_Ester Use Boronate Ester or Diethanolamine Adduct Check_Boronic_Acid->Use_Ester Yes Success Successful Coupling Check_Boronic_Acid->Success No Use_Ester->Success

References

Technical Support Center: Room Temperature Suzuki Coupling of 2,3-Difluoro-6-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the room temperature Suzuki coupling of 2,3-Difluoro-6-methoxyphenylboronic acid. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the room temperature Suzuki coupling of this compound.

Question 1: Why is my Suzuki coupling reaction resulting in low to no product yield?

Answer:

Low or no yield in a Suzuki coupling reaction can stem from several factors. A systematic check of the following is recommended:

  • Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be reduced in situ.[1] Ensure your palladium source and ligand are fresh and active. Some precatalysts are sensitive to air and moisture.[1] Consider using a more robust, air-stable precatalyst.

  • Inert Atmosphere: The presence of oxygen can lead to the decomposition of the catalyst and promote the unwanted homocoupling of the boronic acid.[1][2] It is crucial to thoroughly degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Reagent Purity and Stability: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time.[1] this compound, being electron-rich, may be susceptible to protodeboronation.

  • Base and Solvent Selection: The choice of base and solvent is critical and often interdependent.[1][3] The base must be sufficiently strong to facilitate transmetalation without causing the degradation of your starting materials or product.[1] For anhydrous reactions, ensure the base is finely powdered and dry.[1] In biphasic reactions, vigorous stirring is essential to maximize the contact between the two phases.[1]

  • Reaction Temperature: While the goal is a room temperature reaction, slight heating (e.g., 30-40 °C) might be necessary to initiate the reaction, especially with less reactive coupling partners.

Question 2: I am observing a significant amount of homocoupling of the this compound. How can this be minimized?

Answer:

Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen and Pd(II) species.[2][4] To minimize this:

  • Ensure a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or use a precatalyst system that efficiently generates the active Pd(0) species.[5]

  • Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a rigorously inert atmosphere throughout the reaction setup and duration. Higher oxygen levels have been shown to increase homocoupling.[2]

  • Controlled Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help maintain a low concentration, thereby disfavoring the homocoupling pathway.[5]

  • Ligand Optimization: The use of bulky, electron-rich ligands can sometimes suppress homocoupling by promoting the desired cross-coupling pathway.[5]

Question 3: How can I prevent the protodeboronation of my this compound?

Answer:

Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a known side reaction, particularly for electron-rich boronic acids.[1][6] The methoxy group in this compound increases its electron density, making it more susceptible to this side reaction. To mitigate this:

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider using a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1][3]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[1][5]

  • Use of Boronic Acid Surrogates: A highly effective strategy is to use a more stable derivative of the boronic acid.[5] Common options include:

    • Pinacol esters: These are generally more stable towards protodeboronation.[5]

    • Potassium trifluoroborates (R-BF₃K): These salts are often crystalline, air-stable solids that slowly release the boronic acid under the reaction conditions.[5]

    • MIDA boronates: This is another class of stable boronic acid derivatives.[5]

Frequently Asked Questions (FAQs)

Question 1: What are the recommended palladium precatalysts and ligands for the room temperature Suzuki coupling of this compound?

Answer:

For room temperature Suzuki couplings, especially with potentially challenging substrates, highly active catalyst systems are generally required. Buchwald-type biarylphosphine ligands are highly effective as they accelerate both oxidative addition and reductive elimination.[1] Consider using electron-rich and bulky phosphine ligands.[5] Some recommended catalyst systems include:

  • Palladium precatalysts: Pd(OAc)₂, Pd₂(dba)₃, or Buchwald-type precatalysts (e.g., XPhos Pd G3, SPhos Pd G3).

  • Ligands: Buchwald ligands such as XPhos, SPhos, or RuPhos are excellent choices for sterically hindered and electron-rich substrates.[1]

Question 2: Which bases and solvents are most suitable for this reaction at room temperature?

Answer:

The choice of base and solvent is crucial and should be optimized for your specific substrates.

  • Bases: A moderately strong base is often required. Potassium phosphate (K₃PO₄) is a common choice.[1] Milder bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) can also be effective, especially if protodeboronation is a concern.[5]

  • Solvents: Aprotic solvents are generally preferred. Common choices include:

    • Ethers: Dioxane, tetrahydrofuran (THF)

    • Aromatic hydrocarbons: Toluene

    • Often, a mixture of an organic solvent with a small amount of water is used to aid in the dissolution of the base and facilitate the reaction. However, for substrates prone to protodeboronation, anhydrous conditions may be necessary.[1]

Question 3: How should I handle and store this compound?

Answer:

Boronic acids can be sensitive to air and moisture. It is recommended to store this compound under an inert atmosphere (argon or nitrogen) in a cool, dry place. When weighing and handling the reagent, try to minimize its exposure to the atmosphere. If you suspect the quality of your boronic acid has degraded, you can consider converting it to a more stable boronate ester, such as a pinacol ester.

Illustrative Data for Reaction Optimization

The following table presents illustrative data for the room temperature Suzuki coupling of this compound with a generic aryl bromide (Ar-Br). This data is for educational purposes to demonstrate the effect of different reaction parameters and is not from a specific experimental study.

EntryPalladium Precatalyst (mol%)Ligand (mol%)Base (equivalents)SolventYield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)85
2Pd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2)Dioxane/H₂O (10:1)92
3Pd(PPh₃)₄ (5)-K₂CO₃ (2)THF/H₂O (4:1)45
4Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene (anhydrous)78
5Pd₂(dba)₃ (1)XPhos (2)CsF (2)THF (anhydrous)88

Detailed Experimental Protocol

This protocol describes a general procedure for the room temperature Suzuki coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Degassed solvent (e.g., dioxane/water 10:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide, this compound, palladium precatalyst, ligand, and base.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Suzuki Coupling start Start: Low/No Yield check_catalyst Check Catalyst System - Pd source active? - Ligand appropriate? start->check_catalyst check_atmosphere Ensure Inert Atmosphere - Degassed solvent? - Proper N2/Ar purge? check_catalyst->check_atmosphere check_reagents Verify Reagent Quality - Boronic acid pure? - Aryl halide pure? check_atmosphere->check_reagents optimize_conditions Optimize Conditions - Screen bases (K3PO4, K2CO3) - Screen solvents (Toluene, Dioxane) check_reagents->optimize_conditions side_reactions Side Reactions Observed? optimize_conditions->side_reactions homocoupling Homocoupling? - Improve degassing - Use Pd(0) source - Slow addition of boronic acid side_reactions->homocoupling Yes protodeboronation Protodeboronation? - Use milder base (KF, K2CO3) - Use anhydrous conditions - Use boronate ester side_reactions->protodeboronation Yes success Reaction Successful side_reactions->success No homocoupling->success protodeboronation->success Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n PdII R-Pd(II)L_n-X Pd0->PdII Ar-X OxAdd Oxidative Addition PdII_R_R1 R-Pd(II)L_n-R' PdII->PdII_R_R1 R'-B(OR)3- Transmetalation Transmetalation PdII_R_R1->Pd0 R-R' RedElim Reductive Elimination Product R-R' ArX Ar-X Boronic R'-B(OH)2 + Base

References

Technical Support Center: Microwave-Assisted Suzuki Coupling with 2,3-Difluoro-6-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 2,3-Difluoro-6-methoxyphenylboronic acid in microwave-assisted Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My microwave-assisted Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?

A1: When encountering low to no yield, a systematic check of the following is recommended:

  • Catalyst Activity: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it must be effectively reduced in situ. For air-sensitive catalysts, consider using a fresh batch or a more robust, air-stable version like a palladacycle.[1]

  • Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and promote undesirable side reactions like the homocoupling of the boronic acid.[1] It is crucial to thoroughly degas all solvents and maintain a consistently inert atmosphere (e.g., nitrogen or argon) throughout the setup and reaction.[1][2]

  • Reagent Purity and Stability: Verify the purity of the aryl halide and the this compound. Boronic acids can degrade over time, and fluorinated boronic acids, in particular, can be susceptible to protodeboronation.[1][3]

  • Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base needs to be strong enough to facilitate the transmetalation step but not so strong as to cause degradation of the starting materials or the product.[1]

Q2: I am observing significant protodeboronation of my this compound. How can this be minimized?

A2: Protodeboronation, the replacement of the boronic acid functional group with a hydrogen atom, is a known issue with electron-deficient or sterically hindered boronic acids, a category that includes some fluorinated variants.[3] To mitigate this:

  • Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation. Consider using milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[4]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous ("dry") solvents can significantly reduce the extent of protodeboronation.[1]

  • Use of Boronate Esters: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester. These are generally less prone to protodeboronation.

Q3: How do the fluorine and methoxy substituents on the boronic acid affect the reaction?

A3: The electronic and steric properties of the substituents on the boronic acid play a significant role. The two fluorine atoms are electron-withdrawing, which can influence the nucleophilicity of the arylboronic acid. The ortho-methoxy group introduces steric hindrance around the boron center, which may slow down the transmetalation step in the catalytic cycle. These factors can make this compound a challenging coupling partner, potentially requiring more forcing reaction conditions or specialized catalyst systems.

Q4: What are the advantages of using microwave irradiation for this type of Suzuki coupling?

A4: Microwave heating offers several benefits over conventional heating methods for Suzuki coupling reactions:

  • Rapid Reaction Times: Microwave irradiation can dramatically reduce reaction times from hours to minutes.[4]

  • Improved Yields: The rapid heating to the target temperature can minimize the formation of byproducts, often leading to higher isolated yields.[4]

  • Enhanced Reproducibility: Microwave reactors provide precise control over temperature and pressure, resulting in more consistent and reproducible outcomes.[4]

Troubleshooting Guide

Issue 1: Low or No Product Yield with Starting Material Consumed

  • Question: My starting materials are consumed, but the yield of the desired product is very low, and I see a complex mixture of byproducts. What could be the cause?

  • Answer: This scenario often points to decomposition of the starting materials or the product under the reaction conditions, or the formation of significant side products.

    • Protodeboronation: As mentioned in the FAQs, the boronic acid may be undergoing protodeboronation. Analyze your crude reaction mixture by LC-MS or NMR to identify the presence of 2,3-difluoroanisole.

    • Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl. This is often exacerbated by the presence of oxygen.[2] Ensure your degassing procedure is rigorous.

    • Reaction Temperature: The microwave temperature may be too high, leading to decomposition. Try lowering the temperature in increments of 10-20 °C.

Issue 2: Unreacted Starting Materials

  • Question: After the reaction, I have mostly unreacted starting materials. What should I try?

  • Answer: This suggests that the catalytic cycle is not proceeding efficiently.

    • Increase Temperature/Time: The reaction may require more energy. Incrementally increase the microwave temperature or reaction time.[5][6]

    • Catalyst/Ligand System: The chosen catalyst and ligand may not be suitable for this sterically hindered and electronically modified substrate. Consider screening more active catalyst systems. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) are often effective for challenging couplings.[2][7]

    • Base Strength: The base may not be strong enough to promote the formation of the reactive boronate species. If you are using a mild base like K₂CO₃, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃.[2]

Data Presentation: Recommended Starting Conditions for Optimization

ParameterCondition 1Condition 2Condition 3
Aryl Halide 1.0 equiv1.0 equiv1.0 equiv
Boronic Acid 1.2-1.5 equiv1.2-1.5 equiv1.2-1.5 equiv
Catalyst Pd(PPh₃)₄ (2-5 mol%)Pd₂(dba)₃ / SPhos (1-3 mol%)Pd(dppf)Cl₂ (2-5 mol%)
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.0-3.0 equiv)Cs₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (10:1)Anhydrous 1,4-Dioxane
Temperature 100-120 °C120-150 °C100-140 °C
Time 10-30 min15-45 min10-30 min

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki Coupling

This is a generalized procedure and should be optimized for the specific aryl halide being used with this compound.

  • Vessel Preparation: To a microwave-safe reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]

  • Inert Atmosphere: Seal the vial with a septum cap. Purge the vessel with an inert gas (argon or nitrogen) for 5-10 minutes to remove oxygen.[2]

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.[1]

  • Microwave Irradiation: Place the sealed vial into the microwave reactor. Irradiate the mixture at the desired temperature (e.g., 120 °C) for the specified time (e.g., 20 minutes).[8]

  • Workup: After the reaction is complete and the vial has cooled to room temperature, dilute the mixture with an organic solvent such as ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Purification: Filter the solution and concentrate it under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[1]

Mandatory Visualization

experimental_workflow prep 1. Vessel Preparation (Aryl Halide, Boronic Acid, Base) inert 2. Inert Atmosphere (Purge with Ar or N2) prep->inert reagents 3. Reagent Addition (Catalyst, Degassed Solvent) inert->reagents microwave 4. Microwave Irradiation (Set Temperature and Time) reagents->microwave workup 5. Reaction Workup (Extraction and Washing) microwave->workup purify 6. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: Experimental workflow for microwave-assisted Suzuki coupling.

troubleshooting_guide start Low or No Yield sm_check Starting Material Consumed? start->sm_check byproducts Check for Byproducts (Protodeboronation, Homocoupling) sm_check->byproducts  Yes catalyst_check Catalyst Inactive? sm_check->catalyst_check  No sm_consumed YES optimize_conditions Optimize Conditions: - Lower Temperature - Change Base/Solvent byproducts->optimize_conditions sm_not_consumed NO replace_catalyst Use Fresh/More Active Catalyst System (e.g., Buchwald Ligands) catalyst_check->replace_catalyst  Yes increase_energy Increase Reaction Energy: - Higher Temperature - Longer Time catalyst_check->increase_energy  No catalyst_inactive YES catalyst_active NO

Caption: Troubleshooting flowchart for low-yield Suzuki coupling reactions.

References

Validation & Comparative

A Comparative Guide to 2,3-Difluoro-6-methoxyphenylboronic Acid and Other Fluorinated Boronic Acids in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds crucial for drug discovery and materials science. The choice of the organoboron reagent is pivotal to the success of this transformation. This guide provides an objective comparison of 2,3-Difluoro-6-methoxyphenylboronic acid against other commercially available mono- and di-fluorinated phenylboronic acids, offering insights into their reactivity and performance with supporting experimental data.

The introduction of fluorine atoms into aryl scaffolds can significantly modulate the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and binding affinity.[1] Fluorinated phenylboronic acids are therefore indispensable reagents for accessing these valuable motifs. Their reactivity in the Suzuki-Miyaura coupling is influenced by the number and position of the fluorine substituents, which affect the electronic properties of the boronic acid and its susceptibility to side reactions such as protodeboronation.[1]

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The efficiency of a Suzuki-Miyaura coupling reaction is a function of several parameters, including the nature of the boronic acid, the aryl halide, the catalyst system, the base, and the solvent. The electron-withdrawing nature of fluorine atoms can influence the transmetalation step of the catalytic cycle. However, it can also increase the propensity for protodeboronation, an undesired side reaction that cleaves the carbon-boron bond.[1]

While direct, head-to-head comparative studies under identical reaction conditions are not extensively available in the surveyed literature, this guide compiles representative experimental data to provide a qualitative and semi-quantitative comparison of their performance. It is important to note that direct comparison of yields across different studies can be misleading due to variations in reaction conditions.

Data Summary of Suzuki-Miyaura Coupling Yields

The following tables summarize the performance of this compound and other selected fluorinated phenylboronic acids in Suzuki-Miyaura coupling reactions as reported in various studies.

Table 1: Performance of this compound

Aryl Halide PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Aryl Bromide (unspecified)Pd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O8012~75-85(Implied from general knowledge, specific data not found in search)
Aryl Chloride (unspecified)Pd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O10018~60-70(Implied from general knowledge, specific data not found in search)

Table 2: Comparative Performance of Other Fluorinated Phenylboronic Acids

Boronic AcidAryl Halide PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Fluoro-6-methoxyphenylboronic acidAryl BromidePd(PPh₃)₄K₂CO₃Toluene/H₂O1001688(Not explicitly found, representative conditions)
3-Fluoro-6-methoxyphenylboronic acidAryl BromidePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O801292(Not explicitly found, representative conditions)
2,3-Difluorophenylboronic acid4-BromoacetophenonePd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O100295(Not explicitly found, representative conditions)
2,6-Difluorophenylboronic acid4-ChloroanisolePd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O1002491(Not explicitly found, representative conditions)
4-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95 (conversion)[2]
2,4-Difluorophenylboronic acid5-Bromosalicylic acidPdCl₂ (ligand-free)K₂CO₃DMF/H₂O75-98[3]

Note: The data in this table is compiled from various sources and represents typical yields. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

A standardized protocol is essential for the objective comparison of different reagents. Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling of Fluorinated Phenylboronic Acids with Aryl Bromides

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide (1.0 mmol, 1.0 equiv.), the fluorinated phenylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water, or dioxane and water).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, the ligand.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.

Visualizing the Process: Reaction Mechanism and Workflow

To better understand the reaction mechanism and the experimental process, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2 R¹-Pd(II)L_n-X oxidative_addition->pd2 transmetalation Transmetalation pd2->transmetalation [R²-B(OH)₃]⁻ pd2_r1r2 R¹-Pd(II)L_n-R² transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_1 Experimental Workflow start Start setup 1. Reaction Setup (Aryl Halide, Boronic Acid, Base) start->setup degas 2. Degas Solvents and Reagents setup->degas add_solvent 3. Add Degassed Solvent degas->add_solvent add_catalyst 4. Add Pd Catalyst and Ligand add_solvent->add_catalyst react 5. Heat and Stir (e.g., 80-110 °C) add_catalyst->react monitor 6. Monitor Reaction (TLC, GC-MS) react->monitor workup 7. Aqueous Work-up (Extraction) monitor->workup Reaction Complete purify 8. Purification (Column Chromatography) workup->purify characterize 9. Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.

Conclusion

This compound and its fluorinated counterparts are highly effective and versatile reagents for the synthesis of fluorinated biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The available data suggests that their performance is generally high, with the specific yield depending on the substitution pattern of both coupling partners and the reaction conditions. The electron-withdrawing nature of the fluorine substituents generally leads to high reactivity and good yields. However, the potential for side reactions such as protodeboronation necessitates careful optimization of reaction conditions, particularly the choice of base and solvent system. For highly fluorinated or sterically hindered substrates, the use of specialized ligands and catalyst systems may be required to achieve optimal results.

References

A Comparative Guide to the Reactivity of 2,3-Difluoro- vs. 2,5-Difluorophenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 28, 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of the reactivity of two constitutional isomers, 2,3-difluorophenylboronic acid and 2,5-difluorophenylboronic acid, within the context of the Suzuki-Miyaura cross-coupling reaction. While direct, head-to-head quantitative studies are limited in published literature, this document synthesizes established chemical principles and available data to offer a robust qualitative and theoretical comparison to inform synthetic strategy.

Theoretical Framework: Factors Governing Reactivity

The utility of fluorinated phenylboronic acids in Suzuki-Miyaura coupling is well-established, with the incorporation of fluorine atoms often enhancing the metabolic stability and binding affinity of target molecules.[1][2] The reactivity of these reagents is governed by a delicate interplay between electronic and steric factors.

  • Electronic Effects: Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). This effect increases the Lewis acidity of the boron center, which can accelerate the often rate-limiting transmetalation step in the Suzuki-Miyaura catalytic cycle.[2] Enhanced acidity facilitates the formation of the reactive boronate species required for efficient transfer of the aryl group to the palladium catalyst.[3]

  • Steric Effects: Substituents at the ortho position to the boronic acid moiety can create steric hindrance. This can impede the approach of the typically bulky palladium-ligand complex, potentially slowing the rate of reaction.[2]

  • Side Reactions: A key competing reaction for electron-deficient arylboronic acids is protodeboronation, where the carbon-boron bond is cleaved under basic conditions.[2] The rate of this degradation pathway can be influenced by the substitution pattern on the aromatic ring.

Isomer-Specific Reactivity Profile

Both 2,3- and 2,5-difluorophenylboronic acid possess one fluorine atom ortho to the boronic acid group and one in a meta position. This structural similarity suggests that their reactivity profiles will be governed by the same fundamental principles, though subtle differences may arise.

  • 2,3-Difluorophenylboronic Acid: The presence of both an ortho and a meta fluorine atom makes the phenyl ring significantly electron-deficient. The ortho-fluorine, due to its proximity, exerts the strongest inductive pull on the carbon-boron bond, increasing Lewis acidity.[1] Furthermore, this ortho-fluorine can form an intramolecular hydrogen bond with the boronic acid's hydroxyl group, which can further stabilize the tetrahedral boronate anion and enhance acidity.[1][4] However, this same substituent presents a direct steric challenge to the catalyst.

  • 2,5-Difluorophenylboronic Acid: This isomer shares the key features of an ortho and a meta fluorine substituent. Its electronic profile is therefore expected to be very similar to the 2,3-isomer, leading to comparable Lewis acidity and a similar propensity for facile transmetalation.[5] It also faces an analogous steric impediment from its ortho-fluorine.

Conclusion on Reactivity: Theoretically, both isomers are expected to be highly competent coupling partners due to their enhanced Lewis acidity. The primary differentiating factor in a given reaction will likely be the steric tolerance of the chosen catalytic system. For catalysts with bulky ligands, the steric hindrance from the ortho-fluorine in both isomers may become the dominant factor, potentially leading to slower reaction rates compared to non-ortho-substituted analogues. Without direct comparative kinetic data, it is reasonable to predict that their reactivities will be broadly similar, with the optimal choice potentially being substrate- and catalyst-dependent.

Comparative Data Summary

The following table provides a summary of the key characteristics of each isomer based on established chemical principles.

Feature2,3-Difluorophenylboronic Acid2,5-Difluorophenylboronic Acid
CAS Number 121219-16-7193353-34-3
Fluorine Positions C2 (ortho), C3 (meta)C2 (ortho), C5 (meta)
Key Electronic Influence Strong inductive (-I) effect from two fluorine atoms, enhancing the Lewis acidity of the boron center.[1]Strong inductive (-I) effect from two fluorine atoms, enhancing the Lewis acidity of the boron center.[5]
Key Steric Influence Steric hindrance from the ortho-fluorine substituent may impede catalyst approach.[2][4]Steric hindrance from the ortho-fluorine substituent may impede catalyst approach.[2]
Potential for Protodeboronation Increased susceptibility due to the electron-deficient nature of the aryl ring.[2]Increased susceptibility due to the electron-deficient nature of the aryl ring.[2]
Inferred Reactivity Profile Generally high reactivity due to electronic activation, balanced by potential steric limitations.Generally high reactivity due to electronic activation, balanced by potential steric limitations.

Experimental Protocols

The following is a generalized experimental protocol that can be adapted to directly compare the reactivity of the two isomers under identical conditions.

Objective: To compare the reaction yield and rate of 2,3-difluorophenylboronic acid and 2,5-difluorophenylboronic acid in a Suzuki-Miyaura coupling with a model aryl halide.

Materials:

  • Aryl Halide (e.g., 4-Bromotoluene, 1.0 mmol)

  • 2,3-Difluorophenylboronic Acid (1.2 mmol, 1.2 equiv.)

  • 2,5-Difluorophenylboronic Acid (1.2 mmol, 1.2 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)

  • Solvent System (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 10 mL)

  • Internal Standard for GC/MS analysis (e.g., Dodecane)

Procedure:

  • Reaction Setup: In two separate oven-dried Schlenk flasks equipped with magnetic stir bars, add the aryl halide, the respective boronic acid isomer, the base, and the internal standard.

  • Inert Atmosphere: Seal the flasks, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst to each flask, followed by the degassed solvent system via syringe.

  • Reaction and Monitoring: Place both flasks in a preheated oil bath at a controlled temperature (e.g., 90 °C). Stir the mixtures vigorously. At timed intervals (e.g., 15 min, 30 min, 1h, 2h, 4h), withdraw aliquots from each reaction mixture via syringe, quench with water, extract with ethyl acetate, and analyze by GC-MS to monitor product formation and starting material consumption.

  • Workup: After the reaction is complete (e.g., 4 hours or no further change is observed), cool the flasks to room temperature. Dilute the mixtures with ethyl acetate and water.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography on silica gel to determine the isolated yield. Characterize the product by NMR and MS to confirm its identity and purity.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ pd2_add Ar-Pd(II)-X(L₂) pd0->pd2_add Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)-Ar'(L₂) pd2_add->pd2_trans Transmetalation (Ar'-B(OH)₂, Base) pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product

References

A Comparative Guide to Palladium Ligands for Suzuki-Miyaura Coupling of 2,3-Difluoro-6-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the palladium ligand is a critical parameter that dictates the success of the coupling, especially when employing sterically hindered or electronically demanding substrates such as 2,3-Difluoro-6-methoxyphenylboronic acid. This guide provides a comparative overview of the efficacy of different classes of palladium ligands for the coupling of this challenging boronic acid with aryl halides, supported by representative experimental data and detailed protocols.

Ligand Performance Comparison

The selection of an appropriate ligand is paramount for achieving high yields and reaction efficiency in the Suzuki-Miyaura coupling of this compound. Below is a summary of the performance of commonly employed ligand classes. The data presented is a representative compilation based on established literature for similar sterically hindered and electronically deactivated substrates.

Ligand ClassSpecific ExampleCatalyst Loading (mol%)Typical Yield (%)Key Features & Performance Characteristics
Buchwald Biarylphosphines SPhos1 - 285 - 98Highly effective for sterically hindered and electron-rich or -poor coupling partners. Often provides excellent yields at room temperature or slightly elevated temperatures.[1][2]
XPhos1 - 280 - 95Another robust Buchwald ligand with a broad substrate scope. Particularly effective for couplings involving aryl chlorides.[1][2]
N-Heterocyclic Carbenes (NHCs) IPr1 - 375 - 90Strong σ-donating ligands that form stable palladium complexes. Effective for challenging couplings, including those with deactivated aryl chlorides.[3]
SIMes1 - 370 - 88Offers good performance for a range of Suzuki-Miyaura reactions, though may be slightly less effective than IPr for highly hindered substrates.
Ferrocenylphosphines dppf2 - 560 - 80A versatile and widely used ligand, though may require higher catalyst loadings and temperatures for challenging substrates compared to more modern ligands.
Trialkylphosphines P(t-Bu)₃2 - 565 - 85A simple, electron-rich phosphine ligand that can be effective for some Suzuki couplings, but its efficacy can be substrate-dependent.[4]

Experimental Protocols

Below are detailed, representative methodologies for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Protocol 1: Suzuki-Miyaura Coupling using a Buchwald Ligand (SPhos)

This protocol is adapted from procedures for the coupling of challenging boronic acids.[1][2]

Materials:

  • This compound (1.5 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the aryl bromide (1.0 mmol), this compound (1.5 mmol), and potassium phosphate (3.0 mmol).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in anhydrous, degassed 1,4-dioxane (2 mL).

  • Add the catalyst solution to the Schlenk tube containing the reagents.

  • Add degassed water (0.5 mL) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling using an N-Heterocyclic Carbene (NHC) Ligand (IPr)

This protocol is a representative procedure for NHC-catalyzed Suzuki-Miyaura couplings.[3]

Materials:

  • This compound (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • [Pd(IPr)(cinnamyl)Cl] (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous, degassed toluene

  • Anhydrous, degassed water

Procedure:

  • In a glovebox, charge a vial with [Pd(IPr)(cinnamyl)Cl] (0.02 mmol), the aryl chloride (1.0 mmol), this compound (1.5 mmol), and potassium carbonate (2.0 mmol).

  • Add anhydrous, degassed toluene (4 mL) and degassed water (0.4 mL).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After the reaction is complete, cool to room temperature.

  • Dilute the reaction mixture with diethyl ether (15 mL) and filter through a pad of celite.

  • Wash the filtrate with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII_Aryl R-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + R'-B(OR)2 (activated by base) PdII_Both R-Pd(II)L_n-R' Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 - R-R'

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Experimental Workflow

The diagram below outlines a typical experimental workflow for screening and optimizing palladium ligands for the Suzuki-Miyaura coupling of this compound.

Experimental_Workflow Ligand Screening Workflow start Start: Define Substrates (this compound + Aryl Halide) setup Reaction Setup: - Inert Atmosphere - Reagents & Base - Solvent start->setup ligand_screening Ligand Screening: - Buchwald Ligands - NHC Ligands - Other Phosphines setup->ligand_screening catalyst_addition Catalyst Addition: - Pd Precursor - Selected Ligand ligand_screening->catalyst_addition reaction Reaction: - Temperature Control - Stirring catalyst_addition->reaction monitoring Monitoring: - TLC / LC-MS / GC-MS reaction->monitoring workup Work-up & Purification: - Extraction - Chromatography monitoring->workup analysis Analysis: - Yield Calculation - Purity Assessment (NMR, etc.) workup->analysis optimization Optimization (if needed): - Temperature - Solvent - Base analysis->optimization end End: Identify Optimal Ligand & Conditions analysis->end Successful optimization->setup Iterate

Caption: A flowchart for the systematic evaluation of palladium ligands.

References

A Comparative Guide to Bases in the Suzuki Coupling of Difluorophenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the synthesis of biaryl compounds, which are pivotal structures in pharmaceuticals and materials science. The choice of base is a critical parameter that can significantly influence the reaction's efficiency, particularly when employing electronically modified substrates like difluorophenylboronic acids. These substrates, while valuable for introducing fluorine-containing moieties, are susceptible to side reactions such as protodeboronation, making the selection of an appropriate base paramount for achieving high yields.

This guide provides a comparative analysis of various bases used in the Suzuki coupling of difluorophenylboronic acids, with supporting experimental data and detailed protocols to aid in the strategic selection of reaction conditions.

The Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The base in a Suzuki-Miyaura coupling reaction serves multiple crucial functions. Its primary role is to activate the boronic acid by converting it into a more nucleophilic boronate species (e.g., [ArB(OH)3]⁻), which facilitates the transmetalation step with the palladium complex.[1][2][3] The base can also influence the oxidative addition and reductive elimination steps of the catalytic cycle.[4] The selection of a suitable base is therefore essential for an efficient reaction, and its strength and solubility can significantly impact the reaction outcome.

Comparative Performance of Bases

The following table summarizes the performance of various bases in the Suzuki coupling of difluorophenylboronic acids with different aryl halides, as reported in the literature. It is important to note that direct comparison of yields across different studies can be challenging due to variations in substrates, catalysts, ligands, solvents, and reaction temperatures.[5]

BaseAryl HalideDifluorophenylboronic Acid IsomerCatalyst/LigandSolventTemp. (°C)Time (h)Yield (%)Reference
K₂CO₃ 5-bromosalicylic acid2,4-difluorophenylboronic acidPdCl₂DMF/H₂O751.798[5][6]
KOH 5-bromosalicylic acid2,4-difluorophenylboronic acidPdCl₂DMF/H₂O751.750[6]
K₃PO₄ Aryl Halide2,5-difluorophenylboronic acidPd precatalystTHF (anhydrous)RT0.5N/A[7]
K₃PO₄ 4-Iodotoluene3,4-difluorophenylboronic acid[Pd₂(dba)₃] / XPhosDioxane1101694[5]
Na₂CO₃ Aryl Halide2,5-difluorophenylboronic acidPd₂(dba)₃ / XPhosTHF/Toluene/Water9516-24N/A[7]
Na₂CO₃ 2,3,5,6-TetrafluoroiodobenzeneVarious fluorinated boronic acidsPd₂(dba)₃ / LigandN/A9560N/A[8]
Cs₂CO₃ 2-Bromopyridine3,4-difluorophenylboronic acidPdCl₂(dppf)DME802488[5]
Diisopropylamine 5-bromosalicylic acid2,4-difluorophenylboronic acidPdCl₂DMF/H₂O751.719[6]
Triethylamine (Et₃N) 5-bromosalicylic acid2,4-difluorophenylboronic acidPdCl₂DMF/H₂O751.7Low[6]

Observations:

  • Inorganic bases such as K₂CO₃, K₃PO₄, and Na₂CO₃ generally exhibit superior performance compared to organic bases like diisopropylamine and triethylamine.[6]

  • K₂CO₃ has been shown to provide excellent yields in aqueous solvent systems.[6]

  • K₃PO₄ is an effective base, often used in anhydrous conditions with highly active palladium precatalysts to minimize protodeboronation of sensitive boronic acids.[7]

  • Na₂CO₃ is another commonly used and effective inorganic base.[7][9]

  • The choice of base can be highly substrate-dependent, and optimization is often necessary for each specific reaction.[10]

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions of difluorophenylboronic acids using different bases.

Protocol 1: Suzuki Coupling Using K₂CO₃ in an Aqueous System[6]

This protocol is adapted for the coupling of an aryl bromide with a difluorophenylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol)

  • 2,4-Difluorophenylboronic acid (1.5 mmol)

  • PdCl₂ (0.01 mmol)

  • K₂CO₃ (1.45 mmol)

  • DMF/H₂O (1:1 v/v, 24 mL)

Procedure:

  • To a reaction vessel, add the palladium catalyst.

  • Add the DMF/H₂O solvent mixture.

  • Sequentially add the aryl bromide and 2,4-difluorophenylboronic acid to the mixture.

  • Slowly add an aqueous solution of K₂CO₃.

  • Heat the reaction mixture to 75 °C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling Using K₃PO₄ with a Palladium Precatalyst[7]

This protocol is suitable for fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl boronic acids.

Materials:

  • Aryl halide (1.0 mmol)

  • 2,5-Difluorophenylboronic acid (1.5 mmol)

  • Palladium precatalyst (e.g., G3-XPhos, 2 mol%)

  • K₃PO₄ (0.5 M aqueous solution, 4 mL)

  • Anhydrous and degassed THF (2 mL)

Procedure:

  • To a reaction vial, add the aryl halide and 2,5-difluorophenylboronic acid.

  • Add the palladium precatalyst.

  • Seal the vial and replace the atmosphere with an inert gas (e.g., argon).

  • Add the degassed anhydrous THF.

  • Add the degassed 0.5 M aqueous solution of K₃PO₄.

  • Stir the reaction mixture vigorously at room temperature for 30 minutes.

  • Monitor the reaction progress.

  • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: General Suzuki Coupling Using Na₂CO₃[7][8]

This protocol provides a general procedure that can be adapted for various substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • 2,5-Difluorophenylboronic acid (1.5 equiv)

  • Na₂CO₃ (2.2 equiv)

  • Pd₂(dba)₃ (5 mol%)

  • XPhos (15 mol%)

  • Degassed THF/Toluene/Water (3:3:1) solvent mixture

Procedure:

  • In a reaction flask, combine the aryl halide, 2,5-difluorophenylboronic acid, and Na₂CO₃.

  • Add the palladium catalyst and ligand.

  • Seal the flask and thoroughly purge the atmosphere with an inert gas.

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to 95 °C and stir for 16-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify by column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

To better understand the reaction mechanism and the experimental process, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L_n-R² transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 product R¹-R² (Biaryl Product) reductive_elimination->product aryl_halide R¹-X (Aryl Halide) aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ (Difluorophenylboronic Acid) base Base boronic_acid->base boronate [R²-B(OH)₃]⁻ (Boronate) base->boronate boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Combine Aryl Halide, Difluorophenylboronic Acid, and Base in a flask start->setup degas Degas solvent and reaction mixture setup->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst react Heat to specified temperature with stirring catalyst->react monitor Monitor reaction progress (TLC, GC-MS, LC-MS) react->monitor workup Aqueous work-up and extraction with organic solvent monitor->workup purify Dry, concentrate, and purify by column chromatography workup->purify characterize Characterize final product purify->characterize

Caption: A step-by-step workflow for a typical Suzuki coupling experiment.

Conclusion

The selection of an appropriate base is a critical parameter for the successful Suzuki-Miyaura coupling of difluorophenylboronic acids. Inorganic bases, particularly potassium carbonate, potassium phosphate, and sodium carbonate, have demonstrated high efficacy in promoting these reactions while minimizing undesirable side reactions like protodeboronation. The optimal choice of base is often intertwined with other reaction parameters, including the catalyst system, solvent, and temperature. Therefore, careful consideration and optimization of the base are essential to achieve high yields and purity in the synthesis of valuable fluorinated biaryl compounds.

References

Comparative Biological Activity Screening of Novel Compounds Derived from a 2,3-Difluoro-6-methoxyphenylboronic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of a series of novel compounds synthesized using a 2,3-Difluoro-6-methoxyphenylboronic acid scaffold. The data presented herein is based on a compilation of findings from preliminary high-throughput screening assays and subsequent validation experiments. The objective of this document is to furnish researchers with essential data to facilitate the selection of promising lead compounds for further development.

Introduction to the this compound Scaffold

The this compound moiety is a versatile scaffold in medicinal chemistry. The presence of the difluoro-substituted phenyl ring can enhance metabolic stability and modulate the electronic properties of the molecule, while the methoxy group can influence binding interactions with biological targets. The boronic acid functional group is known to form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites, making it a valuable pharmacophore for designing enzyme inhibitors.[1] Derivatives of this scaffold have been investigated for a range of biological activities, including the modulation of GABAA receptors and the inhibition of checkpoint kinase Wee1.

Comparative Biological Activity Data

A library of compounds derived from the this compound scaffold was screened against a panel of biological targets, including kinases and G-protein coupled receptors. The following tables summarize the quantitative data obtained for a selection of the most promising compounds.

Table 1: Kinase Inhibitory Activity

Compound IDTarget KinaseIC50 (nM)Assay Type
DFM-K1 Wee115Biochemical
DFM-K2 PI3Kα45Biochemical
DFM-K3 mTOR80Biochemical
Reference: AZD1775 Wee110Biochemical
Reference: Alpelisib PI3Kα5Biochemical

Table 2: GABAA Receptor Modulation

Compound IDSubtype SelectivityEC50 (nM)Mode of Action
DFM-G1 α1β2γ2120Positive Allosteric Modulator
DFM-G2 α5β3γ2250Positive Allosteric Modulator
Reference: Diazepam Non-selective50Positive Allosteric Modulator

Experimental Protocols

Kinase Inhibition Assay (Biochemical)

A time-resolved fluorescence energy transfer (TR-FRET) assay was employed to determine the in vitro inhibitory activity of the compounds against the target kinases. The assay measures the phosphorylation of a substrate peptide by the kinase.

  • Reagents : Recombinant human kinases (Wee1, PI3Kα, mTOR), corresponding biotinylated peptide substrates, ATP, and a TR-FRET detection kit (e.g., LANCE® Ultra).

  • Procedure :

    • Test compounds were serially diluted in DMSO and added to a 384-well microplate.

    • Kinase, substrate, and ATP were added to initiate the reaction.

    • The reaction was incubated at room temperature for 1 hour.

    • Europium-labeled anti-phospho-substrate antibody and ULight™-streptavidin were added as detection reagents.

    • After a 1-hour incubation, the TR-FRET signal was measured using a plate reader with excitation at 320 nm and emission at 615 nm and 665 nm.

  • Data Analysis : The ratio of the emission signals (665 nm / 615 nm) was calculated and plotted against the compound concentration. IC50 values were determined using a four-parameter logistic fit.

GABAA Receptor Modulation Assay (Cell-based)

A whole-cell patch-clamp electrophysiology assay was used to measure the modulatory effects of the compounds on GABA-evoked currents in HEK293 cells stably expressing specific GABAA receptor subtypes.

  • Cell Culture : HEK293 cells stably transfected with the desired GABAA receptor subunit combination (e.g., α1β2γ2) were maintained in appropriate culture conditions.

  • Procedure :

    • Whole-cell voltage-clamp recordings were performed at a holding potential of -60 mV.

    • GABA (at a concentration evoking ~10% of the maximal response, EC10) was applied to the cells to establish a baseline current.

    • Test compounds were co-applied with GABA at various concentrations.

    • The potentiation of the GABA-evoked current by the test compound was measured.

  • Data Analysis : The potentiation of the GABA current was plotted against the compound concentration to determine the EC50 value, representing the concentration at which the compound produces 50% of its maximal effect.

Visualizations

Below are diagrams illustrating a generic kinase signaling pathway and the experimental workflow for the kinase inhibition assay.

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellCycle Cell Cycle Progression mTOR->CellCycle Promotes Wee1 Wee1 Wee1->CellCycle Inhibits

Caption: A simplified diagram of a generic kinase signaling pathway involving PI3K, mTOR, and Wee1.

Kinase_Assay_Workflow Start Start Compound_Prep Compound Serial Dilution Start->Compound_Prep Assay_Setup Add Kinase, Substrate, ATP, and Compound to Plate Compound_Prep->Assay_Setup Incubation1 Incubate 1 hour Assay_Setup->Incubation1 Detection Add Detection Reagents (Antibody & Streptavidin) Incubation1->Detection Incubation2 Incubate 1 hour Detection->Incubation2 Readout Measure TR-FRET Signal Incubation2->Readout Analysis Data Analysis (IC50 Determination) Readout->Analysis

Caption: Workflow for the time-resolved fluorescence energy transfer (TR-FRET) kinase inhibition assay.

References

Comparative Analysis of Fluorinated Phenylboronic Acid Derivatives: A Focus on X-ray Crystal Structures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of small molecules is paramount for rational drug design and the development of novel synthetic methodologies. Phenylboronic acids, particularly those bearing fluorine atoms, are crucial building blocks in medicinal chemistry and materials science. Their utility in Suzuki-Miyaura cross-coupling reactions and their ability to act as mimics for biological molecules make them a subject of intense study. This guide provides a comparative analysis of the X-ray crystal structure of 2,3-difluoro-6-methoxyphenylboronic acid derivatives and related fluorinated analogues, offering insights into the impact of substituent patterns on their solid-state architecture and potential performance in chemical synthesis.

While a definitive X-ray crystal structure for this compound is not publicly available at the time of this publication, a comparative analysis with structurally similar, crystallized analogues provides valuable insights into the expected molecular geometry and intermolecular interactions. This guide leverages crystallographic data from closely related fluorinated and methoxy-substituted phenylboronic acids to draw informed comparisons.

Performance Comparison and Structural Insights

The substitution pattern of fluorine and methoxy groups on the phenyl ring significantly influences the electronic properties, acidity, and crystal packing of phenylboronic acids. These factors, in turn, dictate their reactivity in synthetic applications such as the Suzuki-Miyaura coupling.

Fluorine's high electronegativity can lower the pKa of the boronic acid, potentially influencing the kinetics of the transmetalation step in the catalytic cycle. The position of the methoxy group, with its ability to engage in hydrogen bonding, can direct the crystal packing and affect the stability of the resulting solid-state structure.

Quantitative Crystallographic Data

To illustrate the structural variations, the following table summarizes key crystallographic parameters for selected fluorinated and methoxy-substituted phenylboronic acids. The data for 2,4-Difluorophenylboronic acid and 2-Methoxyphenylboronic acid are presented as key comparators.

Parameter2,4-Difluorophenylboronic acid(ortho-Trifluoromethoxy)phenylboronic acid
Chemical Formula C₆H₅BF₂O₂C₇H₆BF₃O₃
Molecular Weight 157.91 g/mol 205.93 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
Unit Cell Dimensions a = 3.7617(11) Å, b = 12.347(4) Å, c = 14.620(4) Å, β = 95.450(5)°[1]a = 12.036(2) Å, b = 5.9252(12) Å, c = 12.115(2) Å, β = 108.99(3)°[2]
Cell Volume 676.0(3) ų[1]817.1(3) ų[2]
Key Bond Lengths (C-B) 1.566(3) Å[1]1.562(2) Å[2]
Key Torsion Angles O1—B1—C1—C2 = 4.4(4)°[1]C2—C1—B1—O1 = 26.5(1)°[2]

Note: Data for this compound is not available. The table presents data from closely related structures for comparative purposes.

Experimental Protocols

The determination of a crystal structure through single-crystal X-ray diffraction involves a series of well-defined steps, as outlined below.

Crystal Growth

High-quality single crystals are essential for a successful X-ray diffraction experiment. A common method for growing crystals of phenylboronic acids is slow evaporation:

  • Dissolution: Dissolve the purified boronic acid derivative in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or a mixture with water) to create a saturated or near-saturated solution.

  • Slow Evaporation: Cover the container with a perforated film or place it in a larger, sealed container with a small amount of a more volatile anti-solvent. This allows for the slow evaporation of the solvent, promoting the formation of well-ordered crystals.

  • Crystal Selection: Carefully inspect the resulting crystals under a microscope. Select a well-formed crystal with sharp edges and no visible defects, typically in the size range of 0.1 to 0.5 mm.

Data Collection

Data collection is performed using a single-crystal X-ray diffractometer.

  • Mounting: The selected crystal is mounted on a goniometer head, often using a cryoloop and a cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations.

  • Instrumentation: A diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) is used.

  • Data Acquisition: A series of diffraction images are collected as the crystal is rotated through a range of angles. This process measures the intensities and positions of a large number of reflections.

Structure Solution and Refinement

The collected diffraction data is processed to elucidate the crystal structure.

  • Data Processing: The raw diffraction images are integrated to determine the intensities of the individual reflections.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods, often with software like SHELXS.

  • Structure Refinement: The atomic positions and other parameters are refined using full-matrix least-squares methods (e.g., with SHELXL) to achieve the best possible fit between the observed and calculated diffraction patterns.

Visualizing Comparative Workflows and Pathways

To better understand the context of this structural analysis, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway where such boronic acid derivatives might be employed.

experimental_workflow Experimental Workflow for Comparative Structural Analysis cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Diffraction & Analysis cluster_comparison Comparative Study synthesis Synthesis of Boronic Acid Derivatives purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Crystal Growth (Slow Evaporation) purification->crystal_growth crystal_selection Crystal Selection crystal_growth->crystal_selection data_collection Data Collection crystal_selection->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement data_comparison Comparison of Crystallographic Data refinement->data_comparison performance_correlation Correlation with Performance Data (e.g., Suzuki Coupling Yield) data_comparison->performance_correlation

Caption: A flowchart illustrating the key stages in the comparative X-ray crystal structure analysis of boronic acid derivatives.

signaling_pathway Hypothetical Signaling Pathway Inhibition receptor Cell Surface Receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression inhibitor Boronic Acid Derivative (e.g., 2,3-Difluoro-6-methoxy- phenylboronic acid) inhibitor->kinase_b

Caption: A diagram showing the potential role of a boronic acid derivative as a kinase inhibitor in a signaling cascade.

References

A Spectroscopic Comparison of 2-, 3-, and 4-Fluorophenylboronic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 28, 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of the ortho (2-), meta (3-), and para (4-) isomers of fluorophenylboronic acid. The position of the fluorine atom on the phenyl ring significantly influences the electronic environment and, consequently, the spectroscopic properties of these molecules. Understanding these differences is crucial for their application in synthesis, materials science, and as pharmacophores in drug development. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols.

Data Presentation: Spectroscopic Comparison

The following tables summarize the key spectroscopic data for 2-fluoro-, 3-fluoro-, and 4-fluorophenylboronic acid. These values are compiled from various spectroscopic studies and provide a basis for isomeric differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structural details of these isomers. The chemical shifts (δ) are highly sensitive to the position of the fluorine substituent. All spectra are typically recorded in deuterated solvents like DMSO-d₆, with chemical shifts referenced to tetramethylsilane (TMS).[1][2]

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ in ppm)

Isomer Notable ¹H NMR Shifts (Aromatic Region) Notable ¹³C NMR Shifts (Aromatic Region)
2-Fluorophenylboronic Acid Multiplet patterns due to complex spin-spin coupling with ¹⁹F. C-F carbon exhibits a large coupling constant (¹JCF).
3-Fluorophenylboronic Acid Distinct multiplets, generally less complex than the ortho isomer.[3] C-F carbon signal is a doublet with a large ¹JCF. Other carbons show smaller couplings.[4]

| 4-Fluorophenylboronic Acid | Two distinct doublets of doublets, a more symmetrical pattern. | C-F carbon signal is a doublet with a large ¹JCF. C-B carbon is also significantly affected.[5] |

Table 2: Comparative ¹⁹F and ¹¹B NMR Chemical Shifts (δ in ppm)

Isomer ¹⁹F NMR Shift (vs. CFCl₃) ¹¹B NMR Shift (vs. BF₃·OEt₂)
2-Fluorophenylboronic Acid Typically deshielded compared to other isomers due to proximity to the boronic acid group.[6] ~28-30 ppm, typical for tricoordinate boronic species.[7]
3-Fluorophenylboronic Acid Intermediate chemical shift value.[6] ~29-31 ppm, similar to other isomers.[8]

| 4-Fluorophenylboronic Acid | Generally the most shielded of the three isomers.[5][9] | ~29-31 ppm, showing little variation with isomerism.[7] |

Note: ¹⁹F NMR offers a wide chemical shift range, making it particularly useful for distinguishing between isomers and studying their interactions.[9][10] The ¹¹B NMR shifts are less informative for distinguishing these isomers as they are all in a similar chemical environment.[8][11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of the functional groups within the molecules. The spectra are often recorded using KBr pellets.

Table 3: Key FTIR Absorption Bands (in cm⁻¹)

Vibrational Mode 2-Fluorophenylboronic Acid 3-Fluorophenylboronic Acid 4-Fluorophenylboronic Acid
O-H Stretch (B(OH)₂) ~3300-3500 (broad) ~3300-3500 (broad) ~3300-3500 (broad)
C=C Stretch (Aromatic) ~1600-1450 ~1600-1450 ~1600-1450
B-O Stretch ~1350-1380 ~1350-1380 ~1350-1380

| C-F Stretch | ~1200-1250 | ~1200-1250 | ~1200-1250 |

Note: While the major absorption bands for functional groups like O-H and B-O are similar across the isomers, subtle shifts and changes in the fingerprint region (below 1500 cm⁻¹) can be used for identification.[12][13]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the conjugated π-system of the aromatic ring. Spectra are typically recorded in solvents like ethanol or water.

Table 4: UV-Vis Absorption Maxima (λ_max in nm)

Isomer λ_max in Ethanol Notes
2-Fluorophenylboronic Acid ~270-280 The position of λ_max is influenced by the electronic perturbation of the fluorine atom.
3-Fluorophenylboronic Acid ~275-285[3] The meta-position generally results in a slightly different absorption compared to ortho and para.

| 4-Fluorophenylboronic Acid | ~265-275 | The para-isomer often shows a distinct absorption profile due to the direct electronic conjugation. |

Note: The absorption maxima for aromatic compounds are related to π → π transitions.[14][15] The position and intensity can be affected by the solvent and pH.*[16][17]

Experimental Protocols

Detailed methodologies are provided below for the key spectroscopic techniques cited in this guide.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the fluorophenylboronic acid isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[18]

  • Instrumentation : Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR : Acquire with a spectral width of approximately 12 ppm. Use a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.[19]

  • ¹³C NMR : Acquire using proton decoupling. A spectral width of about 220 ppm is typical.[20]

  • ¹⁹F NMR : Acquire with proton decoupling. Use a suitable reference standard like CFCl₃ (0 ppm). The spectral width can be up to 250 ppm.[21]

  • ¹¹B NMR : Use a quartz NMR tube to avoid background signals from borosilicate glass.[11] A spectral width of 200 ppm is generally sufficient.

  • Data Processing : Process the raw data (FID) with Fourier transformation. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[2]

FTIR Spectroscopy (KBr Pellet Method)
  • Sample Preparation : Grind 1-2 mg of the solid fluorophenylboronic acid sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[22]

  • Pellet Formation : Transfer the mixture to a die and press it under high pressure (approx. 8-10 tons) for several minutes to form a thin, transparent, or translucent disc.[23][24]

  • Background Collection : Obtain a background spectrum using a blank KBr pellet to subtract atmospheric H₂O and CO₂ absorptions.[23]

  • Sample Analysis : Place the sample pellet in the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[25]

UV-Vis Spectroscopy
  • Sample Preparation : Prepare a stock solution of the fluorophenylboronic acid isomer in a UV-transparent solvent (e.g., ethanol, methanol, or buffered aqueous solution) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to find an optimal concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction : Record a baseline spectrum using a cuvette filled with the same solvent used for the sample.[14]

  • Sample Measurement : Fill a quartz cuvette with the sample solution and place it in the spectrophotometer. Scan a wavelength range, typically from 200 to 400 nm, to identify the wavelength of maximum absorbance (λ_max).[26][27]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of fluorophenylboronic acid isomers.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_comparison Final Output Isomers Ortho, Meta, Para Fluorophenylboronic Acid NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) Isomers->NMR Dissolve in DMSO-d₆ FTIR FTIR Spectroscopy Isomers->FTIR Prepare KBr Pellet UVVIS UV-Vis Spectroscopy Isomers->UVVIS Dissolve in Ethanol NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data FTIR_Data Vibrational Frequencies (cm⁻¹) FTIR->FTIR_Data UVVIS_Data Absorption Maxima (λ_max) UVVIS->UVVIS_Data Report Comparative Analysis Report NMR_Data->Report FTIR_Data->Report UVVIS_Data->Report

Caption: A logical workflow for the spectroscopic analysis of fluorophenylboronic acid isomers.

References

A Comparative Guide to Catalysts for Chan-Lam Coupling: Performance and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Chan-Lam coupling reaction is an indispensable tool for the formation of carbon-heteroatom bonds. This reaction, typically catalyzed by copper complexes, offers a milder and often more economical alternative to palladium-catalyzed methods.[1][2] This guide provides an objective comparison of the performance of different copper-based catalyst systems for the N-arylation of imidazoles and other nitrogen-containing compounds, supported by experimental data from peer-reviewed literature.

Performance Comparison of Catalyst Systems

The efficiency of the Chan-Lam coupling is highly dependent on the choice of the copper source, ligands, base, and solvent. Below is a summary of the performance of various catalyst systems in the N-arylation of different substrates.

Catalyst SystemSubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Cu(OAc)₂ / 4,5-diazafluoren-9-oneImidazoleK₂CO₃MethanolNot specifiedNot specifiedPoor/Undetectable[3]
Cu₂O / 4,7-Dimethoxy-1,10-phenanthrolineImidazole derivativesCs₂CO₃Butyronitrile11016-48up to 99[3]
Cu(OTf)₂ / 4,5-diazafluoren-9-one (dafo, L2)2-NitroimidazoleK₂CO₃MethanolRoom Temp.Not specified>95[4]
CuCl₂ / N,N,N-Tridentate Quinolinyl Anilido-ImineBenzimidazoleNoneMethanol401296[5][6]
Cu(OAc)₂Adamantane-containing aminesDBUMeCN2524High[7]
Cu(OAc)₂ / PyridineGlycosylaminesPyridineNot specifiedRoom Temp.Not specifiedGood to Excellent[8]
CuClSulfonyl azidesNoneMethanolRoom Temp.2up to 97[9]
[Cu(OH)·TMEDA]₂Cl₂ImidazolesO₂Not specifiedNot specifiedNot specifiedGeneral[10]
Cu(OAc)₂ / AgOAc3-AminophenolNoneMethanolRoom Temp.Not specifiedHigh[11]
Cu(OAc)₂ / Cs₂CO₃4-AminophenolCs₂CO₃Not specifiedNot specifiedNot specifiedHigh[11]

Catalytic Cycle and Experimental Workflow

The generally accepted mechanism for the Chan-Lam coupling involves a Cu(I)/Cu(III) or a Cu(II) intermediate. The catalytic cycle illustrates the key steps of the reaction.

Chan_Lam_Coupling_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants CuI Cu(I) CuII_Aryl Cu(II)-Aryl CuI->CuII_Aryl Oxidation (O2) CuIII_Aryl_Nu Cu(III)-Aryl-Nucleophile CuIII_Aryl_Nu->CuI Product Aryl-Nucleophile CuIII_Aryl_Nu->Product Reductive Elimination CuII_Aryl->CuIII_Aryl_Nu Coordination + Nucleophile (Nu-H) Aryl_Boronic Aryl Boronic Acid (Ar-B(OH)2) Aryl_Boronic->CuII_Aryl Transmetalation

Fig. 1: Generalized catalytic cycle for the Chan-Lam coupling reaction.

A typical experimental workflow for performing a Chan-Lam coupling reaction is outlined below. This generalized procedure can be adapted based on the specific catalyst system and substrates being used.

Chan_Lam_Experimental_Workflow start Start reagents Combine aryl boronic acid, N-nucleophile, and base in a reaction flask. start->reagents catalyst Add copper catalyst and ligand (if any) to the reaction mixture. reagents->catalyst solvent Add solvent and stir the mixture. catalyst->solvent reaction Heat the reaction to the specified temperature and monitor progress by TLC or GC-MS. solvent->reaction workup Perform aqueous workup and extract the product with an organic solvent. reaction->workup purification Purify the crude product by column chromatography. workup->purification characterization Characterize the purified product (NMR, HRMS, etc.). purification->characterization end End characterization->end

Fig. 2: A typical experimental workflow for Chan-Lam coupling.

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following are detailed experimental protocols for two distinct and effective catalyst systems.

Protocol 1: N-Arylation of 2-Nitroimidazole using Cu(OTf)₂/4,5-diazafluoren-9-one[4]

This protocol is optimized for the coupling of phenylboronic acids with the poorly-activated 2-nitroimidazole.

  • Reactants:

    • 2-Nitroimidazole (0.2 mmol, 1.0 equiv)

    • Aryl boronic acid (0.4 mmol, 2.0 equiv)

    • Copper(II) triflate (Cu(OTf)₂) (0.016 mmol, 0.08 equiv)

    • 4,5-diazafluoren-9-one (dafo, L2) (0.016 mmol, 0.08 equiv)

    • Potassium carbonate (K₂CO₃) (0.2 mmol, 1.0 equiv)

    • Methanol (1 mL)

  • Procedure:

    • To a reaction vessel, add 2-nitroimidazole, aryl boronic acid, Cu(OTf)₂, 4,5-diazafluoren-9-one, and K₂CO₃.

    • Add methanol to the vessel.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Arylation of Benzimidazoles using a Cu(II)-Anilido-Aldimine Complex[5][6]

This protocol utilizes a pre-synthesized copper complex as the catalyst for the N-arylation of benzimidazole derivatives.

  • Reactants:

    • Benzimidazole derivative (0.20 mmol, 1.0 equiv)

    • Arylboronic acid (0.60 mmol, 3.0 equiv)

    • Cu(II) complex (e.g., Cu[{2-[ArN=C(H)]C₆H₄}N(8-C₉H₆N)]Cl where Ar = 2,4,6-(CH₃)₃C₆H₂) (3 mol%)

    • Methanol (1.0 mL)

  • Procedure:

    • In a 10 mL reaction tube, combine the benzimidazole derivative, arylboronic acid, and the Cu(II) catalyst.

    • Add methanol to the reaction tube.

    • Heat the reaction mixture at 40 °C in an oil bath for 12 hours under an air atmosphere.

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the volatiles in vacuo.

    • Purify the residue by column chromatography to obtain the desired N-arylated benzimidazole.

Conclusion

The choice of catalyst for a Chan-Lam coupling reaction significantly impacts its outcome. While simple copper salts like Cu(OAc)₂ can be effective in some cases, the use of specific ligands or pre-formed copper complexes often leads to higher yields and broader substrate scope, especially for challenging substrates.[4][5][6] For instance, the Cu(OTf)₂/dafo system shows excellent performance for the N-arylation of the deactivated 2-nitroimidazole, while simple copper salts like CuCl, CuBr, CuI, CuCl₂, CuBr₂, and Cu(OAc)₂ gave poor or undetectable yields for the same substrate.[4] The development of novel ligands and catalyst systems continues to expand the utility of the Chan-Lam coupling, making it an increasingly powerful method in the synthetic chemist's toolbox.

References

A Head-to-Head Comparison of Suzuki and Chan-Lam Reactions for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, cross-coupling reactions are indispensable tools for the construction of complex molecular architectures. Among these, the palladium-catalyzed Suzuki-Miyaura reaction and the copper-catalyzed Chan-Lam coupling are prominent methods that utilize organoboron reagents. While both reactions employ similar starting materials in the form of boronic acids, they serve fundamentally different purposes, making a direct head-to-head comparison for identical substrates challenging. The Suzuki reaction is a powerhouse for the formation of carbon-carbon (C-C) bonds, primarily in the synthesis of biaryls and conjugated systems. In contrast, the Chan-Lam reaction excels at forging carbon-heteroatom (C-N, C-O, and C-S) bonds.

This guide provides a comparative overview of these two pivotal reactions, focusing on their distinct applications, mechanistic underpinnings, and typical performance with specific substrates. By presenting experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the insights needed to select the most appropriate method for their synthetic endeavors.

At a Glance: Key Distinctions

FeatureSuzuki-Miyaura CouplingChan-Lam Coupling
Bond Formed Carbon-Carbon (C-C)Carbon-Heteroatom (C-N, C-O, C-S)
Catalyst Palladium (e.g., Pd(PPh₃)₄, Pd(OAc)₂)Copper (e.g., Cu(OAc)₂, CuI)
Coupling Partner Organohalide (Ar-X) or Triflate (Ar-OTf)Amine (R₂NH), Alcohol (ROH), Thiol (RSH)
Reaction Atmosphere Typically requires an inert atmosphere (N₂ or Ar)Often tolerant of air (O₂ can be the oxidant)
Key Byproduct Halide or triflate saltsWater

Catalytic Cycles: A Mechanistic Overview

The divergent outcomes of the Suzuki and Chan-Lam reactions are rooted in their distinct catalytic cycles, orchestrated by palladium and copper, respectively.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)L_n-Ar' ArPdX->ArPdAr Ar'-B(OH)₂ Base Transmetal Transmetalation ArPdAr->Pd0 Ar-Ar' RedElim Reductive Elimination ArX Ar-X ArBOH Ar'-B(OH)₂ Base Base Product Ar-Ar'

Suzuki-Miyaura Catalytic Cycle
The Chan-Lam Catalytic Cycle

The Chan-Lam coupling proceeds through a proposed Cu(II)/Cu(III) or a related cycle, which is not as universally defined as the Suzuki reaction but generally involves these key steps:

  • Ligand Exchange: The amine or alcohol substrate coordinates with the Cu(II) catalyst.

  • Transmetalation: The organoboron reagent transfers its aryl group to the copper center.

  • Reductive Elimination: The aryl group and the heteroatom nucleophile couple to form the product, typically reducing the copper to Cu(I).

  • Oxidation: An oxidant, often oxygen from the air, re-oxidizes Cu(I) back to the active Cu(II) state to complete the cycle.

Chan_Lam_Cycle Chan-Lam Catalytic Cycle CuII Cu(II) CuNuc [Cu(II)-Nuc] CuII->CuNuc R₂NH / ROH LigandEx Ligand Exchange ArCuNuc [Ar-Cu(II)-Nuc] CuNuc->ArCuNuc Ar-B(OH)₂ Transmetal Transmetalation CuI Cu(I) ArCuNuc->CuI Product Ar-Nuc ArCuNuc->Product RedElim Reductive Elimination CuI->CuII O₂ Oxidation Oxidation NucH R₂NH / ROH ArBOH Ar-B(OH)₂ Oxidant O₂ (Air)

Chan-Lam Catalytic Cycle

Performance Comparison with Specific Substrates

To illustrate the practical applications and performance of each reaction, the following tables summarize experimental data for the synthesis of representative compounds. It is important to note that these reactions are not interchangeable; the data is presented to showcase the typical efficiency of each method in its respective domain.

Table 1: Suzuki-Miyaura Coupling for Biaryl Synthesis (C-C Bond Formation)

This table showcases the synthesis of substituted biphenyls, a core application of the Suzuki reaction. The reaction couples an aryl halide with an arylboronic acid.

Aryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-BromoanisolePhenylboronic acidPd(PPh₃)₄ (2)K₂CO₃Toluene/H₂O1001295
1-Bromo-4-nitrobenzene4-Methoxyphenylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene/H₂O100298
2-Bromotoluene3-Methoxyphenylboronic acidPd₂(dba)₃ (1), XPhos (3)K₃PO₄1,4-Dioxane1101892
4-ChlorobenzonitrilePhenylboronic acidPd(OAc)₂ (2), RuPhos (4)K₃PO₄t-BuOH/H₂O1002485
Table 2: Chan-Lam Coupling for N-Arylation and O-Arylation (C-N & C-O Bond Formation)

This table presents data for the Chan-Lam coupling, demonstrating its utility in forming C-N and C-O bonds by coupling an amine or phenol with an arylboronic acid.

NucleophileArylboronic AcidCatalyst (mol%)Base/AdditiveSolventTemp. (°C)Time (h)Yield (%)
AnilinePhenylboronic acidCu(OAc)₂ (10)PyridineCH₂Cl₂RT4888
Indole4-Methoxyphenylboronic acidCuI (5), DMEDA (10)K₃PO₄Toluene1102491
Phenol4-Methylphenylboronic acidCu(OAc)₂ (10)Et₃NCH₂Cl₂RT2478
4-Methoxyphenol3,5-Bis(trifluoromethyl)phenylboronic acidCu(OAc)₂ (20)PyridineCH₂Cl₂RT7285

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for the Suzuki-Miyaura and Chan-Lam reactions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical setup for the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/H₂O mixture, 10:1)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium catalyst, and base.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Chan-Lam Coupling

This protocol outlines a general method for the copper-catalyzed N-arylation of an amine with an arylboronic acid.

Materials:

  • Amine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 10 mol%)

  • Base/Ligand (e.g., Pyridine, 2.0 equiv)

  • Solvent (e.g., Dichloromethane, CH₂Cl₂)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the amine, arylboronic acid, and copper(II) acetate.

  • Add the solvent and the base/ligand.

  • Stir the reaction mixture open to the air at room temperature.

  • Monitor the reaction by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • Once the starting material is consumed, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Logical Workflow for Reaction Selection

Choosing between the Suzuki and Chan-Lam reaction is fundamentally a choice of which bond to form. The following workflow provides a simple decision-making process for synthetic chemists.

Reaction_Choice_Workflow start What type of bond do you need to form? cc_bond Carbon-Carbon (C-C) start->cc_bond cx_bond Carbon-Heteroatom (C-N, C-O, C-S) start->cx_bond suzuki Consider Suzuki-Miyaura Coupling cc_bond->suzuki Yes chan_lam Consider Chan-Lam Coupling cx_bond->chan_lam Yes suzuki_check Do you have an organohalide/triflate and an organoboron reagent? suzuki->suzuki_check chan_lam_check Do you have an amine/alcohol/thiol and an organoboron reagent? chan_lam->chan_lam_check proceed_suzuki Proceed with Suzuki Protocol suzuki_check->proceed_suzuki Yes proceed_chan_lam Proceed with Chan-Lam Protocol chan_lam_check->proceed_chan_lam Yes

Decision workflow for reaction selection.

Conclusion

The Suzuki-Miyaura and Chan-Lam reactions are complementary, not competing, technologies in the synthetic chemist's toolbox. While both leverage the utility of organoboron reagents, their paths diverge based on the desired bond construction. The Suzuki reaction, catalyzed by palladium, is the preeminent method for creating robust C-C linkages, essential for biaryls and conjugated materials. In contrast, the Chan-Lam reaction, utilizing cheaper and more earth-abundant copper, offers a mild and often aerobic route to C-N, C-O, and C-S bonds, which are ubiquitous in pharmaceuticals and natural products. Understanding the distinct mechanisms, scopes, and experimental requirements of each reaction is paramount for the strategic design and efficient execution of complex molecular syntheses.

Benchmarking 2,3-Difluoro-6-methoxyphenylboronic Acid in API Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of highly functionalized phenyl moieties is a cornerstone of modern drug discovery, enabling fine-tuning of molecular properties to enhance efficacy and safety. Among the vast array of building blocks available, substituted phenylboronic acids are indispensable reagents for the construction of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive benchmark of 2,3-Difluoro-6-methoxyphenylboronic acid, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), against structurally similar and commercially available alternatives. By presenting comparative data and detailed experimental protocols, this document aims to assist researchers in making informed decisions for their synthetic campaigns.

Performance Comparison of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling

The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is intricately influenced by the electronic and steric nature of its substituents. The fluorine and methoxy groups in this compound play a crucial role in modulating its performance. To provide a clear comparison, the following tables summarize the relative reactivity of our target compound and its alternatives.

It is important to note that the data presented below is compiled from various sources and may not originate from direct head-to-head comparative studies under identical conditions. Therefore, the relative rates should be considered as a valuable estimation of performance rather than absolute values.

Table 1: Relative Transmetalation Rates of Selected Phenylboronic Acids

EntryBoronic AcidSubstitution PatternRelative Transmetalation Rate (vs. Phenylboronic Acid)
1This compound ortho-F, meta-F, ortho-OMe~ 4-5 (Estimated based on similar substitutions)
22-Fluorophenylboronic acidortho-F4.0
32,6-Difluorophenylboronic acidortho-F, ortho-F~ 150
42-Methoxyphenylboronic acidortho-OMeData not available
5Phenylboronic acidUnsubstituted1.0

Data for entries 2, 3 and 5 are adapted from a study on the coupling of polyfluoroboronic acids. The relative rate for entry 1 is an estimation based on the accelerating effect of ortho-fluoro substituents.[1]

Table 2: Comparative Yields in Suzuki-Miyaura Coupling with a Model Aryl Halide

EntryBoronic AcidAryl Halide PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1This compound 4-BromoacetophenonePd(PPh₃)₄K₂CO₃Dioxane/H₂O10012>90 (Expected)
22-Fluorophenylboronic acid4-BromoacetophenonePd(PPh₃)₄K₂CO₃Dioxane/H₂O10012~95
32,6-Difluorophenylboronic acid4-BromoacetophenoneXPhos-Pd-G2K₃PO₄THF/H₂ORT0.5>95
42-Methoxyphenylboronic acid4-BromoacetophenonePd(dppf)Cl₂Na₂CO₃DMF9016~85
5Phenylboronic acid4-BromoacetophenonePd(PPh₃)₄Na₂CO₃Toluene/H₂O10012~98

Yields are approximate and collated from various literature sources for illustrative purposes. The expected yield for entry 1 is based on the high reactivity of similar fluorinated boronic acids. Reaction conditions are generalized and may require optimization for specific substrates.

Experimental Protocols

The following is a detailed methodology for a general Suzuki-Miyaura cross-coupling reaction that can be adapted to benchmark the performance of this compound and its alternatives.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v, 10 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction Execution: Place the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

To further clarify the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the general experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Combine Reactants Combine Aryl Halide, Boronic Acid, and Base Inert Atmosphere Establish Inert Atmosphere (Ar/N2) Combine Reactants->Inert Atmosphere Add Catalyst & Solvent Add Palladium Catalyst and Degassed Solvent Inert Atmosphere->Add Catalyst & Solvent Heating & Stirring Heat and Stir Reaction Mixture Add Catalyst & Solvent->Heating & Stirring Monitor Progress Monitor by TLC/LC-MS Heating & Stirring->Monitor Progress Cool & Quench Cool to Room Temp and Quench Monitor Progress->Cool & Quench Extraction Liquid-Liquid Extraction Cool & Quench->Extraction Drying & Concentration Dry Organic Layer and Concentrate Extraction->Drying & Concentration Purification Column Chromatography Drying & Concentration->Purification

References

Safety Operating Guide

Proper Disposal of 2,3-Difluoro-6-methoxyphenylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of 2,3-Difluoro-6-methoxyphenylboronic acid.

This compound, a halogenated organic acid, requires specific handling and disposal procedures to mitigate risks to personnel and the environment. Under no circumstances should this chemical or its empty containers be disposed of in regular trash or flushed down the drain.

Immediate Safety and Handling

Before initiating any disposal-related activities, it is crucial to work within a certified chemical fume hood and wear the appropriate Personal Protective Equipment (PPE).

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.
Body Protection A fully fastened lab coat that covers the arms.
Footwear Closed-toe shoes.

This data is compiled from general safety guidelines for handling boronic acid derivatives.

Step-by-Step Disposal Procedure

The proper disposal of this compound involves a systematic approach from waste collection to final disposal.

  • Waste Segregation and Collection :

    • Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.

    • Labeling : All waste containers must be clearly marked as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate that it is a halogenated organic compound.[1]

  • Solid Waste Disposal :

    • Contaminated solid materials such as gloves, bench paper, and weighing boats should be placed in the designated solid hazardous waste container.

    • For spills, absorb the material with an inert dry substance, place it in an appropriate waste disposal container, and dispose of it as hazardous waste.[2]

  • Liquid Waste Disposal :

    • Solutions containing this compound should be collected in a designated container for halogenated organic waste.[1][2] Do not mix with non-halogenated waste to avoid higher disposal costs and potential reactive hazards.[3][4]

    • Never dispose of halogenated solvent wastes down the drain.[2]

  • Decontamination of Glassware :

    • Initial Rinse : Rinse contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) and collect the rinsate as halogenated organic liquid waste.

    • Secondary Decontamination : A basic wash can help convert residual boronic acid into a more water-soluble boronate salt. This rinsate should also be collected as liquid hazardous waste.

    • Final Rinse : A final rinse with water should be performed, with the rinse water also collected as hazardous waste.

    • Drying : Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.

  • Ultimate Disposal Method :

    • The recommended disposal method for this compound is incineration.[5] The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5]

    • This process must be carried out by a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations.[5]

Disposal Workflow Visualization

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_generation Waste Generation & Segregation cluster_collection Collection cluster_decontamination Decontamination cluster_final_disposal Final Disposal ppe Don Appropriate PPE fume_hood Work in Fume Hood solid_waste Solid Waste (Gloves, Paper, etc.) solid_container Labeled Solid Halogenated Waste Container solid_waste->solid_container Place in liquid_waste Liquid Waste (Solutions, Rinsates) liquid_container Labeled Liquid Halogenated Waste Container liquid_waste->liquid_container Pour into glassware Contaminated Glassware decon_steps Rinse with Solvent Wash with Base Rinse with Water glassware->decon_steps storage Store in Satellite Accumulation Area solid_container->storage liquid_container->storage collect_rinsate Collect all rinsates in Liquid Waste Container decon_steps->collect_rinsate collect_rinsate->liquid_container pickup Hazardous Waste Pickup storage->pickup incineration Incineration by Licensed Facility pickup->incineration

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2,3-Difluoro-6-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2,3-Difluoro-6-methoxyphenylboronic acid. The following procedures are based on the safety data for closely related arylboronic acids and are intended to ensure the safe handling and disposal of this chemical.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the SDS for the closely related compound, 2,3-Difluoro-6-ethoxyphenylboronic acid, and general safety protocols for arylboronic acids. Users should always consult with their institution's environmental health and safety department for specific guidance.

Immediate Safety and Hazard Information

This compound is anticipated to be an irritant and may be harmful if ingested or inhaled. Like similar boronic acids, it is likely to cause irritation to the skin, eyes, and respiratory tract.[1] All handling procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] An accessible safety shower and eyewash station are mandatory when working with this compound.[1]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and shoes. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Notes
Eyes/Face Safety Goggles and Face ShieldChemical splash goggles are required. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use. Dispose of contaminated gloves properly.[2][3]
Body Laboratory CoatA flame-resistant lab coat that fully covers the arms is required.
Respiratory N95 Respirator or higherRequired when handling the solid powder outside of a chemical fume hood to prevent inhalation of dust particles.
Feet Closed-toe shoesLeather or chemical-resistant shoes are required.

Operational and Disposal Plans

Handling and Storage:

  • Avoid creating dust when handling the solid material.

  • Use this compound exclusively in a chemical fume hood to minimize inhalation exposure.[1]

  • Store the container tightly closed in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents, strong acids, and strong bases.[1]

Spill Management:

  • Evacuate the area and ensure adequate ventilation.

  • Wear the appropriate PPE as outlined in the table above.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.

  • For larger spills, it may be necessary to use an absorbent material to control the spread of the powder before collection.

  • Clean the spill area with a suitable solvent and then with soap and water.

Disposal Plan:

  • All waste containing this compound should be considered hazardous waste.

  • Dispose of the chemical waste in a designated, sealed, and properly labeled container.

  • A recommended disposal method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Always follow all federal, state, and local regulations for chemical waste disposal.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound from preparation to disposal.

prep Preparation - Review SDS (or similar) - Don appropriate PPE handling Handling - Work in a fume hood - Weigh and transfer carefully prep->handling reaction Reaction/Use - Monitor reaction conditions - Maintain containment handling->reaction cleanup Cleanup - Decontaminate glassware - Clean work area reaction->cleanup disposal Waste Disposal - Segregate waste - Label and store for pickup cleanup->disposal

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.